5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBAGFIYKNQXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693236 | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956317-36-5 | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a critical building block in modern medicinal chemistry. Its prominence is largely due to its role as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2][3] The synthesis of this molecule presents a notable chemical challenge: controlling the regioselectivity of the N-arylation on the 1,2,3-triazole ring. This document elucidates the primary synthetic strategies, provides detailed experimental protocols, and explains the chemical reasoning behind the methodological choices.
I. Core Synthetic Challenge: Regioselectivity in Triazole N-Arylation
The 1,2,3-triazole ring possesses two distinct nitrogen atoms (N1 and N2) available for substitution. Direct N-arylation of 1,2,3-triazole with a substituted benzene ring often results in a mixture of N1 and N2-substituted regioisomers.[4] The therapeutic efficacy of the final active pharmaceutical ingredient (API) is dependent on the exclusive presence of the N2 isomer. Consequently, a robust and selective synthesis must either favor the formation of the N2 isomer or allow for its efficient separation.
II. Primary Synthetic Strategies
Two predominant strategies have emerged for the synthesis of this compound:
-
Direct N-Arylation via Ullmann Coupling: This is the most direct approach, involving a copper-catalyzed cross-coupling reaction between a 2-halo-5-methylbenzoic acid derivative and 1,2,3-triazole.[1][5][6] While straightforward, this pathway requires careful optimization and purification to isolate the desired N2 isomer.
-
Multi-Step Regioselective Pathway: This more elaborate strategy builds the benzoic acid functionality onto an aryl-triazole scaffold that has been constructed to ensure high N2 selectivity from the outset.[4][7][8] This method is often preferred for large-scale synthesis where isomeric purity is paramount.
Pathway 1: Direct Copper-Catalyzed N-Arylation (Ullmann Condensation)
This method leverages a modified Ullmann condensation to forge the crucial carbon-nitrogen bond. The primary advantage is its convergent nature, bringing together two key fragments in a single step.
Mechanistic Rationale
The reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole is facilitated by a copper(I) catalyst, typically cuprous iodide (CuI). The process is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to the Cu(I) center, coordination of the triazole anion, and subsequent reductive elimination to yield the N-aryl triazole and regenerate the catalyst. The choice of base (e.g., cesium carbonate) is critical for deprotonating the triazole, while a diamine ligand can stabilize the copper catalyst and accelerate the reaction.[5][6]
Visualizing the Pathway
Caption: Ullmann coupling pathway for N-arylation of 1,2,3-triazole.
Quantitative Data Summary
| Parameter | Details | Source |
| Starting Material | 2-iodo-5-methylbenzoic acid | [1][5] |
| Co-reactant | 1,2,3-triazole | [1][5] |
| Catalyst | Cuprous Iodide (CuI) | [1][5] |
| Base | Cesium Carbonate (Cs₂CO₃) | [1][5] |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][5] |
| Temperature | 100 °C | [1][5] |
| Reaction Time | 4 hours | [1][5] |
| Reported Yield | ~68% (after purification) | [1] |
| Purity | >99% (after crystallization) | [5] |
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative procedure based on established literature.[1][5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Iodo-5-methylbenzoic acid | 262.04 | 20 | 5.24 g |
| 1,2,3-Triazole | 69.07 | 50 | 3.45 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 36 | 11.72 g |
| Cuprous Iodide (CuI) | 190.45 | 2 | 0.38 g |
| trans-N,N'-dimethyl-1,2-cyclohexanediamine | 142.26 | 3.6 | 0.51 g |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
| Ethyl Acetate | - | - | ~800 mL |
| Water (Deionized) | - | - | ~120 mL |
| Hydrochloric Acid (conc.) | - | - | As needed |
Step-by-Step Methodology
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 1,2,3-triazole (3.45 g, 50 mmol), and cesium carbonate (11.72 g, 36 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add N,N-dimethylformamide (30 mL), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and finally cuprous iodide (0.38 g, 2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: After completion, cool the mixture to room temperature. Dilute the reaction mixture with water (60 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Acidification and Precipitation: Combine the aqueous layers. Under constant stirring in an ice bath, carefully acidify the solution to a pH of 1-2 using concentrated hydrochloric acid. A white or off-white solid will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with purified water.
-
Purification: Dry the crude solid. Further purification to separate regioisomers and achieve high purity is accomplished by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5] Dry the final product under vacuum at 50-60 °C.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid.[5][9] |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H).[1][5] |
| ¹³C NMR (151 MHz, CD₃OD) | δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0.[1][5] |
| Mass Spec. (ESI, negative) | m/z: 202.1 [M-H]⁻.[1][5] |
Pathway 2: Multi-Step Synthesis for Enhanced Regioselectivity
For applications demanding exceptional isomeric purity without challenging crystallization-based separations, a multi-step pathway offers superior control. This approach strategically introduces the triazole onto an activated aromatic ring and subsequently constructs the carboxylic acid functionality.
Synthetic Rationale
This pathway begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with an electron-deficient aryl halide.[7][8] The strong electron-withdrawing nitro group on the benzene ring directs the triazole to attack at the N2 position with high selectivity. A series of functional group transformations then converts the nitro group into the desired carboxylic acid.
Visualizing the Workflow
Caption: A highly regioselective four-step synthesis pathway.
Causality of Experimental Choices
-
Step 1 (N²-Arylation): The use of a fluoro-nitrobenzene derivative activates the ring for nucleophilic aromatic substitution, while the nitro group's strong electron-withdrawing nature directs the triazole to the desired N2 position.[8]
-
Step 2 (Hydrogenation): Catalytic hydrogenation is a clean and efficient method for simultaneously reducing the nitro group to an amine and removing the bromo-protecting groups from the triazole ring.[7]
-
Step 3 (Sandmeyer Reaction): This classic transformation reliably converts the newly formed aniline into an aryl iodide, which is an excellent substrate for the subsequent Grignard reaction.[7][8]
-
Step 4 (Grignard Carboxylation): The formation of a Grignard reagent from the aryl iodide, followed by quenching with carbon dioxide, is a robust and high-yielding method for installing the carboxylic acid group.[8]
This pathway, while longer, provides a more reliable and scalable route to the target molecule with minimal formation of the undesired N1 isomer, thereby simplifying downstream purification.[7][8]
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
ResearchGate. Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
ACS Publications. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
MDPI. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]
-
ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
Google Patents. EP3619199B1 - Preparation of 2-([10][11][12]triazol-2-yl)-benzoic acid derivatives.
- Google Patents. CN105294583A - Synthesizing method of this compound.
-
ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
MDPI. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]
-
RSC Publishing. 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Figshare. Highly Selective Synthesis of 2‑(2H‑1,2,3-Triazol-2-yl)benzoic Acids. [Link]
-
PubChem. This compound. [Link]
-
Google Patents. PREPARATION OF 2-([10][11][12]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES.
-
LookChem. This compound. [Link]
-
NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]
-
PubMed Central. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. [Link]
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
PubMed Central. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]
-
PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]
-
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Click Chemistry [organic-chemistry.org]
physicochemical properties of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 956317-36-5). This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably the dual orexin receptor antagonist Suvorexant.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the core characteristics that define this molecule's utility and behavior.
Introduction and Strategic Importance
This compound is a heterocyclic organic compound featuring a benzoic acid moiety substituted with a methyl group and a 2H-1,2,3-triazole ring.[4] Its molecular structure is fundamental to its function as a versatile building block in medicinal chemistry. The unique spatial and electronic arrangement conferred by the triazole ring enhances the biological activity of molecules derived from it, making it a valuable scaffold in drug discovery.[5] Its primary significance lies in its role as a key precursor for Suvorexant (MK-4305), a medication approved for the treatment of insomnia.[1] Understanding its physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for process optimization, quality control, and formulation development in the pharmaceutical industry.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The structure of this compound is the starting point for this analysis.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for the compound, compiled from various sources. This data is essential for predicting its behavior in different environments, from reaction vessels to physiological systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 956317-36-5 | [4][5] |
| Molecular Formula | C₁₀H₉N₃O₂ | [4][5] |
| Molecular Weight | 203.20 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 173-177 °C | [5][7] |
| ~173 °C (by DSC) | [8] | |
| Boiling Point | 413.4 ± 55.0 °C at 760 mmHg (Predicted) | [7][9] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [9] |
| pKa | 3.00 ± 0.36 (Predicted) | [4][7] |
| Solubility | Limited solubility in water; more soluble in DMSO and ethanol | [4] |
| XLogP3-AA | 1.8 | [4][6] |
| Topological Polar Surface Area (TPSA) | 68.01 Ų | [4][6] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Structural Elucidation
The reliable synthesis of this compound with high purity and regioselectivity is a significant challenge in process chemistry. The primary route involves a copper-catalyzed coupling reaction.
Synthetic Workflow: Copper-Catalyzed N-Arylation
The most commonly cited synthesis involves the coupling of a 2-halo-5-methylbenzoic acid with 1,2,3-triazole.[8] The choice of the halogen (iodine being more reactive but bromine being more cost-effective) and the catalytic system are critical for optimizing yield and minimizing the formation of the undesired regioisomer.[8]
Caption: General workflow for the synthesis of the target compound.
Expert Insight: The use of a copper(I) iodide (CuI) catalyst in combination with a base like cesium carbonate (Cs₂CO₃) and a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine is a well-established method for such N-arylation reactions.[3][10] The ligand's role is to stabilize the copper catalyst and facilitate the coupling. The purification process is crucial; acidification of the aqueous layer to a pH of 1.5-2.0 ensures the protonation of the carboxylic acid, causing it to precipitate out of the solution, which is a key step in isolating the product from water-soluble impurities.[10] Subsequent recrystallization from a solvent system like ethanol/water is a classic and effective method for achieving high purity, yielding the final product as a white crystalline solid.[10]
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CD₃OD): The proton NMR spectrum provides key structural information. Expected signals include singlets for the two equivalent protons on the triazole ring (around δ 7.88 ppm), aromatic protons on the benzoic acid ring, and a singlet for the methyl group protons (around δ 2.45 ppm).[3][10]
-
¹³C NMR (in CD₃OD): The carbon spectrum complements the proton data, showing signals for the carbonyl carbon (around δ 169.8 ppm), aromatic carbons, the triazole carbons, and the methyl carbon (around δ 21.0 ppm).[3][10]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the mass spectrum will prominently feature the deprotonated molecule [M-H]⁻ at an m/z of approximately 202.1.[3][10] This confirms the molecular weight of the compound.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A purity of ≥98% is typically required for pharmaceutical intermediates.[5]
X-ray Crystallography:
-
A crystalline form of the compound has been characterized by X-ray powder diffraction (XRPD), showing characteristic peaks at 2θ angles of 11.8°, 13.0°, 13.9°, 16.6°, and 21.1°, among others.[8] This technique is definitive for solid-state structure confirmation.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the melting transition, yielding a more accurate and reproducible melting point (Tₘ), and can reveal information about crystallinity and polymorphism.[8]
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to 200 °C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity.
Protocol: Solubility Assessment
Causality: Understanding solubility is critical for reaction workups, purification, and formulation. A systematic approach ensures reproducible data.
-
Solvent Selection: Choose a range of solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate.[4]
-
Equilibrium Method: Add a known excess of the compound to a fixed volume (e.g., 1 mL) of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated HPLC-UV method.
-
Classification: Classify solubility based on the measured concentration (e.g., >100 mg/mL = very soluble, <0.1 mg/mL = very slightly soluble).
Stability and Handling
Stability: The compound is generally stable under ambient, dry conditions.[4] However, as with most carboxylic acids, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents.[11] Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11][12] The compound is a powder, so handling should be done in a well-ventilated area to avoid dust formation.[13] Hazard statements indicate it may cause skin and serious eye irritation.[6][9]
Conclusion
This compound is a compound of significant industrial importance, underpinned by a well-defined set of physicochemical properties. Its characterization relies on a suite of analytical techniques that, when used in concert, provide a robust and validated understanding of its identity, purity, and behavior. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this key pharmaceutical intermediate, enabling more efficient process development and ensuring high standards of quality control.
References
-
EP3619199B1 - Preparation of 2-([4][8][10]triazol-2-yl)-benzoic acid derivatives. Available at:
- CN105294583A - Synthesizing method of this compound.
-
Exploring this compound: Properties and Applications. Available at: [Link]
-
This compound | C10H9N3O2 | CID 53260165 - PubChem. Available at: [Link]
-
Supplementary Information File. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
This compound | Chemsrc. Available at: [Link]
-
CAS No : 956317-36-5 | Product Name : this compound. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 956317-36-5 [chemicalbook.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound, 1G | Labscoop [labscoop.com]
- 13. chemicalbook.com [chemicalbook.com]
The Insomnia Therapeutic, Suvorexant: A Mechanistic Deep Dive Originating from 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Introduction
This technical guide provides a comprehensive exploration of the mechanism of action of Suvorexant, a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia. Our journey into the intricate pharmacology of Suvorexant begins with its chemical precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate that underscores the vital role of synthetic chemistry in modern drug discovery. While this precursor does not possess inherent therapeutic activity, its structural contribution is integral to the final molecular architecture of Suvorexant, enabling its unique interaction with the orexin system. This guide will elucidate the pivotal role of the orexin signaling pathway in regulating the sleep-wake cycle and detail how Suvorexant's targeted antagonism of this system offers a novel therapeutic approach for insomnia, distinct from traditional hypnotic agents. We will delve into the quantitative pharmacology, preclinical and clinical evidence, and the experimental methodologies that have defined our understanding of this innovative therapeutic agent.
From Intermediate to Innovator: The Synthesis of Suvorexant
The journey to a novel therapeutic often begins with the precise assembly of molecular building blocks. This compound serves as a critical starting material in the multi-step synthesis of Suvorexant.[1][2] Its chemical structure, featuring a methyl-substituted benzoic acid linked to a 1,2,3-triazole ring, provides a foundational scaffold for the eventual amide coupling that forms the final drug substance.
The synthesis of Suvorexant involves the formal condensation of the carboxy group of this compound with the secondary amino group of 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole.[3] This process typically involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride, to facilitate the amide bond formation.[4] The precise stereochemistry and functional group positioning of both this intermediate and its coupling partner are paramount to achieving the final molecule with the desired three-dimensional conformation necessary for potent and selective orexin receptor antagonism.
The Orexin System: The Central Regulator of Wakefulness
To comprehend the mechanism of action of Suvorexant, it is essential to first understand the physiological role of the orexin system. Orexins, also known as hypocretins, are neuropeptides produced exclusively in a small population of neurons within the lateral hypothalamus.[5][6] There are two forms, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), which act as endogenous ligands for two G-protein coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[6]
These orexin-producing neurons project widely throughout the central nervous system, innervating key wake-promoting regions, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and laterodorsal and pedunculopontine tegmental nuclei (acetylcholine).[5][7] Activation of these monoaminergic and cholinergic pathways by orexins promotes and sustains wakefulness.[5][8] The orexin system is thus a critical component of the brain's arousal circuitry, playing a vital role in maintaining consolidated periods of wakefulness and preventing inappropriate transitions into sleep.
The two orexin receptors exhibit differential ligand selectivity and distribution. OX1R binds Orexin-A with higher affinity than Orexin-B, while OX2R binds both peptides with similar high affinity.[9] The distinct yet overlapping expression patterns of these receptors throughout the brain contribute to the diverse physiological functions of the orexin system.
Orexin Receptor Signaling Pathway
The binding of orexins to their cognate receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R are primarily coupled to the Gq subtype of G-proteins.[9] Upon activation, the Gαq subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability of the target neurons, thereby promoting a state of wakefulness.
Figure 1: Simplified Orexin Signaling Pathway. Orexin-A and Orexin-B bind to their respective Gq-coupled receptors, OX1R and OX2R, initiating a signaling cascade that leads to increased intracellular calcium and protein kinase C activation, ultimately resulting in neuronal excitation and the promotion of wakefulness.
Suvorexant: Mechanism of Action as a Dual Orexin Receptor Antagonist
Suvorexant exerts its therapeutic effect by acting as a competitive antagonist at both OX1R and OX2R.[10] By binding to these receptors, Suvorexant prevents the endogenous orexin neuropeptides from activating their downstream signaling pathways. This inhibition of orexin-mediated arousal effectively dampens the wake-promoting signals in the brain, thereby facilitating the transition to and maintenance of sleep. Unlike traditional hypnotics that potentiate the inhibitory neurotransmitter GABA, Suvorexant's mechanism is targeted at suppressing the "wake drive."
Quantitative Pharmacology of Suvorexant
The potency of Suvorexant at the orexin receptors has been quantified through in vitro binding assays. These studies have demonstrated that Suvorexant exhibits high affinity for both human orexin receptors.
| Receptor | Binding Affinity (Ki) | Reference |
| OX1R | 0.55 nM | [11] |
| OX2R | 0.35 nM | [11] |
Table 1: Suvorexant Binding Affinities for Human Orexin Receptors. The low nanomolar Ki values indicate a high degree of affinity for both OX1R and OX2R, consistent with its classification as a dual orexin receptor antagonist.
Kinetic binding studies have further characterized the interaction of Suvorexant with the orexin receptors, revealing that it has a relatively slow dissociation rate from both OX1R and OX2R.[12][13] This prolonged receptor occupancy may contribute to its efficacy in maintaining sleep throughout the night.
Experimental Characterization of Suvorexant's Mechanism of Action
A variety of in vitro and in vivo experimental models have been employed to elucidate and confirm the mechanism of action of Suvorexant.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of Suvorexant for OX1R and OX2R.
-
Methodology:
-
Prepare cell membranes from recombinant cell lines stably expressing either human OX1R or OX2R.
-
Incubate the membranes with a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R) in the presence of varying concentrations of unlabeled Suvorexant.[13]
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of Suvorexant that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Significance: This assay provides a quantitative measure of the drug's affinity for its target receptors.
2. Functional Calcium Mobilization Assays:
-
Objective: To assess the functional antagonist activity of Suvorexant.
-
Methodology:
-
Culture recombinant cells expressing either OX1R or OX2R and load them with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of Suvorexant.
-
Stimulate the cells with a known concentration of Orexin-A.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[12]
-
Determine the IC50 value of Suvorexant for the inhibition of the orexin-induced calcium signal.
-
-
Significance: This assay confirms that Suvorexant not only binds to the orexin receptors but also blocks their function.
Figure 2: Experimental Workflow for Characterizing Suvorexant. A multi-step process from in vitro binding and functional assays to in vivo animal models and human clinical trials is used to comprehensively define the mechanism of action and clinical profile of Suvorexant.
In Vivo Animal Models
Rodent models of insomnia and sleep-wake regulation have been instrumental in demonstrating the in vivo effects of Suvorexant.[14] In rats, dogs, and rhesus monkeys, oral administration of Suvorexant has been shown to dose-dependently decrease locomotor activity and promote sleep.[15] These studies, often employing electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages, have confirmed that Suvorexant increases both non-REM and REM sleep, consistent with its mechanism of suppressing the wake-promoting orexin system. More recent preclinical studies have also explored the potential of Suvorexant in preventing opioid addiction in animal models.[11][16][17]
Clinical Efficacy and Safety
The clinical development program for Suvorexant has included several large-scale, randomized, placebo-controlled Phase 3 trials that have established its efficacy and safety profile for the treatment of insomnia.[18][19][20][21][22] These studies have consistently demonstrated that Suvorexant is superior to placebo in improving both sleep onset and sleep maintenance.
| Efficacy Endpoint | Suvorexant (20/15 mg) | Placebo | Reference |
| Subjective Total Sleep Time (sTST) Change from Baseline (minutes) at Month 3 | Increase of 60.3 | Increase of 45.3 | [20] |
| Subjective Time to Sleep Onset (sTSO) Change from Baseline (minutes) at Month 3 | Decrease of 34.6 | Decrease of 21.6 | [20] |
| Wake After Sleep Onset (WASO) Change from Baseline (minutes) at Month 3 (Polysomnography) | Decrease of 37.8 | Decrease of 11.4 | [20] |
Table 2: Representative Phase 3 Clinical Trial Efficacy Data for Suvorexant. Data from pooled analyses of two 3-month trials in non-elderly (20 mg) and elderly (15 mg) patients with insomnia.
The most common adverse event reported in clinical trials was somnolence.[20][21] Importantly, studies have shown no evidence of significant rebound insomnia or withdrawal symptoms upon discontinuation of Suvorexant.[22]
Conclusion
The development of Suvorexant, from its chemical origins in this compound to its establishment as a novel therapeutic for insomnia, represents a significant advancement in sleep medicine. Its unique mechanism of action as a dual orexin receptor antagonist provides a targeted approach to suppressing the wake-promoting signals in the brain, offering an alternative to traditional GABAergic hypnotics. The comprehensive preclinical and clinical research, from in vitro receptor binding studies to large-scale human trials, has robustly defined its pharmacological profile. As our understanding of the intricate neural circuits governing sleep and wakefulness continues to evolve, the story of Suvorexant serves as a compelling example of mechanism-based drug discovery and its potential to address unmet medical needs.
References
-
PubChem. Suvorexant. National Center for Biotechnology Information. Available from: [Link].
- Roecker, A. J., & Coleman, P. J. (2016). Discovery and Development of Orexin Receptor Antagonists as Therapeutics for Insomnia. Journal of medicinal chemistry, 59(1), 501–523.
- Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2014). Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. British journal of pharmacology, 171(2), 487–501.
- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., Matzura-Wolfe, D., Benca, R. M., Krystal, A. D., Walsh, J. K., Lines, C., Roth, T., & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine, 12(9), 1215–1225.
-
Pharmaffiliates. Exploring this compound: Properties and Applications. Available from: [Link].
- Yamanaka, A., & Tsunematsu, T. (2013). The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions. Frontiers in endocrinology, 4, 29.
-
Scripps Research. (2023, April 27). Insomnia drug shows potential as an effective treatment for opioid use disorder. News & Views. Available from: [Link].
- Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., Stachel, S. J., Williams, P. D., ... & Coleman, P. J. (2016). Discovery and Chemical Development of Suvorexant-A Dual Orexin Antagonist for Sleep Disorder. ACS medicinal chemistry letters, 7(12), 1145–1150.
- Li, J., Hu, Z., & de Lecea, L. (2014). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in neuroscience, 8, 103.
- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. 2016;27(5):737-740.
-
UCLA Health. (2024, July 9). UCLA study finds insomnia drug suvorexant prevents opioid addiction in mice. Available from: [Link].
-
European Pharmaceutical Review. (2012, June 13). New Phase III data showed Merck's investigational insomnia medicine suvorexant improved patients' ability to fall asleep and stay asleep. Available from: [Link].
- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., ... & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine, 12(9), 1215–1225.
- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., ... & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine : JCSM : official publication of the American Academy of Sleep Medicine, 12(9), 1215–1225.
- Mochizuki, T., Crocker, A., McCormack, S., Yanagisawa, M., Sakurai, T., & Scammell, T. E. (2004). Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling. Journal of neurophysiology, 92(4), 2392–2401.
- Zhang, Y., Wang, C., Wang, L., & Li, Y. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules (Basel, Switzerland), 28(7), 3209.
- Herring, W. J., Connor, K. M., Ivgy-May, N., Snyder, E., Snavely, D. B., Krystal, A. D., ... & Michelson, D. (2016). Suvorexant in patients with insomnia: results from two 3-month randomized controlled clinical trials.
- Blahovcova, E., Svobodova, Z., Placha, D., Kurfurst, P., Korabecny, J., & Soukup, O. (2020). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. International journal of molecular sciences, 21(24), 9579.
- Wu, M. F., John, J., Maidment, N., Lam, H. A., & Siegel, J. M. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of genetics, 101(3), 69.
- Mochizuki, T., Crocker, A., McCormack, S., Yanagisawa, M., Sakurai, T., & Scammell, T. E. (2008). Delayed orexin signaling consolidates wakefulness and sleep: physiology and modeling. Journal of neurophysiology, 99(6), 3090–3103.
- Roe, E. D., & Webber, A. L. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 475–486.
- Kumar, A., & Singh, N. (2014). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of pharmacology & pharmacotherapeutics, 5(4), 298–301.
- Zhang, Z., Wang, H., Wang, D., & Li, Y. (2017). Insomnia-related rodent models in drug discovery. Acta pharmaceutica Sinica. B, 7(4), 404–411.
- Illenberger, J. M., Kummari, E., Avelar, A. J., Martin-Fardon, R., & Weiss, F. (2023). Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats. Frontiers in pharmacology, 14, 1127735.
- Roe, E. D., & Webber, A. L. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 475–486.
- Chuffa, L. G. A., Seiva, F. R. F., Fávaro, W. J., & Teixeira, G. R. (2022). The Orexin receptors: Structural and anti-tumoral properties. Frontiers in endocrinology, 13, 930777.
- Heifetz, A., Zou, H., Daga, P., Ranganathan, A., Krumm, B. E., Han, G. W., ... & Cherezov, V. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist.
- Herring, W. J., Snyder, E., Budd, K., Hutzelmann, J., Snavely, D., Liu, K., ... & Michelson, D. (2012). Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant. Neurology, 79(22), 2265–2274.
Sources
- 1. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 10. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. news-medical.net [news-medical.net]
- 18. neurology.org [neurology.org]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
An In-Depth Technical Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 956317-36-5), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, analytical characterization, and critically, its role as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. Detailed, field-proven synthesis protocols are presented, with an emphasis on the underlying chemical principles and the rationale behind procedural choices to ensure high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction and Strategic Importance
This compound is a highly valuable organic compound, distinguished by the unique linkage of a benzoic acid moiety and a 1,2,3-triazole ring.[1][2] This structural arrangement makes it a versatile intermediate for creating complex active pharmaceutical ingredients (APIs).[1] Its most prominent application is serving as a crucial precursor in the multi-step synthesis of Suvorexant (MK-4305), a first-in-class therapeutic agent approved for the treatment of insomnia.[1][3][4] Beyond this primary role, its unique chemical features are being explored in agrochemical and material science research.[2][5]
Physicochemical and Structural Characteristics
The compound typically appears as a white to light yellow crystalline powder.[2][3][6][7] A comprehensive summary of its key properties is provided below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 956317-36-5 | [6][8][9] |
| Molecular Formula | C10H9N3O2 | [2][5][8] |
| Molecular Weight | 203.20 g/mol | [2][8][10] |
| Appearance | White to light yellow crystalline powder | [2][3][7] |
| Purity | ≥98.0% (HPLC) | [1][2][3] |
| Melting Point | 173-177 °C | [2][8] |
| Boiling Point | 413.4 ± 55.0 °C at 760 mmHg | [7][11] |
| Density | 1.4 ± 0.1 g/cm³ | [6][11] |
| Solubility | Limited solubility in water; soluble in DMSO and ethanol. |[5] |
Structural and Analytical Data
The structural integrity and purity of the compound are paramount for its use in pharmaceutical synthesis.
Figure 2: High-level workflow for Suvorexant synthesis.
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is a well-documented process, typically achieved via a copper-catalyzed Ullmann-type coupling reaction. The protocol below is a representative example based on established methods. [12][13]
Experimental Protocol: Copper-Catalyzed N-Arylation
Objective: To synthesize high-purity this compound from 2-iodo-5-methylbenzoic acid and 1,2,3-triazole.
Materials:
-
2-iodo-5-methylbenzoic acid
-
1,2,3-triazole
-
Cuprous iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine (ligand)
-
N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Ethanol
-
Purified water
Procedure:
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with N,N-dimethylformamide (DMF). [12]2. Reagent Addition: Add 2-iodo-5-methylbenzoic acid (1.0 eq), 1,2,3-triazole (~2.5 eq), cesium carbonate (~1.8 eq), trans-N,N'-dimethyl-1,2-cyclohexanediamine (~0.18 eq), and cuprous iodide (CuI, ~0.1 eq). [12]3. Reaction: Heat the reaction mixture to 100 °C and maintain for approximately 4-8 hours. [12]Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and perform an extraction with ethyl acetate. [12]5. Purification: The crude product can be purified by recrystallization. Add the crude solid to a mixture of absolute ethanol and purified water, heat to 75-80 °C until clear, then cool slowly to 0-5 °C to induce crystallization. [12]6. Isolation and Drying: Filter the resulting solid, wash the filter cake with a cold ethanol solution, and dry the product in a vacuum oven at ~55 °C until the loss on drying is ≤ 0.5%. [12]The final product should be a fine white crystalline solid with a purity of >99%. [12]
Scientific Rationale and Field Insights
-
Choice of Catalyst and Ligand: The use of cuprous iodide (CuI) is standard for Ullmann couplings. The reaction is often sluggish without a ligand; trans-N,N'-dimethyl-1,2-cyclohexanediamine serves to stabilize the copper catalyst and accelerate the C-N bond formation. [12]* Base Selection: A strong base like cesium carbonate or potassium carbonate is required to deprotonate the 1,2,3-triazole, forming the nucleophilic triazolide anion that subsequently attacks the aryl iodide. [12][13]* Regioisomer Control: A significant challenge in this synthesis is the potential formation of the undesired regioisomer (the 1-yl substituted product). Reaction conditions, particularly the choice of catalyst system and solvent, are optimized to favor the formation of the desired 2-yl isomer. [13]Purification via crystallization is critical to remove any isomeric impurities, as their solubility profiles can be very similar. [13]
Figure 3: Key components of the N-Arylation synthesis pathway.
Broader Applications and Future Scope
While its role in Suvorexant synthesis is well-established, the unique structure of this compound makes it a compound of interest in other domains:
-
Agrochemicals: The triazole moiety is a known pharmacophore in many fungicides and herbicides. This compound serves as a building block for developing new crop protection agents. [2]* Material Science: It has been recognized for its potential role in developing advanced polymers and coatings that require enhanced durability and environmental resistance. [2]* Medicinal Chemistry Research: As a versatile building block, it is used by researchers to explore novel molecular entities and study structure-activity relationships in the discovery of new drugs for cancer and inflammatory diseases. [1][2]
Safety, Handling, and Storage
Hazard Identification:
-
Causes skin irritation (H315). [10][11]* Causes serious eye irritation/damage (H318/H319). [10] Recommendations:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling molecule for advanced pharmaceutical manufacturing. Its well-defined synthesis, high purity, and critical role in the production of Suvorexant underscore its importance to the drug development industry. As research continues, its utility is poised to expand into new and diverse scientific applications, solidifying its status as a cornerstone heterocyclic building block.
References
-
Exploring this compound: Properties and Applications. autech-biochem.com. [Link]
-
CAS No : 956317-36-5 | Product Name : this compound. Pharmaffiliates.com. [Link]
- CN105294583A - Synthesizing method of this compound.
-
This compound. Chemsrc.com. [Link]
-
EP3619199B1 - Preparation of 2-(t[6][8][12]riazol-2-yl)-benzoic acid derivatives. Google Patents.
-
This compound CAS 956317-36-5. Home Sunshine Pharma. [Link]
-
This compound | C10H9N3O2. PubChem. [Link]
-
This compound. LookChem.com. [Link]
- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1.
-
Exploring this compound: Properties and Applications. Medium.com. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS 956317-36-5 [homesunshinepharma.com]
- 7. innospk.com [innospk.com]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
A Technical Guide to the Biological Investigation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A Key Precursor to Orexin Receptor Antagonists
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal chemical intermediate in the synthesis of the dual orexin receptor antagonist (DORA), Suvorexant. While primarily recognized for its role in pharmaceutical manufacturing, the inherent biological activity of this molecule remains largely uncharacterized. This document synthesizes the known chemical context of this compound with the pharmacological principles of orexin system modulation. We present a structured, scientifically grounded framework for the comprehensive biological evaluation of this compound. This includes a hypothesized mechanism of action based on structure-activity relationships, detailed protocols for in vitro characterization—specifically, radioligand binding assays and functional calcium mobilization assays—and a discussion on the interpretation of potential findings. This guide is intended to empower researchers to unlock the latent therapeutic potential of this intriguing molecule.
Introduction: Beyond a Synthetic Intermediate
This compound (CAS 956317-36-5) is a structurally unique aromatic compound featuring a benzoic acid moiety substituted with a methyl group and a 1,2,3-triazole ring.[1][2][3] Its primary significance in the scientific literature and pharmaceutical industry is as a direct precursor in the synthesis of Suvorexant, an FDA-approved therapeutic for insomnia.[2][4] Suvorexant functions by antagonizing both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are central to the regulation of wakefulness.[1][5]
The formal condensation of this compound with 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole yields Suvorexant.[4] Given that the title compound constitutes a significant portion of the final active pharmaceutical ingredient, a critical question arises: does this compound possess intrinsic biological activity at the orexin receptors? This guide provides the scientific rationale and experimental framework to investigate this hypothesis.
Chemical Properties and Synthesis Overview
A solid understanding of the physicochemical properties of this compound is fundamental to its biological handling and investigation.
| Property | Value | Reference(s) |
| Molecular Formula | C10H9N3O2 | [6] |
| Molecular Weight | 203.2 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 173 - 177 °C | [1][7] |
| Purity | ≥ 98% (HPLC) | [1][2] |
The synthesis of this compound is well-documented and typically involves a copper-catalyzed Ullmann coupling reaction between a 2-halo-5-methylbenzoic acid derivative and 1,2,3-triazole.[5][8] Optimization of this process is crucial for achieving high purity and yield, which is essential for both pharmaceutical manufacturing and reliable biological testing.[9]
Proposed Experimental Investigation
To ascertain the biological activity of this compound, a two-pronged in vitro approach is recommended: a radioligand binding assay to determine its affinity for OX1R and OX2R, and a functional assay to measure its ability to antagonize orexin-induced signaling.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay directly measures the ability of the test compound to displace a known radioactive ligand from the orexin receptors. It provides a quantitative measure of binding affinity (Ki).
Principle: Cell membranes expressing either human OX1R or OX2R are incubated with a radiolabeled orexin receptor antagonist (e.g., [3H]-Suvorexant or another suitable radioligand) in the presence of varying concentrations of this compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Step-by-Step Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing either human OX1R or OX2R.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 5-10 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Suvorexant) at a concentration near its Kd.
-
Add a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, include wells with a high concentration of a known non-radioactive antagonist (e.g., 10 µM Suvorexant).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay: Assessing Functional Antagonism
This functional assay measures the ability of the test compound to inhibit the intracellular calcium release induced by an orexin receptor agonist (e.g., Orexin-A).
Principle: Cells expressing orexin receptors are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the Gq-coupled orexin receptors, the subsequent release of intracellular calcium causes an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner. [3][10][11] Step-by-Step Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing OX1R or OX2R (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.
-
Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a commercial kit).
-
Incubate the cells under appropriate conditions (e.g., 37°C for 1 hour) to allow for dye uptake.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an agonist (e.g., Orexin-A at its EC80 concentration) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response in each well is recorded.
-
Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
-
Interpretation of Results and Future Directions
The data generated from these experiments will provide a clear indication of the biological activity of this compound at orexin receptors.
-
Scenario 1: No Significant Binding or Functional Activity: If the compound shows high Ki and IC50 values (e.g., >10 µM), it can be concluded that it is largely inactive at orexin receptors and its primary role is indeed that of a synthetic intermediate.
-
Scenario 2: Measurable Binding and Functional Antagonism: Should the compound exhibit significant affinity (e.g., Ki in the nanomolar to low micromolar range) and functional antagonism, this would be a novel finding. It would suggest that this precursor molecule contributes to the overall pharmacological profile of Suvorexant or could be a starting point for the development of new, structurally distinct orexin receptor antagonists.
Further investigations could then explore its selectivity between OX1R and OX2R, its in vivo efficacy in animal models of sleep, and a more detailed structure-activity relationship study of its derivatives.
Conclusion
While this compound is firmly established as a crucial building block in medicinal chemistry, its own biological properties remain an untapped area of research. By applying the rigorous experimental framework detailed in this guide, researchers can systematically evaluate its interaction with the orexin system. Such studies are not merely academic; they hold the potential to reveal new pharmacological insights and could pave the way for novel therapeutic agents for sleep disorders and other neurological conditions.
References
-
Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- CN105294583A - Synthesizing method of this compound. (n.d.). Google Patents.
-
Orexin Signaling: A Complex, Multifaceted Process. (n.d.). Frontiers in Neuroscience. Retrieved January 19, 2026, from [Link]
-
The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
EP3619199B1 - Preparation of 2-(t[1][5][9]riazol-2-yl)-benzoic acid derivatives. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Exploring this compound: Properties and Applications. (n.d.). DC Fine Chemicals. Retrieved January 19, 2026, from [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 19, 2026, from [Link]
-
This compound | C10H9N3O2 | CID 53260165. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
A molecular network map of orexin-orexin receptor signaling system. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
The Orexin receptors: Structural and anti-tumoral properties. (2022). Frontiers in Endocrinology. Retrieved January 19, 2026, from [Link]
-
An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Suvorexant | C23H23ClN6O2 | CID 24965990. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. Suvorexant - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice [research.bidmc.org]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's significance, synthesis strategies, analytical characterization, and broader applications, grounding all claims in referenced scientific literature.
Introduction: A Key Building Block in Sleep Medicine
This compound (CAS 956317-36-5) is a substituted benzoic acid derivative whose prominence in medicinal chemistry surged due to its role as a crucial precursor in the synthesis of Suvorexant (MK-4305).[1][2][3] Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[2][4] Its mechanism of action, which involves blocking the wakefulness-promoting neuropeptides orexin A and orexin B, represents a significant departure from traditional GABA-A receptor modulating hypnotics.[1][4][5] This targeted approach offers a more natural transition to sleep with a reduced risk of dependence or rebound insomnia.[4]
The molecular architecture of this compound is notable for the presence of a 2-substituted-2H-1,2,3-triazole ring. The 1,2,3-triazole moiety is considered a "privileged scaffold" in drug discovery.[6][7] Its unique properties, including high chemical stability, dipole character, and ability to form hydrogen bonds, make it an excellent bioisostere for other functional groups, such as amide bonds, improving pharmacokinetic profiles without sacrificing binding affinity.[6][7][8] Its incorporation into drug candidates spans a wide range of therapeutic areas, including anticancer, antimicrobial, and antiviral agents.[9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node Styling A [fillcolor="#FBBC05", fontcolor="#202124"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } end_dot Caption: Role of the target compound in the development of Suvorexant.
Synthesis Strategies and Mechanistic Insights
The primary industrial synthesis of this compound involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation.[10] This reaction couples 1,2,3-triazole with a substituted aryl halide. The choice of starting materials and reaction conditions is critical to maximize yield and, most importantly, to control regioselectivity.
The Challenge of Regioselectivity
1,2,3-Triazole possesses two reactive nitrogen atoms (N1 and N2) available for arylation. The coupling reaction can therefore lead to two regioisomeric products: the desired 2-substituted-2H-1,2,3-triazole and the undesired 1-substituted-1H-1,2,3-triazole.
Large-scale process development for Suvorexant revealed that the coupling of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole using a copper(I) iodide (CuI) catalyst yielded an 81:19 mixture of the desired N2 isomer and the undesired N1 isomer, respectively.[11] A separate medicinal chemistry route reported a less favorable 55:45 ratio.[12] The similar physical properties and lower solubility of the undesired isomer make its removal by crystallization particularly challenging, often necessitating chromatographic purification, which is undesirable for large-scale manufacturing.[11][12]
The regioselectivity is influenced by factors such as the catalyst system, ligands, base, and solvent. The formation of the 2-substituted product is generally favored under specific conditions, but achieving high selectivity remains a key process chemistry challenge.[13][14][15]
dot graph TD { bgcolor="#F1F3F4" node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Detailed Experimental Protocol (Exemplary)
The following protocol is a synthesis of established literature procedures for laboratory-scale preparation.[16]
Materials:
-
2-iodo-5-methylbenzoic acid
-
1,2,3-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Hydrochloric acid (HCl)
-
Purified water
-
Ethanol
Procedure:
-
Reaction Setup: To a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 1.1 kg of acetone.
-
Reagent Addition: Add 131 g of 2-iodo-5-methylbenzoic acid and stir until dissolved. Add 350 g of anhydrous potassium carbonate.
-
Initiation: Heat the mixture to reflux (55-60 °C) for 30 minutes.
-
Catalyst and Reagent Addition: Add 114 g of 1,2,3-triazole and 2.4 g of cuprous iodide to the refluxing mixture.
-
Reaction: Maintain the reaction at reflux for 8 hours. Monitor the reaction progress by sampling hourly (e.g., via HPLC or TLC).
-
Work-up (Isolation):
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with acetone.
-
The resulting white solid is dissolved in approximately 1.3 kg of purified water.
-
Slowly add hydrochloric acid dropwise at room temperature to adjust the pH to 1.5-2.0, causing the product to precipitate as a white solid.
-
Stir the slurry for 1-2 hours to ensure complete precipitation. .
-
-
Purification (Crystallization):
-
Filter the crude solid and wash the filter cake with purified water.
-
Dry the solid at 50-55 °C to yield the crude compound.
-
For further purification, suspend the crude product in a mixture of absolute ethanol and purified water and heat to 75-80 °C until a clear solution is obtained.
-
Cool the solution slowly to 0-5 °C to induce crystallization.
-
Filter the purified white crystalline solid, wash with a cold ethanol solution, and dry under vacuum at 55 °C until the loss on drying is ≤ 0.5%.
-
Physicochemical Properties and Analytical Characterization
Ensuring the identity, purity, and quality of this compound is paramount for its use in pharmaceutical manufacturing. A combination of spectroscopic and physical methods is employed for its characterization.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 956317-36-5 | [17][18] |
| Molecular Formula | C₁₀H₉N₃O₂ | [19] |
| Molecular Weight | 203.20 g/mol | [19] |
| Appearance | White to light yellow crystalline powder | [18][20] |
| Melting Point | 173 - 177 °C | [17][20] |
| Boiling Point | ~413 °C (Predicted) | [17][18] |
| Purity (Typical) | ≥98% (HPLC) | [20] |
Spectroscopic and Crystallographic Data
-
¹H NMR (600 MHz, CD₃OD): δ (ppm): 7.88 (s, 2H, triazole C-H), 7.66 (d, 1H, Ar-H), 7.59 (d, J=8.2 Hz, 1H, Ar-H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H, Ar-H), 2.45 (s, 3H, -CH₃).[16][21] The singlet at 7.88 ppm integrating to 2H is a key indicator of the symmetric 2-substituted-2H-triazole ring.
-
¹³C NMR (151 MHz, CD₃OD): δ (ppm): 169.8 (C=O), 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0 (Aromatic & Triazole C), 21.0 (-CH₃).[16][21]
-
Mass Spectrometry (ESI, negative ion): m/z: 202.1 [M-H]⁻.[16][21]
-
X-Ray Powder Diffraction (XRPD): A specific crystalline form is characterized by peaks at 2θ angles of 11.8°, 13.0°, 13.9°, 16.6°, 21.1°, 21.9°, 23.3°, 23.8°, 26.6°, and 28.0°.[11] This technique is crucial for controlling the solid-state form of the intermediate, which can impact handling, stability, and downstream reaction performance.
Broader Applications and Future Outlook
While the primary application of this compound is firmly established in the synthesis of Suvorexant, the structural motifs it contains suggest potential in other areas.[3][20]
-
Pharmaceutical Development: The compound serves as a versatile building block.[20] Its structure can be modified to create libraries of novel compounds for screening against various biological targets. Research into other orexin antagonists or compounds targeting central nervous system disorders could leverage this intermediate.
-
Agrochemicals: Triazole-containing compounds are a major class of fungicides and plant growth regulators used in agriculture.[22] The unique substitution pattern of this benzoic acid derivative could be explored in the design of new agrochemicals.[20]
-
Material Science: The stable, polar, and coordinative nature of the triazole ring makes it a valuable component in the development of advanced materials, such as polymers, coatings with enhanced durability, or metal-organic frameworks (MOFs).[20][23][24][25]
The continued importance of Suvorexant in treating insomnia ensures a sustained demand for high-purity this compound. Future research will likely focus on optimizing the synthetic route to improve regioselectivity, eliminate the need for chromatography, and reduce manufacturing costs, potentially through the development of novel catalytic systems or flow chemistry processes.
References
-
(PMC)
-
(Wikipedia)
-
(Patsnap Synapse)
-
(Cambridge Core)
-
(PubMed)
-
(TCI Chemicals)
-
(Taylor & Francis)
-
(PubMed)
-
(ResearchGate)
-
(Asian Journal of Chemistry)
-
(DOI)
-
(Wikipedia)
-
(ResearchGate)
-
(PubMed)
-
(International Journal of Chemical Studies)
-
(Chem-Impex)
-
(ACS Publications)
-
(PubMed)
-
(The Journal of Organic Chemistry)
-
(PubMed)
-
(PubMed)
-
(MDPI)
-
(Organic Chemistry Portal)
-
(Wikipedia)
-
[Preparation of 2-([1][4][5]triazol-2-yl)-benzoic acid derivatives.]() (Google Patents)
-
(ChemicalBook)
-
(ACS Publications)
-
(TCI Chemicals)
-
(ResearchGate)
-
(Matrix Fine Chemicals)
-
(MedChemExpress)
-
(BenchChem)
-
(LookChem)
-
(ChemicalBook)
-
(PubChem)
-
(Organic Chemistry Portal)
-
(Autech Corp)
-
(Google Patents)
-
(Şahinler Kimya)
-
(Home Sunshine Pharma)
-
(Pharmaffiliates)
Sources
- 1. Suvorexant - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
- 18. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. This compound | CAS 956317-36-5 [matrix-fine-chemicals.com]
- 20. chemimpex.com [chemimpex.com]
- 21. This compound | 956317-36-5 [chemicalbook.com]
- 22. Triazole - Wikipedia [en.wikipedia.org]
- 23. Unlocking the Potential: The Structural Wonders and Diverse Applications of Triazoles in Contemporary Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemijournal.com [chemijournal.com]
A Spectroscopic and Synthetic Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: An Essential Pharmaceutical Intermediate
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as the orexin receptor antagonist suvorexant.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, field-proven synthesis protocol is presented, elucidating the rationale behind the experimental design and validating the spectroscopic findings.
Molecular Structure and Physicochemical Properties
This compound (CAS RN: 956317-36-5) is a white to light yellow crystalline powder.[2] Its molecular structure, characterized by a benzoic acid core substituted with a methyl group and a 2H-1,2,3-triazole ring, is fundamental to its role as a versatile building block in medicinal chemistry.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉N₃O₂ | [3] |
| Molecular Weight | 203.20 g/mol | [3] |
| Melting Point | 173.0 to 177.0 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in Methanol | [4] |
| pKa (Predicted) | 3.00 ± 0.36 | [4] |
Synthesis Protocol: A Copper-Catalyzed Cross-Coupling Approach
The synthesis of this compound is efficiently achieved via a copper-catalyzed Ullmann condensation, a robust and scalable method for forming C-N bonds. This protocol, adapted from established procedures, details the coupling of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole.[3]
Rationale for Experimental Choices
-
Catalyst System: Cuprous iodide (CuI) is a widely used and cost-effective catalyst for Ullmann-type reactions. The addition of a ligand, in this case, trans-N,N'-dimethyl-1,2-cyclohexanediamine, accelerates the reaction by stabilizing the copper center and facilitating reductive elimination.
-
Base: Cesium carbonate (Cs₂CO₃) is employed as the base. Its high solubility in the reaction solvent and its ability to activate the triazole nucleophile without causing hydrolysis of the benzoic acid ester (if one were present) make it an ideal choice.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which is often conducted at elevated temperatures.
-
Work-up: The acidic work-up is crucial for protonating the carboxylate salt formed under the basic reaction conditions, thereby precipitating the desired benzoic acid product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a nitrogen-purged round-bottom flask, combine 2-iodo-5-methylbenzoic acid (20 mmol), 1,2,3-triazole (50 mmol), cesium carbonate (36 mmol), cuprous iodide (2 mmol), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.6 mmol) in N,N-dimethylformamide (30 mL).[3]
-
Reaction: Heat the mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).[3]
-
Acidification and Extraction: Separate the aqueous layer and acidify to a pH of 1-2 using concentrated hydrochloric acid. Extract the acidified aqueous layer again with ethyl acetate (2 x 200 mL).[3]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by silica gel column chromatography using a dichloromethane/methanol (50:1 v/v) eluent to yield the title compound as a yellow solid.[3]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of NMR, IR, and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated methanol (CD₃OD).
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 2: ¹H NMR Data (600 MHz, CD₃OD)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.88 | s | 2H | H-4', H-5' (Triazole) | The two protons on the symmetric 2H-1,2,3-triazole ring are chemically equivalent, resulting in a singlet.[3] |
| 7.66 | d | 1H | H-6 (Aromatic) | This proton is ortho to the carboxylic acid group and shows doublet splitting from the adjacent H-4. |
| 7.59 | d, J=8.2 Hz | 1H | H-3 (Aromatic) | This proton is ortho to the triazole substituent and shows doublet splitting from the adjacent H-4.[3] |
| 7.50-7.48 | dd, J=8.1, 1.1 Hz | 1H | H-4 (Aromatic) | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.[3] |
| 2.45 | s | 3H | -CH₃ | The methyl protons are not coupled to any other protons, hence they appear as a singlet.[3] |
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 3: ¹³C NMR Data (151 MHz, CD₃OD)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 169.8 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.[3] |
| 140.7 | C-5 (Aromatic) | Aromatic carbon attached to the methyl group. |
| 137.5 | C-4', C-5' (Triazole) | The two equivalent carbons of the triazole ring.[3] |
| 136.7 | C-2 (Aromatic) | Aromatic carbon attached to the triazole ring. |
| 133.5 | C-6 (Aromatic) | Aromatic CH carbon. |
| 131.5 | C-4 (Aromatic) | Aromatic CH carbon. |
| 129.3 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the carboxylic acid. |
| 126.0 | C-3 (Aromatic) | Aromatic CH carbon. |
| 21.0 | -CH₃ | The methyl carbon appears at a characteristic high-field chemical shift.[3] |
3.1.3. NMR Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated methanol (CD₃OD).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 600 MHz spectrometer at room temperature.[5]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient technique for obtaining the infrared spectrum of a solid sample with minimal preparation.[6] The spectrum reveals the presence of key functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[2] |
| ~3100-3000 | C-H stretch | Aromatic & Triazole | Characteristic C-H stretching of sp² hybridized carbons. |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) | C-H stretching of the sp³ hybridized methyl group. |
| ~1700-1680 | C=O stretch | Carboxylic Acid | Strong absorption characteristic of a carbonyl group in an aromatic carboxylic acid.[2] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Absorptions corresponding to the stretching of the benzene ring. |
| ~1300 | C-O stretch, O-H bend | Carboxylic Acid | Coupled vibrations of the carboxylic acid group. |
| ~950 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer. |
3.2.1. ATR-IR Experimental Protocol
-
Background Collection: Record a background spectrum of the clean ATR crystal (e.g., diamond) to account for atmospheric and instrumental absorptions.[7]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]
-
Spectrum Acquisition: Collect the sample spectrum.
-
Data Analysis: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often resulting in minimal fragmentation and a clear molecular ion peak.
3.3.1. Mass Spectrum Analysis
-
Ionization Mode: The analysis was performed in negative ion mode (ESI-), which is well-suited for acidic compounds as they readily lose a proton to form [M-H]⁻ ions.[3]
-
Observed Ion: A prominent peak is observed at m/z 202.1.[3]
-
Interpretation: This corresponds to the deprotonated molecule, [C₁₀H₉N₃O₂ - H]⁻, with a calculated exact mass of 202.0617. The observed mass is consistent with the expected molecular formula.
Table 5: Mass Spectrometry Data
| m/z (Observed) | Ion | Rationale |
| 202.1 | [M-H]⁻ | The molecular ion peak corresponding to the deprotonated molecule.[3] |
3.3.2. ESI-MS Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[3]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[8]
-
Data Acquisition: Acquire the mass spectrum in negative ion mode over a suitable mass range (e.g., m/z 50-500).
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—are in full agreement with the structure of this compound. The detailed synthesis protocol, grounded in established chemical principles, provides a reliable method for its preparation. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate, facilitating further research and development in medicinal chemistry.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
- Lim, K. K., & Ghauri, F. Y. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Singapore medical journal, 41(10), 513–519.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chan, C. W., & Gul, F. W. (1999). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The National Center for Biotechnology Information. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
- Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. European Journal of Mass Spectrometry, 20(2), 113-125.
- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PIKE Technologies. (2021). Best practice for quantitative analysis by ATR. Retrieved from [Link]
-
MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]
-
Freie Universität Berlin. (2022). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. quora.com [quora.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. mt.com [mt.com]
- 7. gammadata.se [gammadata.se]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Introduction
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block in the synthesis of Suvorexant, an orexin receptor antagonist for the treatment of insomnia.[1][2] Its molecular architecture, featuring a substituted benzoic acid tethered to a 1,2,3-triazole ring, presents both unique synthetic challenges and opportunities for derivatization in drug discovery programs.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis, purification, and characterization of this compound, underpinned by scientific principles and practical insights.
Chemical Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[3] |
| Molecular Weight | 203.20 g/mol | PubChem[3] |
| CAS Number | 956317-36-5 | PubChem[3] |
| Appearance | White to light yellow solid/powder | ChemicalBook[1], Labscoop[4] |
| Melting Point | 172.6 - 176°C | ChemicalBook[1][5], TCI Chemicals[6] |
| Solubility | Soluble in Methanol | LookChem[7], TCI Chemicals[6] |
| pKa | 3.00 ± 0.36 (Predicted) | LookChem[7] |
Health and Safety
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[5]
-
Hazard Statements: Causes skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[3][4][8]
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[5][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] In case of contact with eyes, rinse immediately with water for several minutes and seek medical help.[5][9]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction between 2-iodo-5-methylbenzoic acid and 1,2,3-triazole. This method, while effective, necessitates careful control of reaction conditions to favor the desired N2-substituted regioisomer over the N1-isomer.
Reaction Scheme
Caption: Copper-catalyzed cross-coupling reaction for the synthesis of the target compound.
Experimental Procedure
This protocol is adapted from established literature procedures.[1][10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-iodo-5-methylbenzoic acid (1 equivalent), 1,2,3-triazole (2.5 equivalents), cesium carbonate (1.8 equivalents), and cuprous iodide (0.1 equivalents).
-
Solvent and Ligand Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The use of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures. Subsequently, add trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 equivalents) as a ligand. The ligand plays a critical role in stabilizing the copper catalyst and enhancing its reactivity.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is essential to prevent the oxidation of the copper(I) catalyst.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.[1][10] The elevated temperature provides the necessary activation energy for the coupling reaction.
-
Monitoring Reaction Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Perform an initial extraction with ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer to a pH of 1-2 using concentrated hydrochloric acid.[1][10] This protonates the carboxylate group, rendering the product soluble in organic solvents.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude product often contains the undesired N1-regioisomer and other impurities, necessitating a robust purification strategy. A combination of crystallization and column chromatography is often employed.
Purification Workflow
Caption: A typical purification workflow for isolating the target compound.
Step-by-Step Purification
-
Crystallization (Initial Purification):
-
Dissolve the crude product in a minimal amount of hot absolute ethanol.
-
Slowly add water until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath (0-5°C) to facilitate crystallization.[10]
-
Collect the crystalline solid by filtration, wash with cold ethanol-water, and dry under vacuum.[10] This step is effective in removing a significant portion of impurities.
-
-
Silica Gel Column Chromatography (Fine Purification):
-
If the product purity after crystallization is insufficient (as determined by HPLC or NMR), further purification by column chromatography is recommended.
-
Prepare a silica gel column using a slurry of silica in the chosen eluent system.
-
Dissolve the partially purified product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of dichloromethane (DCM) and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration).[1][10] A common eluent system is a 50:1 mixture of dichloromethane and methanol.[1][10]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Results | Reference |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H) | ChemicalBook[10] |
| ¹³C NMR (151 MHz, CD₃OD) | δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0 | ChemicalBook[10] |
| Mass Spectrometry (ESI, negative ion) | m/z: 202.1 [M-H]⁻ | ChemicalBook[10] |
| X-ray Powder Diffraction (XRPD) | Crystalline form characterized by peaks at 2θ angles of approximately 11.8°, 13.0°, 13.9°, 16.6°, 21.1°, 21.9°, 23.3°, 23.8°, 26.6°, 28.0° | Google Patents[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity should be ≥98.0% | Labscoop[4] |
Conclusion
The successful synthesis, purification, and characterization of this compound are critical for its application in pharmaceutical research and development. The protocols detailed herein provide a robust framework for obtaining this key intermediate with high purity. Adherence to the outlined procedures, coupled with careful monitoring and analytical validation, will ensure a reliable supply of this essential building block for the advancement of medicinal chemistry endeavors.
References
-
Preparation of 2-([3][10][11]triazol-2-yl)-benzoic acid derivatives. Google Patents.
-
This compound. PubChem. [Link]
-
This compound. LookChem. [Link]
-
CAS No : 956317-36-5 | Product Name : this compound. Pharmaffiliates. [Link]
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1G | Labscoop [labscoop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for In-Vitro Evaluation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Bioactive Scaffold
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a versatile heterocyclic compound recognized primarily as a key intermediate in the synthesis of pharmaceuticals, such as the dual orexin receptor antagonist Suvorexant, and in the development of novel agrochemicals.[1][2][3][4] While its role as a synthetic building block is well-established, its intrinsic bioactivity remains an area of burgeoning research interest. Emerging evidence from structural analogs and its application in fungicide development suggests a compelling hypothesis for its mechanism of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the in-vitro bioactivity of this compound, with a specific focus on its potential as a succinate dehydrogenase inhibitor. The protocols detailed herein are designed to be robust and self-validating, offering a solid foundation for screening and characterizing the compound's efficacy.
Scientific Rationale: Targeting a Central Metabolic Hub
Succinate dehydrogenase (also known as mitochondrial complex II) is a unique enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role makes it an attractive target for therapeutic and agrochemical development. The fungicide carboxin, for instance, exerts its effect by binding to the quinone reduction site of SDH, thereby blocking the electron transport chain and leading to fungal cell death.[5][6][7] Given the structural motifs present in this compound, it is plausible that it may interact with SDH in a similar manner, disrupting cellular energy production.
The following protocols will enable the systematic evaluation of this hypothesis, providing the necessary tools to quantify the inhibitory potential of this compound against SDH.
Compound Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in-vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [8] |
| Molecular Weight | 203.20 g/mol | [9] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 174-176 °C | [8] |
| Solubility | Soluble in Methanol | [8] |
| Storage | Sealed in a dry environment at room temperature | [8] |
Safety Precautions:
-
Causes skin irritation and serious eye irritation.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
-
Handle in a well-ventilated area.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is the cornerstone of reliable dose-response studies. Due to its solubility in methanol, this is the recommended solvent for creating a high-concentration stock.
Materials:
-
This compound powder
-
Methanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile amber vial. Add the appropriate volume of methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example: For a 10 mM stock solution from 10 mg of a compound with a molecular weight of 203.20 g/mol :
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.010 g / 203.20 g/mol ) / 0.010 mol/L = 0.00492 L = 4.92 mL
-
-
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: In-Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on SDH activity. The assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by SDH to a colored formazan product.[10]
Workflow for SDH Inhibition Assay:
Caption: Putative inhibition of SDH by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of reagents | Use fresh, high-purity reagents. Filter-sterilize buffers. |
| Low signal in negative control wells | Inactive enzyme or suboptimal assay conditions | Use freshly isolated mitochondria. Optimize protein concentration, substrate concentration, and incubation times. |
| Inconsistent results between replicates | Pipetting errors or incomplete mixing | Use calibrated pipettes. Ensure thorough mixing at each step. |
| No inhibition observed | Compound is not an inhibitor at the tested concentrations or is insoluble | Test a wider range of concentrations. Verify compound solubility in the final assay buffer. |
Conclusion
These application notes provide a robust starting point for the in-vitro characterization of this compound. By systematically applying these protocols, researchers can elucidate its potential as a succinate dehydrogenase inhibitor, thereby paving the way for its further development in pharmaceutical and agrochemical applications. The principles of careful experimental design, accurate data analysis, and thorough validation are essential for unlocking the full potential of this promising compound.
References
-
[EP3619199B1 - Preparation of 2-(t[5][11][12]riazol-2-yl)-benzoic acid derivatives - Google Patents]()
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. This compound, 1G | Labscoop [labscoop.com]
- 5. Carboxin - Wikipedia [en.wikipedia.org]
- 6. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxycarboxin - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Carboxin: mechanism of action, applications and cardiotoxicity_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a Molecular Probe for Poly(ADP-ribose) Polymerase (PARP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide details the theoretical framework and practical applications of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a novel molecular probe for the interrogation of Poly(ADP-ribose) Polymerase (PARP) activity. Drawing upon the established role of structurally related benzimidazole and triazole derivatives as potent PARP inhibitors, we present a comprehensive overview of the rationale, synthesis of fluorescent conjugates, and detailed protocols for the utilization of this compound in both biochemical and cell-based assays.[1][2] These application notes are designed to provide researchers with the foundational knowledge and methodologies to employ this compound as a tool in cancer biology, DNA damage response research, and high-throughput drug screening.
Introduction: The Rationale for a Novel PARP Probe
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[3] PARP1, in particular, is a key player in the repair of single-strand DNA breaks.[4] Its inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][5] The clinical success of PARP inhibitors like Olaparib, Rucaparib, and Veliparib has underscored the need for robust research tools to study PARP biology and screen for new therapeutic agents.[1][3][6]
Molecular probes are indispensable tools for elucidating the activity of enzymes within complex biological systems.[7] An ideal probe offers high specificity and sensitivity, allowing for the real-time monitoring of enzyme activity in various formats, from purified enzyme assays to live-cell imaging.[7][8] Currently, many PARP probes are derivatives of existing inhibitors, modified with a fluorescent reporter tag.[3][4]
This compound presents a compelling scaffold for a new class of PARP molecular probes. Its structural features align with the known pharmacophore of PARP1 inhibitors, which typically include an aromatic ring and a carboxamide or a bioisosteric equivalent that engages in key hydrogen bonding and pi-stacking interactions within the enzyme's active site.[1] The triazole moiety, a common component in various enzyme inhibitors, further supports its potential as a PARP-targeting molecule.[9][10][11] This document outlines the proposed application of this compound as a molecular probe for PARP1.
Proposed Mechanism of Action and Probe Design
We hypothesize that this compound acts as a competitive inhibitor of PARP1, binding to the nicotinamide pocket of the enzyme's catalytic domain. This proposed binding mode is analogous to that of many established PARP inhibitors.
To function as a molecular probe, the parent compound must be conjugated to a reporter moiety, typically a fluorophore, without significantly compromising its binding affinity for the target enzyme. The carboxylic acid group on the benzoic acid ring provides a convenient handle for chemical modification.
Workflow for Probe Synthesis and Application
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]
Protocol for the Solubilization of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Dimethyl Sulfoxide (DMSO)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the solubilization of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 956317-36-5) in dimethyl sulfoxide (DMSO). As a benzoic acid derivative, this compound presents specific challenges, including the potential for precipitation, which can be exacerbated by the hygroscopic nature of the solvent.[1][2] This guide moves beyond a simple list of steps to explain the underlying chemical principles and best practices necessary to ensure the preparation of stable, accurate, and reproducible stock solutions for use in research and drug development. Adherence to this protocol is critical for maintaining compound integrity and generating reliable data in downstream biological assays.[3]
Foundational Principles: Understanding the Compound and Solvent
A successful dissolution protocol is built upon a fundamental understanding of the materials involved. The interaction between the acidic carboxylic group of the target compound and the unique properties of DMSO dictates the entire experimental approach.
Physicochemical Profile: this compound
This compound is a heterocyclic organic molecule featuring a stable 1,2,3-triazole ring and a benzoic acid functional group.[1][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 956317-36-5 | [5][6] |
| Molecular Formula | C₁₀H₉N₃O₂ | [6][7] |
| Molecular Weight | 203.20 g/mol | [6][8] |
| Appearance | White to off-white/light yellow crystalline powder | [1][9] |
| Predicted pKa | 3.00 ± 0.36 | [1][5] |
| Solubility Profile | Limited in water; soluble in organic solvents like DMSO and methanol. | [1][5] |
| Storage (Solid) | Sealed in a dry container at room temperature. | [1][5] |
Expert Insight: The compound's low pKa indicates it is a weak acid. This is a critical factor, as carboxylic acids are four times more likely to precipitate from DMSO solutions that have absorbed water.[2] The dissolution strategy must therefore prioritize anhydrous conditions.
The Solvent: Critical Properties of DMSO
DMSO is the solvent of choice for high-throughput screening and compound management due to its exceptional ability to dissolve a wide range of molecules.[3][10] However, its properties demand meticulous handling.
-
Solvating Power: As a highly polar aprotic solvent, DMSO efficiently solvates many organic compounds.[11]
-
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12][13] This is the single most significant factor leading to compound precipitation and solution instability.[12] Even brief exposure to ambient air can introduce significant water content, altering the solvent's properties.[14][15]
-
Cellular Assays: For in vitro studies, the final concentration of DMSO should be kept as low as possible (typically below 0.5%, ideally ≤0.1%) to avoid cytotoxicity and assay interference.[3]
Diagram 1: Key Factors for Successful Dissolution
Caption: A logic diagram illustrating how understanding compound and solvent properties informs the protocol to ensure a stable final product.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many research applications. Calculations should be adjusted accordingly for different target concentrations.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≤0.03% water)[16]
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Sterile, single-use microcentrifuge tubes for aliquoting
-
Calibrated positive displacement or air displacement pipettes with sterile tips
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Methodology
Step 1: Pre-Protocol Preparations
-
Bring the sealed container of this compound to room temperature before opening to prevent water condensation on the solid.
-
Use a fresh, sealed bottle of anhydrous DMSO or one that has been properly stored (e.g., under an inert gas) to minimize water content.[13][17]
Step 2: Weighing the Compound
-
Tare the sterile amber glass vial on the analytical balance.
-
Carefully weigh a precise amount of the compound directly into the vial. For this protocol, we will use 2.032 mg .
-
Scientist's Note: Weighing directly into the final dissolution vessel minimizes material loss during transfers.
-
Step 3: Calculating Solvent Volume
-
The goal is a 10 mM (0.010 mol/L) solution. The compound's molecular weight is ~203.20 g/mol .
-
Calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.002032 g / (0.010 mol/L * 203.20 g/mol ) = 0.001 L
-
Volume to add = 1.0 mL
-
Step 4: Dissolution
-
Add 1.0 mL of anhydrous DMSO to the vial containing the 2.032 mg of compound.
-
Immediately cap the vial tightly to prevent moisture absorption.
-
Gently vortex the vial for 1-2 minutes.[3] Visually inspect the solution against a dark background for any undissolved particulates.
Step 5: Troubleshooting Incomplete Solubilization
-
If particles remain after vortexing, proceed to sonication.
-
Place the vial in a water bath sonicator and sonicate for 5-10 minutes.[3] The ultrasonic waves provide energy to break up compound agglomerates, enhancing dissolution.
-
After sonication, visually inspect again. If needed, gentle warming in a 37°C water bath for a few minutes can be attempted, but this should be used with caution as excessive heat can degrade some compounds.[3]
-
Self-Validation Check: The solution must be a perfectly clear, homogenous liquid with no visible crystals or haze before proceeding. If the compound does not fully dissolve at this concentration, it may indicate that the solubility limit has been exceeded, and a lower stock concentration should be prepared.
Step 6: Aliquoting and Storage
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed microcentrifuge tubes.
-
Rationale: This is the most critical step for preserving the long-term integrity of the stock. It prevents repeated freeze-thaw cycles, which can induce precipitation, and minimizes exposure of the main stock to atmospheric moisture.[3][18][19]
| Storage Condition | Recommended Duration | Rationale |
| -80°C | Up to 6 months | Optimal for long-term stability, minimizes degradation.[19] |
| -20°C | Up to 1 month | Suitable for short-term storage.[19] |
| 4°C / Room Temp | Not Recommended | Increases risk of degradation and water absorption. |
Protocol: Preparation of Working Solutions via Serial Dilution
When preparing lower-concentration working solutions for assays in aqueous buffers (e.g., cell culture media, PBS), direct dilution of a high-concentration DMSO stock can cause the compound to precipitate out of solution.[17][20] The standard and required practice is to perform initial serial dilutions in 100% DMSO.
Diagram 2: Serial Dilution Workflow
Sources
- 1. guidechem.com [guidechem.com]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 956317-36-5 [matrix-fine-chemicals.com]
- 8. This compound CAS 956317-36-5 [homesunshinepharma.com]
- 9. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 18. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. echemi.com [echemi.com]
Application of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Fragment-Based Screening
Introduction: A Paradigm Shift in Lead Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] Instead of screening millions of large, complex molecules, FBDD begins with a curated library of small, low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[2][3] These initial "hits" serve as high-quality starting points for structure-guided optimization, where they are grown, linked, or merged into potent, drug-like candidates.[3][4] This approach offers distinct advantages, including a more thorough exploration of chemical space and a higher probability of achieving leads with superior physicochemical properties.[5][6]
This guide provides a detailed technical overview and actionable protocols for the application of a model fragment, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , in a typical FBDD campaign. We will explore the rationale behind its selection and detail the experimental workflows for hit identification, validation, and optimization.
The Fragment: Rationale for Selecting this compound
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. Fragments are typically governed by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors and acceptors.[2][7] this compound is an exemplary fragment that adheres well to these principles and incorporates highly valuable pharmacophoric features.
| Property | Value | Source |
| Molecular Formula | C10H9N3O2 | [8] |
| Molecular Weight | 203.20 g/mol | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 (Note: Exceeds Ro3 slightly, but offers rich interaction potential) | [8] |
| cLogP (Predicted) | ~1.8 | [8] |
| Polar Surface Area | 68 Ų | [8] |
This fragment is particularly compelling due to its constituent parts:
-
1,2,3-Triazole Ring: This five-membered heterocycle is a bioisostere for amide bonds and is exceptionally stable to metabolic degradation.[9][10] Its nitrogen atoms act as excellent hydrogen bond acceptors, and the ring system possesses a significant dipole moment, allowing for favorable interactions within a protein binding site.[9]
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor.[11] Crucially, it can form strong, charge-assisted hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target's active site.
-
Methyl Group: This small hydrophobic group provides a vector for exploring lipophilic pockets. Its position on the phenyl ring can be modified to fine-tune binding affinity and selectivity during the optimization phase.[12]
Given this combination of features, this compound represents an ideal starting point for targeting a wide range of proteins, including kinases, proteases, and epigenetic targets, where such interactions are prevalent.
Part 1: Primary Screening and Hit Validation Workflow
The initial goal is to identify fragments that bind to the target protein, even with low affinity (μM to mM range). This requires highly sensitive biophysical techniques.[13][14] Our recommended workflow uses Surface Plasmon Resonance (SPR) for primary screening, followed by Nuclear Magnetic Resonance (NMR) for orthogonal validation to eliminate false positives.
Caption: FBDD primary screening and hit validation workflow.
Protocol 1: High-Throughput Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index at a sensor surface, allowing for real-time measurement of binding events.[15][16] It is highly sensitive to the weak interactions typical of fragments.[17]
Objective: To identify initial fragment hits from a library by detecting direct binding to an immobilized protein target.
Methodology:
-
Protein Immobilization:
-
Select a suitable SPR sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[17]
-
-
Fragment Screening:
-
Prepare fragment solutions from a DMSO stock, typically at a final concentration of 100-200 µM in running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). Ensure the DMSO concentration is precisely matched between samples and running buffer to minimize false positives.[15]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between fragment injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.
-
A fragment is considered an initial hit if it produces a reproducible, concentration-dependent binding response.
-
Estimate the dissociation constant (KD) from steady-state binding levels.
-
Hypothetical Screening Results:
| Fragment ID | Conc. (µM) | Response (RU) | Estimated KD (mM) | Hit? |
| 5-Me-2-Tz-BA | 200 | 35.2 | 0.85 | Yes |
| Fragment-002 | 200 | 2.1 | > 5 | No |
| Fragment-003 | 200 | 41.5 | 0.62 | Yes |
| Fragment-004 | 200 | 15.8 | 2.1 | Yes |
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
NMR spectroscopy is a powerful orthogonal method to confirm hits from primary screens.[18] STD-NMR is a ligand-observed experiment that detects the transfer of saturation from a protein to a binding ligand, confirming a direct interaction.[19]
Objective: To confirm that fragment hits identified by SPR are true binders and not artifacts.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Prepare a stock solution of the fragment hit (e.g., 100 mM in d6-DMSO).
-
Add the fragment to the protein solution to a final concentration of 1-2 mM (a 50-100 fold excess).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence of fragment signals.
-
Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where a region devoid of protein signals is irradiated (e.g., at 40 ppm).
-
The saturation is transferred from the protein to the bound fragment, and then to the unbound pool via chemical exchange.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of a fragment that are in close contact with the protein will show signals in the STD spectrum.
-
The presence of fragment signals in the STD spectrum provides unambiguous evidence of binding.
-
Part 2: Structural Characterization for Guided Optimization
Once a fragment hit is validated, understanding its precise binding mode is critical for rational drug design.[5] X-ray crystallography is the gold standard for providing high-resolution structural information of the protein-fragment complex.[20][21]
Caption: Hypothetical binding mode of the fragment in a target active site.
Protocol 3: Co-crystallization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Crystal Soaking:
-
Grow apo-crystals of the target protein using a standard method like vapor diffusion.
-
Prepare a soaking solution by dissolving the fragment in the crystal mother liquor to a high concentration (e.g., 10-50 mM), using a co-solvent like DMSO if necessary.
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[14][20]
-
-
Data Collection:
-
Cryo-protect the soaked crystal by briefly transferring it to a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.[22]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density map to confirm the presence and determine the precise orientation and interactions of the bound fragment.[23]
-
Part 3: Hit-to-Lead: Structure-Guided Fragment Growing
With high-resolution structural data in hand, the weakly binding fragment can be evolved into a potent lead.[24] The most common strategy is "fragment growing," where synthetic chemistry is used to add functionality that makes additional favorable interactions with the protein.[4][25]
Caption: Iterative cycle of structure-guided fragment growing.
Protocol 4: Conceptual Synthesis for Fragment Growing
Objective: To improve the binding affinity of the initial fragment hit by extending its structure into an adjacent unoccupied pocket identified by crystallography.
Hypothetical Scenario: Our crystal structure reveals that the carboxylic acid of the fragment is solvent-exposed and adjacent to a large hydrophobic pocket. Our strategy will be to replace the acid with an amide linkage to a hydrophobic moiety.
Synthetic Approach:
-
Amide Coupling:
-
Starting with this compound, activate the carboxylic acid using a standard coupling reagent like HATU or EDC/HOBt.
-
React the activated acid with a library of primary or secondary amines that contain various hydrophobic groups (e.g., benzylamine, cyclopropylamine, morpholine). This generates a small library of elaborated compounds.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Screen the newly synthesized compounds using the established SPR assay to determine their binding affinity (KD).
-
The results will establish an initial SAR. For example, we might find that a cyclopropylmethyl amide provides a 10-fold improvement in affinity.
-
-
Iterative Optimization:
-
Based on the SAR, design and synthesize a second generation of compounds to further explore the hydrophobic pocket.
-
This iterative "Design-Make-Test-Analyze" cycle, guided by structural biology and biophysical data, is the core of the hit-to-lead process and can rapidly transform a millimolar fragment into a nanomolar lead compound.[24]
-
Conclusion
This compound serves as an outstanding model for illustrating the principles and practices of fragment-based drug discovery. Its adherence to the "Rule of Three" and its incorporation of medicinally relevant functional groups make it an ideal starting point for a screening campaign. By integrating sensitive biophysical techniques like SPR and NMR with the high-resolution structural insights from X-ray crystallography, such a fragment can be efficiently identified, validated, and rationally optimized into a potent lead compound. This structured, iterative approach minimizes risk and maximizes the potential for discovering novel therapeutics.
References
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]
-
Blundell, T. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. Wikipedia. Available at: [Link]
-
Yang, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]
-
Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
Karageorgis, G., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Available at: [Link]
-
Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys. Available at: [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]
-
Ciulli, A., & Abell, C. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Available at: [Link]
-
Globalnewswire. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Global Newswire. Available at: [Link]
-
ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]
-
NIH. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH. Available at: [Link]
-
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]
-
SciSpace. (2010). Fragment screening by surface plasmon resonance. SciSpace. Available at: [Link]
-
Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. Available at: [Link]
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
-
PubMed. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. Available at: [Link]
-
International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. NIH. Available at: [Link]
-
PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products. PubMed Central. Available at: [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process. Oncodesign Services. Available at: [Link]
-
ACS Publications. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at: [Link]
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Available at: [Link]
-
African Journal of Biomedical Research. (2025). Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research. Available at: [Link]
-
Pharmacy 180. (n.d.). Benzoic acid derivatives. Pharmacy 180. Available at: [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]
-
Autech-biopharm. (n.d.). This compound. Autech-biopharm. Available at: [Link]
-
Google Patents. (n.d.). Preparation of 2-([15][20][22]triazol-2-yl)-benzoic acid derivatives. Google Patents. Available at:
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives. Pharmacy 180. Available at: [Link]
-
Autech-biopharm. (n.d.). Exploring this compound: Properties and Applications. Autech-biopharm. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 8. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. selvita.com [selvita.com]
- 22. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: Employing 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid for Protein Co-crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the prospective use of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a small molecule ligand for protein co-crystallization experiments. While primarily known as a key intermediate in the synthesis of the insomnia therapeutic Suvorexant[1][2][3], its structural motifs—a triazole ring and a substituted benzoic acid—present compelling features for interaction with protein targets. This guide will detail the compound's physicochemical properties, provide a rationale for its application in structural biology, and present detailed protocols for co-crystallization screening and optimization. The methodologies described herein are grounded in established principles of protein-ligand co-crystallization and are designed to provide a robust starting point for researchers exploring the interaction of this and similar fragments with their protein of interest.
Introduction: Rationale for Use in Co-crystallization
The determination of high-resolution three-dimensional structures of protein-ligand complexes is a cornerstone of modern drug discovery.[4] Co-crystallization, the crystallization of a protein in the presence of a ligand, is a powerful technique to elucidate the specific molecular interactions that govern binding.[5][6]
This compound, while not extensively documented as a co-crystallization agent, possesses chemical features that make it an attractive candidate for such studies:
-
The Triazole Moiety: The 1,2,3-triazole ring is a well-recognized pharmacophore in medicinal chemistry.[7] Its electron-rich nature allows it to participate in a variety of non-covalent interactions with protein residues, including hydrogen bonding and π-π stacking.[8][9] These interactions can be pivotal in anchoring a ligand within a protein's binding site.[8][10]
-
Bioisostere Potential: Triazole rings can act as bioisosteres of amide bonds or phenyl rings, offering a metabolically stable scaffold that can orient interacting functional groups.[8]
-
Fragment-like Size: With a molecular weight of approximately 203.20 g/mol [11], this compound falls into the category of a "fragment," making it suitable for fragment-based drug discovery (FBDD) approaches where initial, low-complexity binders are sought.
This application note will therefore explore the potential of this compound as a tool for structural biologists and medicinal chemists.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is critical for designing successful co-crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [12] |
| Molecular Weight | 203.20 g/mol | [11] |
| Appearance | White to light yellow crystalline powder | [13][14] |
| Melting Point | 174-177 °C | [14][15] |
| Solubility | Soluble in Methanol | [15] |
| pKa | 3.00 ± 0.36 (Predicted) | [15] |
| LogP | 1.27390 | [15] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the use of this compound in protein co-crystallization experiments.
Ligand Preparation
Accurate and consistent preparation of the ligand stock solution is paramount.
Protocol 1: Preparation of Ligand Stock Solution
-
Weighing: Accurately weigh out a desired amount of this compound powder.
-
Solvent Selection: Due to its reported solubility in methanol, this is a primary choice.[15] However, for crystallization experiments, Dimethyl Sulfoxide (DMSO) is a more common solvent. It is advisable to test solubility in 100% DMSO.
-
Dissolution: Dissolve the weighed powder in the chosen solvent to create a high-concentration stock solution (e.g., 100 mM). Gentle vortexing or sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Co-crystallization Screening
Co-crystallization involves setting up crystallization trials with the protein and ligand already complexed in solution.[5][6] This approach is often preferred for ligands that may induce conformational changes in the protein upon binding.[6][16]
Figure 1: A generalized workflow for protein-ligand co-crystallization.
Protocol 2: High-Throughput Co-crystallization Screening
-
Protein Preparation: Ensure the target protein is purified to homogeneity and concentrated to a suitable level for crystallization (typically 5-20 mg/mL).
-
Complex Formation:
-
In a microcentrifuge tube, combine the purified protein with this compound to achieve a final ligand concentration that is in molar excess of the protein (e.g., 10-fold molar excess).[6]
-
The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible, ideally below 5% (v/v), to avoid interference with crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least 30-60 minutes to allow for complex formation.[5] Longer incubation times may be necessary for low-affinity interactions.[6]
-
-
Crystallization Setup:
-
Utilize commercially available sparse matrix crystallization screens.
-
Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop). A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Automated liquid handling systems can greatly facilitate the setup of these screens.[16]
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Regularly monitor the drops for crystal formation over a period of days to weeks.
-
Optimization of Co-crystallization Conditions
Once initial crystal "hits" are identified, further optimization is typically required to obtain diffraction-quality crystals.
Protocol 3: Optimization Strategies
-
Varying Ligand Concentration:
-
Systematically vary the molar excess of this compound (e.g., 1:1, 1:5, 1:10, 1:20 protein:ligand molar ratios). Too high a concentration may inhibit crystallization or cause precipitation.[17]
-
-
Refining Hit Conditions:
-
Use the conditions from the initial hits as a starting point.
-
Create a grid screen around the hit condition by systematically varying the pH of the buffer and the concentration of the precipitant.
-
-
Additive Screening:
-
Introduce a variety of small molecule additives that can sometimes improve crystal quality.[18]
-
-
Microseeding:
-
If initial crystals are small or of poor quality, they can be used to create a seed stock to nucleate new, potentially larger and better-ordered crystals.[19]
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crystals form | Ligand inhibits crystallization; Ligand not binding; Incorrect ligand concentration. | Try soaking experiments if apo-crystals are available; Confirm binding with a biophysical method (e.g., thermal shift assay); Systematically vary ligand concentration. |
| Amorphous precipitate | Protein or ligand concentration is too high; Ligand has low solubility in the crystallization condition. | Reduce protein and/or ligand concentration; Screen for conditions where the ligand is more soluble. |
| Apo-crystals form | Ligand is not binding with sufficient affinity or occupancy. | Increase ligand concentration; Increase incubation time of protein-ligand complex; Confirm binding with a biophysical assay. |
| Crystals crack or dissolve | The ligand induces a conformational change that is incompatible with the crystal lattice; Solvent from ligand stock is destabilizing the crystal. | Pursue co-crystallization as the primary method; Minimize the final concentration of the organic solvent.[20] |
Data Analysis and Validation
Once diffraction data is collected, the resulting electron density map must be carefully inspected for the presence of the ligand. The fit of the this compound model to the density should be unambiguous. The interactions observed in the crystal structure, such as hydrogen bonds and hydrophobic contacts with protein residues, will provide valuable insights into the binding mode.
Conclusion
This compound presents as a promising, albeit unexplored, candidate for protein co-crystallization studies. Its triazole and benzoic acid moieties offer the potential for diverse interactions within a protein binding pocket. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to systematically investigate the utility of this compound in their structural biology programs. Success in these endeavors will not only yield valuable structural information but also expand the toolkit of chemical fragments available for probing protein structure and function.
References
-
National Institutes of Health. (n.d.). Crystallization of protein–ligand complexes. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105294583A - Synthesizing method of this compound.
-
TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Retrieved from [Link]
-
Astex Pharmaceuticals. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Retrieved from [Link]
-
PubMed. (n.d.). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved from [Link]
-
Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([5][15][21]triazol-2-yl)-benzoic acid derivatives. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Retrieved from [Link]
-
Technobis. (2023). Improve co-crystal screening using machine learning and Crystal16. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 956317-36-5. Retrieved from [Link]
-
MDPI. (n.d.). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]
-
MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2018). Any advice to improve success for soaking chemical fragments into protein crystals?. Retrieved from [Link]
-
ACS Publications. (2024). On the Road to Cocrystal Prediction: A Screening Study for the Validation of In Silico Methods. Retrieved from [Link]
-
Zenobia Fragments. (n.d.). Crystallography FAQ. Retrieved from [Link]
-
ResearchGate. (2015). What is the importance of knowing the concentration of a fragment to determine its interaction with a protein crystal?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein purification and crystallization artifacts: The tale usually not told. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors.
-
FDA.gov. (n.d.). 5-METHYL-2-(1H-1,2,3-TRIAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. chemimpex.com [chemimpex.com]
- 15. lookchem.com [lookchem.com]
- 16. sptlabtech.cn [sptlabtech.cn]
- 17. researchgate.net [researchgate.net]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zenobiafragments.com [zenobiafragments.com]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocols: Unveiling the Therapeutic Potential of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a Novel PARP Inhibitor
Abstract
The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The chemical scaffold of many potent PARP inhibitors incorporates heterocyclic moieties, with the triazole ring being a recurrent and critical feature for bioactivity.[1][2] This application note puts forth a detailed scientific rationale and a suite of robust protocols for the investigation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a novel candidate for PARP inhibition. We provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the compound's biochemical and cellular activity, thereby paving the way for its potential development as a targeted therapeutic agent.
Introduction: The Scientific Rationale
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes pivotal to cellular homeostasis, with PARP1 and PARP2 playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] In healthy cells, if SSBs are not repaired and accumulate, they can lead to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs are then primarily repaired by the high-fidelity homologous recombination repair (HRR) pathway.
However, certain cancers exhibit deficiencies in the HRR pathway, often due to mutations in genes like BRCA1 and BRCA2.[4] In these "BRCA-deficient" tumors, the cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in such cells leads to an accumulation of unrepaired SSBs, which are subsequently converted to toxic DSBs. The inability to repair these DSBs through the faulty HRR pathway results in genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[3]
The chemical structure of this compound, featuring a 1,2,3-triazole ring, is reminiscent of scaffolds found in known PARP inhibitors.[1][2][5] The triazole moiety often serves as a key pharmacophore, participating in crucial interactions within the nicotinamide-binding pocket of the PARP enzyme's catalytic domain.[6] This structural parallel provides a strong impetus to investigate the compound's potential as a PARP inhibitor.
This guide will detail the necessary experimental workflows to:
-
Determine the direct enzymatic inhibition of PARP1 by this compound.
-
Assess the compound's ability to inhibit PARP activity within a cellular context.
-
Evaluate its potential to induce synthetic lethality in cancer cell lines with known DNA repair deficiencies.
Figure 1: Mechanism of action for PARP inhibitors, illustrating the concept of synthetic lethality in homologous recombination repair (HRR) deficient cancer cells.
Compound Handling and Preparation
Prior to initiating any assay, proper handling and preparation of this compound are critical for reproducible results.
2.1. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [7] |
| Molecular Weight | 203.20 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Limited in water; soluble in DMSO and ethanol | [1] |
2.2. Stock Solution Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's limited aqueous solubility. A high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential solvent-induced artifacts.
-
Protocol:
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Biochemical Assay: In Vitro PARP1 Inhibition
The initial step in characterizing a potential PARP inhibitor is to determine its direct effect on the enzymatic activity of purified PARP1. A chemiluminescent assay is a sensitive and robust method for this purpose.
3.1. Principle of the Assay
This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-poly(ADP-ribose) (PAR) antibody conjugated to horseradish peroxidase (HRP). The addition of a chemiluminescent HRP substrate generates a signal proportional to PARP1 activity. A decrease in signal in the presence of the test compound indicates inhibition.
3.2. Experimental Protocol
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (to stimulate PARP1 activity)
-
Histone proteins (substrate)
-
NAD⁺ (cofactor)
-
Biotinylated NAD⁺
-
Streptavidin-coated 96-well plates
-
Anti-PAR antibody-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Known PARP inhibitor (e.g., Olaparib, Talazoparib) as a positive control.[6][8]
-
-
Procedure:
-
Prepare serial dilutions of this compound from the 10 mM stock in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound dilutions or positive control
-
PARP1 enzyme, activated DNA, and histones
-
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate for 60 minutes at 25°C with gentle shaking.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate.
-
Incubate for 60 minutes to allow the biotinylated histones to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add the anti-PAR antibody-HRP conjugate and incubate for 60 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
3.3. Data Analysis
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Figure 2: Workflow for the in vitro chemiluminescent PARP1 inhibition assay.
Cell-Based Assays: Target Engagement and Cellular Potency
Demonstrating that this compound can inhibit PARP activity within a living cell is a crucial next step.
4.1. PARP Activity in Cellular Lysates
This assay measures the endogenous PARP activity in cells treated with the compound.
-
Principle: Similar to the biochemical assay, but the source of the enzyme is a cell lysate. This provides a more physiologically relevant environment.
-
Protocol:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Harvest and lyse the cells in a buffer that preserves PARP activity.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Use a commercial PARP activity assay kit (many are based on the chemiluminescent principle described in Section 3) to measure the PARP activity in the normalized lysates.[9]
-
Analyze the data to determine the cellular IC₅₀.
-
4.2. Synthetic Lethality Proliferation Assay
This is the cornerstone assay to evaluate the cancer-specific killing effect of a PARP inhibitor.
-
Principle: This assay compares the anti-proliferative effect of the compound on a cell line with a known HRR deficiency (e.g., BRCA1 or BRCA2 mutant) versus its isogenic counterpart where the HRR function has been restored (wild-type). A potent PARP inhibitor will show significantly greater cytotoxicity in the HRR-deficient cells.
-
Cell Lines:
-
HRR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant) or cell lines engineered with CRISPR/Cas9 to have BRCA1/2 knockouts.
-
HRR-Proficient: Isogenic cell lines where the respective BRCA gene has been re-introduced and is functional.
-
-
Protocol:
-
Seed both the HRR-deficient and HRR-proficient cell lines at a low density in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 72-120 hours, a duration that allows for multiple cell doublings.
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescent assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
For each cell line, plot cell viability (%) against the log of compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for both cell lines.
-
A significantly lower GI₅₀ in the HRR-deficient cell line compared to the HRR-proficient line is indicative of synthetic lethality.
-
4.3. Potentiation of DNA-Damaging Agents
-
Rationale: PARP inhibitors can enhance the efficacy of DNA-damaging agents like temozolomide (TMZ), which causes DNA lesions that are repaired by the BER pathway. Inhibiting PARP prevents the repair of these lesions, leading to increased cytotoxicity.[9]
-
Protocol:
-
Select a cancer cell line (e.g., a glioblastoma cell line for TMZ).
-
Treat cells with a fixed, sub-lethal concentration of TMZ in combination with a dose range of this compound.
-
Include controls for the compound alone and TMZ alone.
-
After a 72-hour incubation, measure cell viability.
-
-
Expected Outcome: A synergistic effect, where the combination of the compound and TMZ results in significantly more cell death than either agent alone.
Summary and Future Directions
This application note provides a foundational framework for the comprehensive evaluation of this compound as a potential PARP inhibitor. The proposed assays will enable researchers to:
-
Quantify its direct inhibitory effect on PARP1.
-
Confirm its ability to engage and inhibit PARP in a cellular context.
-
Demonstrate its potential for selective, synthetic lethal targeting of cancer cells with DNA repair deficiencies.
Positive results from these assays would warrant further investigation, including more advanced studies like PARP trapping assays, which measure the ability of an inhibitor to trap PARP on DNA, a key mechanism for the cytotoxicity of some of the most potent PARP inhibitors like Talazoparib.[10] Subsequent in vivo studies in xenograft models of BRCA-deficient tumors would be the ultimate validation of its therapeutic potential.[11]
References
-
Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simulations. PubMed. [Link]
-
Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors. PubMed. [Link]
-
Design, Synthesis, and Anticancer Potential of the Enzyme (PARP-1) Inhibitor with Computational Studies of New Triazole, Thiazolidinone, - Thieno [2, 3-d] Pyrimidinones. Bentham Science. [Link]
-
Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. [Link]
-
This compound. PubChem. [Link]
-
Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. National Institutes of Health. [Link]
-
PARP assay for inhibitors. BMG LABTECH. [Link]
-
This compound | C10H9N3O2. PubChem. [Link]
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship, University of California. [Link]
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. PubMed. [Link]
-
PARPs and PARP inhibitors: molecular mechanisms and clinical applications. Signal Transduction and Targeted Therapy. [Link]
-
PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. National Institutes of Health. [Link]
-
PARP Inhibitors in Ovarian Cancer: A Review. PubMed. [Link]
Sources
- 1. Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARPs and PARP inhibitors: molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a Chemical Starting Material
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS No. 956317-36-5). It details the compound's physicochemical properties, includes validated protocols for its synthesis and purification, and presents robust methodologies for its primary application in amide bond formation. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.
Introduction and Strategic Overview
This compound is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry. Its unique structure, featuring a benzoic acid moiety for derivatization and a strategically positioned 2H-1,2,3-triazole ring, imparts favorable physicochemical and biological properties to target molecules.[1][2] The triazole group, in particular, is a well-known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often enhancing metabolic stability and target affinity.
This compound is most prominently recognized as a key intermediate in the synthesis of Suvorexant (MK-4305), a dual orexin receptor antagonist approved for the treatment of insomnia.[3][4] Beyond this specific application, its utility extends to the development of novel therapeutics, including anti-cancer and anti-inflammatory agents, as well as applications in agrochemicals and material science.[1][5]
This guide provides the necessary theoretical grounding and practical protocols to enable researchers to confidently synthesize, handle, and utilize this important chemical intermediate.
Physicochemical Properties & Characterization
Accurate characterization is the cornerstone of reproducible chemical synthesis. The identity and purity of this compound should be confirmed before its use as a starting material.
Key Properties
The fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 956317-36-5 | [6] |
| Molecular Formula | C₁₀H₉N₃O₂ | [6] |
| Molecular Weight | 203.20 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Melting Point | 173 - 177 °C | [1][6] |
| Solubility | Soluble in Methanol, DMF, DMSO | [6] |
| pKa (Predicted) | 3.00 ± 0.36 | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [9][10] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is essential for confirming the correct regioisomeric structure (N2-substituted triazole) and assessing purity. The data provided in the literature serves as a reliable benchmark.[3][11]
| Technique | Solvent | Observed Chemical Shifts (δ) in ppm |
| ¹H NMR | CD₃OD | 7.88 (s, 2H, Triazole-H), 7.66 (d, 1H, Ar-H), 7.59 (d, J=8.2 Hz, 1H, Ar-H), 7.50-7.48 (dd, J=8.1, 1.1 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃) |
| ¹³C NMR | CD₃OD | 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0 |
| Mass Spec. | ESI (-) | m/z: 202.1 [M-H]⁻ |
Expert Insight: The singlet at 7.88 ppm integrating to 2H is the hallmark of the desired N2-substituted 1,2,3-triazole, arising from the chemical equivalence of the two C-H protons on the triazole ring. The undesired N1-substituted regioisomer would show two distinct doublets for these protons.[12] This distinction in the ¹H NMR spectrum is the most straightforward method for confirming regiochemical purity.
Synthesis and Purification Protocol
The most common and scalable synthesis of this compound is achieved via a copper-catalyzed Ullmann-type N-arylation reaction.
Caption: High-level workflow for the synthesis and purification of the title compound.
Protocol 3.1: Copper-Catalyzed N-Arylation
This protocol is adapted from established industrial and laboratory procedures.[11]
Materials:
-
2-Iodo-5-methylbenzoic acid
-
1,2,3-Triazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper (I) Iodide (CuI)
-
Acetone
-
Purified Water
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-iodo-5-methylbenzoic acid (1.0 eq), acetone (approx. 8.5 mL per g of starting material), and stir to dissolve.
-
Base Addition: Add anhydrous potassium carbonate (2.7 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (approx. 55-60 °C). Once at reflux, add 1,2,3-triazole (0.87 eq) and copper (I) iodide (0.018 eq).
-
Reaction Execution: Maintain the reaction at reflux for 8-12 hours. The reaction progress should be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Initial Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Product Precipitation: Combine the filtrates and remove the acetone under reduced pressure. To the resulting solid, add purified water (approx. 10 mL per g of initial starting material) and stir vigorously for 30 minutes.
-
Acidification: While stirring, slowly add HCl dropwise to adjust the pH of the aqueous solution to 1.5-2.0. A large amount of white solid (the crude product) will precipitate.
-
Isolation: Continue stirring the slurry for 1-2 hours to ensure complete precipitation. Filter the solid, wash the filter cake twice with purified water, and dry the solid at 50-55 °C to yield the crude product.
-
Recrystallization (Purification): Dissolve the crude product in a minimal amount of a hot mixture of absolute ethanol and purified water (e.g., 10:1 v/v). Heat for 30 minutes, then cool slowly to 0-5 °C to induce crystallization.
-
Final Collection: Filter the purified white crystalline solid, wash with a small amount of cold ethanol, and dry under vacuum at 55 °C until a constant weight is achieved (loss on drying ≤ 0.5%). A typical yield is >90% with a purity of >99.5%.[11]
Trustworthiness through Rationale:
-
Why Potassium Carbonate? K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the benzoic acid and facilitate the catalytic cycle without being overly harsh. Cesium carbonate is also effective but more expensive.[3][11]
-
Why Copper (I) Iodide? CuI is a classic and reliable catalyst for Ullmann-type couplings, which are highly effective for forming C-N bonds between aryl halides and N-heterocycles.[13]
-
The Critical Acidification Step: The product exists as a potassium salt after the reaction. Acidification protonates the carboxylate, drastically reducing its water solubility and causing it to precipitate. This is a crucial step for isolating the product from water-soluble impurities.[11] The undesired regioisomer often has different solubility properties, and this precipitation/recrystallization sequence is key to achieving high isomeric purity.[13]
Core Application: Amide Bond Formation Protocols
The carboxylic acid functional group is the primary reaction handle on this molecule, making amide coupling its most important application. Two robust protocols are presented below.
Caption: Generalized workflow for amide coupling reactions using the title compound.
Protocol 4.1: Carbodiimide-Mediated Amide Coupling
This method utilizes common coupling reagents for a mild, one-pot reaction, ideal for sensitive or complex amines.[14][15]
Materials:
-
This compound
-
Target Amine (e.g., a primary or secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) in one portion. Stir the mixture at 0 °C for 20-30 minutes to form the active ester intermediate.
-
Amine Addition: To the activated mixture, add the target amine (1.05 eq) followed by the slow, dropwise addition of DIPEA (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours. Monitor completion by TLC or LC-MS.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, 10% citric acid solution, saturated NaHCO₃ solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Expert Rationale:
-
EDC and HOBt Synergy: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into a stable N-acylurea byproduct. HOBt acts as an acyl transfer agent, trapping the O-acylisourea to form an active ester that is more stable and reacts cleanly with the amine, improving yields and minimizing side reactions.
-
Role of DIPEA: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the HCl byproduct from EDC·HCl and any protons generated during the reaction, ensuring the amine nucleophile remains in its free, unprotonated state.
Protocol 4.2: Acyl Chloride-Mediated Amide Coupling
This is a classic, highly effective two-step method suitable for less sensitive amines where forcing conditions may be needed.[15]
Step A: Formation of the Acyl Chloride
-
In a flask equipped with a reflux condenser, suspend this compound (1.0 eq) in toluene or DCM.
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride instead of SOCl₂.
-
Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Cool the mixture and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. The crude 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride is typically used directly in the next step.
Step B: Reaction with Amine
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the target amine (1.1 eq) and triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Perform the work-up and purification as described in Protocol 4.1 (steps 5 and 6).
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
Conclusion
This compound is a cornerstone intermediate for modern drug discovery. Its synthesis is scalable and high-yielding, and its primary reactivity through the carboxylic acid group is predictable and robust. The amide coupling protocols provided herein, grounded in established chemical principles, offer reliable pathways for the synthesis of complex molecular targets, empowering researchers in their pursuit of novel therapeutics.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105294583A - Synthesizing method of this compound.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
Home Sunshine Pharma. (n.d.). This compound CAS 956317-36-5. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]
-
ACS Publications. (2019). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound CAS 956317-36-5. Retrieved from [Link]
-
Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([3][6][11]triazol-2-yl)-benzoic acid derivatives. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2020). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Amide Core Based New 5‐methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzamide Scaffolds As Antifungal, Antimicrobial Agents, and Molecular Docking Study. Retrieved from [Link]
-
Google Patents. (n.d.). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1. Retrieved from [Link]
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
ResearchGate. (2021). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]
-
PubMed. (2023). Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status. Retrieved from [Link]
-
European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy. Retrieved from [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
Medical University of Lublin. (n.d.). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Retrieved from [Link]
-
Pharmacy Times. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Retrieved from [Link]
-
PubMed. (2021). PARP-inhibitors in epithelial ovarian cancer: Actual positioning and future expectations. Retrieved from [Link]
-
VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 956317-36-5 [homesunshinepharma.com]
- 9. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. innospk.com [innospk.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
handling and storage of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid powder
An In-Depth Guide to the Handling and Storage of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Powder for Research and Development
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective . As a key intermediate in organic synthesis and medicinal chemistry, particularly in the synthesis of therapeutic agents like Suvorexant, ensuring the integrity and stability of this compound is paramount for reproducible and successful experimental outcomes[1]. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.
Compound Profile and Intrinsic Properties
Understanding the fundamental chemical and physical properties of this compound is the foundation for its proper handling. This compound is an aromatic carboxylic acid containing a triazole ring, which dictates its reactivity, stability, and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 956317-36-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₉N₃O₂ | [6] |
| Molecular Weight | 203.20 g/mol | [6] |
| Appearance | White to light yellow solid powder or crystal | [2][4][5][8] |
| Melting Point | 172.6 - 176 °C | [4][9] |
| Boiling Point | ~413.4 °C at 760 mmHg | [5][9] |
| Density | ~1.4 g/cm³ | [5][8] |
| Solubility | Water: 0.992 g/L (at 30 °C, pH 4.5). Soluble in Methanol. | [4][9] |
| pKa | 3.00 ± 0.36 (Predicted) | [9] |
The presence of both a carboxylic acid group and a nitrogen-rich triazole ring suggests the potential for hydrogen bonding, which influences its melting point and solubility. The acidic nature of the carboxylic acid group means it will react with bases to form salts.
Hazard Identification and Risk Mitigation
According to the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate careful handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][7] |
Causality Behind Hazards: The irritant properties are typical for fine organic acid powders, which can desiccate and chemically interact with mucosal surfaces. The potential for serious eye damage is a significant concern and mandates stringent eye protection.[2][4] The triazole moiety, while generally stable, contributes to the overall chemical reactivity of the molecule.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through engineering controls.
-
Ventilation: All handling of the powder form of this compound should be conducted in a well-ventilated area.[2][10] For weighing and transferring, a chemical fume hood is strongly recommended to minimize the risk of inhalation.[10]
-
Static Control: While the auto-ignition temperature is high (>340 °C), it is good practice to use non-sparking tools and prevent the buildup of electrostatic charge, especially when handling larger quantities.[2][4]
Personal Protective Equipment (PPE): Essential for Direct Handling
A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4][10] Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[11] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10] For large-scale operations or in the event of a spill, impervious clothing may be necessary.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator appropriate for organic dusts should be used.[4][11]
Comprehensive Storage Protocol
The stability and purity of this compound are directly influenced by its storage conditions. The goal is to prevent degradation from moisture, light, and incompatible substances.
Storage Conditions
-
Temperature: Store in a cool, dry place.[2][10][12] Room temperature is generally acceptable.[9] Avoid exposure to direct heat sources.[10][12]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption.[2][10] For long-term storage or for particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.[10]
-
Light: While not explicitly stated in the SDS, it is a general best practice for complex organic molecules to be stored away from direct sunlight to prevent photochemical degradation.
-
Incompatibilities: Store separately from strong acids, alkalis, and strong oxidizing/reducing agents.[3]
Receiving and Inventory Management Protocol
A self-validating system for receiving and managing this compound is crucial for traceability and quality control.
-
Verification upon Receipt:
-
Visually inspect the shipping container for any signs of damage or leakage.
-
Confirm that the received product matches the order specifications (name, CAS number, quantity).
-
Review the supplier's Certificate of Analysis (CoA) to ensure it meets the required purity specifications.
-
-
Labeling and Logging:
-
Affix a label to the container with the date of receipt and the name of the recipient.
-
Log the compound into the laboratory's chemical inventory system, including the lot number, quantity, and assigned storage location.
-
-
Storage Placement:
-
Transfer the compound to the designated, appropriate storage location as outlined in section 3.1.
-
Ensure the container is tightly sealed before placing it in storage.
-
Caption: Workflow for receiving and inventory management.
Experimental Protocols: Safe and Effective Use
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize exposure and ensure the accurate preparation of solutions.
-
Preparation:
-
Don appropriate PPE (safety goggles, lab coat, gloves).
-
Set up the workspace within a chemical fume hood.
-
Decontaminate the weighing area and necessary equipment (spatula, weigh boat/paper, beaker).
-
-
Weighing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container inside the fume hood.
-
Using a clean spatula, gently transfer the desired amount of powder to a weigh boat or paper on an analytical balance. Avoid creating dust.[2]
-
Tightly reseal the main container immediately after dispensing.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vessel (e.g., volumetric flask, beaker).
-
Add the chosen solvent (e.g., methanol) incrementally while stirring or sonicating to aid dissolution.[9]
-
If preparing an aqueous solution, the low water solubility may necessitate the use of a co-solvent or pH adjustment to form a salt, which typically has higher solubility.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth or towel to collect any residual powder.
-
Dispose of the weigh boat/paper and any contaminated cleaning materials in the designated solid chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Protocol for Spill Response
Prompt and correct response to a spill is critical to prevent exposure and contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or in a poorly ventilated area, contact the institutional safety office.
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Remove all sources of ignition.[2]
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the powder.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid actions that create dust.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by an alcohol rinse), collecting all cleaning materials for disposal as hazardous waste.
-
Wash hands and any potentially contaminated skin thoroughly.
-
Caption: Decision tree for spill response.
Conclusion
The effective and safe use of this compound in a research and development setting is achievable through a combination of understanding its inherent properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed handling and storage protocols. By integrating these principles, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.
References
-
Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
This compound - LookChem. LookChem.[Link]
-
This compound CAS 956317-36-5 - Home Sunshine Pharma. Home Sunshine Pharma.[Link]
-
This compound | C10H9N3O2 | CID 53260165 - PubChem. PubChem.[Link]
-
What are the safety precautions when using Triazole? - Blog. (2025-11-19). Blog.[Link]
-
This compound CAS 956317-36-5. Dayang Chem.[Link]
-
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024-03-03). Carl ROTH.[Link]
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound CAS 956317-36-5 [homesunshinepharma.com]
- 9. lookchem.com [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 12. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. As a key intermediate in the manufacturing of pharmaceutically active compounds like Suvorexant, robust and reproducible synthesis of this molecule is critical.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and direct method is a copper-catalyzed Ullmann-type cross-coupling reaction. This involves the N-arylation of 1,2,3-triazole with a 2-halo-5-methylbenzoic acid derivative. The 2-iodo variant is frequently used due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds.
Underlying Principle: The reaction relies on a Cu(I) catalyst to facilitate the coupling between the nucleophilic nitrogen of the triazole ring and the electrophilic carbon of the aryl halide. A ligand is essential to stabilize the copper catalyst and promote the reaction, while a base is required to deprotonate the triazole, activating it as a nucleophile.
Below is a generalized workflow for this synthesis.
Caption: General experimental workflow for the Ullmann coupling synthesis.
Troubleshooting Guide: Low Yield & Incomplete Reactions
Q2: My reaction yield is consistently low (<50%), and TLC/LC-MS analysis shows a significant amount of unreacted 2-iodo-5-methylbenzoic acid. What are the likely causes?
This is a common issue that typically points to problems with the catalytic cycle or reagent quality. Let's break down the potential culprits.
Underlying Principle: An incomplete reaction means the catalytic cycle is either slow or has been arrested. This can be due to catalyst deactivation (oxidation of Cu(I) to inactive Cu(II)), poor reagent quality, or suboptimal reaction conditions that do not provide enough energy to overcome the activation barrier.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
Step-by-Step Corrective Actions:
-
Verify Reagent Quality:
-
Aryl Halide & Triazole: Confirm purity via NMR or melting point. Impurities can coordinate to the catalyst and inhibit the reaction.
-
Solvent: Use anhydrous DMF. Water can hydrolyze starting materials and interfere with the base.
-
Base: Use fresh, anhydrous caesium or potassium carbonate. It is advisable to grind the base into a fine powder to maximize surface area.
-
-
Assess the Catalytic System:
-
Copper Source: Copper(I) iodide (CuI) is sensitive to air and can oxidize to the less active Cu(II) state, often indicated by a color change from off-white to green/blue. Use CuI from a freshly opened bottle or purify older sources.
-
Inert Atmosphere: Oxygen is the primary culprit for oxidizing the Cu(I) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. Degassing the solvent prior to use is highly recommended.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction typically requires heating to 100 °C.[3] Ensure the internal temperature of the reaction mixture reaches this point, not just the oil bath setting.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. While typical times are 4-8 hours, some systems may require longer heating. If the reaction stalls, consider a catalyst or ligand issue rather than simply extending the time.
-
Troubleshooting Guide: Poor Regioselectivity
Q3: My final product is a mixture of the desired N2-isomer and the N1-isomer, which is difficult to separate and lowers my effective yield. How can I improve selectivity for the N2 position?
This is the most critical challenge in this synthesis. The 1,2,3-triazole ring has two available nitrogen atoms for arylation (N1 and N2), and controlling the selectivity is paramount.
Underlying Principle: The regioselectivity of the arylation is governed by a complex interplay of electronic and steric factors, which are heavily influenced by the choice of ligand, base, and solvent. The N2-isomer is generally the thermodynamically more stable product. The ligand coordinates to the copper center, creating a sterically hindered environment that favors the formation of the less-bulky transition state leading to the N2-arylated product.
Diagram: N1 vs. N2 Arylation Pathway
Sources
Navigating the Challenges of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Solubility: A Technical Support Guide
Welcome to the technical support center for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success.
Understanding the Molecule: Key Physicochemical Properties
This compound is a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid group and a triazole ring, presents a unique solubility profile that is critical to understand for successful formulation and experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |
| Molecular Weight | 203.20 g/mol | [1] |
| Predicted pKa | ~3.00 ± 0.36 | [3] |
| Measured Water Solubility | 0.992 g/L (at 30°C, pH 4.5) | [4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
The acidic nature of this compound, indicated by its low pKa, is the cornerstone of its pH-dependent solubility. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule less polar and thus less soluble in aqueous media. Conversely, at a pH above its pKa, the carboxylic acid is deprotonated to its carboxylate form, increasing its polarity and enhancing its aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in water or aqueous buffers. What should I do?
This is a common issue due to the compound's limited intrinsic aqueous solubility. The key is to leverage its acidic nature.
Immediate Action:
-
pH Adjustment: The most effective initial step is to raise the pH of your aqueous solution. Given the pKa of approximately 3.0, increasing the pH to 5 or above will significantly enhance solubility by converting the carboxylic acid to its more soluble carboxylate salt. A dilute solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for this adjustment.
Step-by-Step Protocol for pH-Adjusted Dissolution:
-
Weigh the desired amount of this compound.
-
Add a portion of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.
-
Monitor the pH of the solution. As the pH rises above 4-5, you should observe the solid dissolving.
-
Continue to add the base until all the solid has dissolved and the desired final pH is reached.
-
Add the remaining buffer to reach the final desired volume.
Q2: I'm observing precipitation when I add my stock solution to my aqueous experimental medium. How can I prevent this?
This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound has lower solubility, especially if the final pH of the medium is close to or below the compound's pKa.
Troubleshooting Steps:
-
Check the Final pH: Ensure the pH of your final experimental medium is sufficiently above the pKa of the compound (ideally pH > 5).
-
Lower the Stock Concentration: If possible, prepare a more dilute stock solution to minimize the concentration shock upon dilution.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the bulk medium, try adding the medium to the stock solution gradually while vortexing or stirring. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Incorporate a Co-solvent in the Final Medium: If your experimental system allows, including a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous medium can help maintain solubility.
Q3: What is the best solvent for preparing a concentrated stock solution?
For high-concentration stock solutions, organic solvents are recommended.
-
Dimethyl Sulfoxide (DMSO): This is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.
-
Ethanol/Methanol: The compound is also reported to be soluble in alcohols like ethanol and methanol.[5]
Protocol for Preparing a DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the desired volume of high-purity DMSO.
-
Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution appropriately, typically at -20°C or -80°C, and protect it from light.
Q4: Can I improve solubility by forming a salt of the compound?
Yes, forming a salt is an excellent strategy to significantly increase aqueous solubility. A patent for this compound describes the formation of a sodium salt to aid in purification, which also enhances its solubility.[6][7]
Conceptual Workflow for Salt Formation:
Caption: Salt formation enhances solubility.
Experimental Insight:
While preparing the salt in situ by adjusting the pH of your solution is often sufficient for many applications, pre-forming and isolating the salt can be beneficial for creating a highly water-soluble solid that can be directly weighed and dissolved in neutral aqueous media.
Q5: Would physical modification techniques like micronization be effective?
Micronization, the process of reducing the particle size of a solid, can improve the dissolution rate by increasing the surface area-to-volume ratio.[5][8] This is particularly useful for oral formulations where rapid dissolution is required for absorption.
When to Consider Micronization:
-
If you are developing a solid oral dosage form.
-
If you are struggling with a slow dissolution rate even after optimizing the pH and co-solvent conditions.
Micronization Workflow:
Sources
- 1. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 956317-36-5 [matrix-fine-chemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Welcome to the technical support guide for the synthesis and optimization of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. This molecule is a critical intermediate in pharmaceutical development, notably in the synthesis of the insomnia therapeutic, Suvorexant.[1][2] The following guide is structured as a series of troubleshooting questions and FAQs designed to address common challenges encountered during its synthesis, which typically involves a copper-catalyzed N-arylation of 1,2,3-triazole.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes and how can I improve the conversion?
Low yield is a frequent challenge stemming from several critical parameters in this Ullmann-type coupling reaction. The primary factors include catalyst activity, reaction conditions, and reagent quality.
Causality Analysis: The reaction mechanism relies on the catalytic cycle of a Copper(I) species. If the Cu(I) catalyst is oxidized to the inactive Cu(II) state, or if other reaction parameters are suboptimal, the reaction will stall.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Detailed Optimization Protocol:
-
Reagent Purity and Preparation:
-
Starting Materials: Use high-purity 2-iodo-5-methylbenzoic acid or 2-bromo-5-methylbenzoic acid. The iodo-substituted analog is generally more reactive. 1,2,3-triazole should be a colorless liquid or solid; a pink or brown color indicates impurities that can chelate and poison the copper catalyst.[3]
-
Solvent: Ensure the solvent (e.g., DMF, Acetone, Dioxane) is anhydrous. Water can hydrolyze the base and interfere with the catalyst.
-
Base: The base (e.g., Cs₂CO₃, K₂CO₃) must be finely powdered and dried to maximize its surface area and reactivity.
-
-
Catalyst and Ligand System:
-
Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst. It should be a white to light tan powder. If it is green or blue, it has oxidized to Cu(II) and will be catalytically inactive.
-
Ligand: A ligand is crucial for stabilizing the Cu(I) species and facilitating the reaction.[4][5] Trans-N,N'-dimethyl-1,2-cyclohexanediamine is a highly effective ligand for this transformation.[6] The ligand-to-copper ratio is critical and should be optimized.
-
Inert Atmosphere: The reaction is sensitive to oxygen.[7] Assemble the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents to prevent the oxidation of Cu(I) to Cu(II).
-
-
Reaction Parameters:
-
Temperature: The reaction typically requires heating. A temperature range of 60-110°C is common.[6][8] Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS. Excessively high temperatures can lead to decarboxylation of the benzoic acid starting material.
-
Reaction Time: These reactions can be slow, often requiring 4 to 24 hours for completion.[6][9]
-
Optimized Starting Conditions Table:
| Parameter | Condition A (High Reactivity) | Condition B (Alternative) | Rationale |
| Aryl Halide | 2-iodo-5-methylbenzoic acid (1.0 eq) | 2-iodo-5-methylbenzoic acid (1.0 eq) | Iodides are more reactive than bromides. |
| Triazole | 1,2,3-triazole (2.5 eq) | 1,2,3-triazole (5.7 eq) | Excess triazole drives the reaction forward. |
| Catalyst | CuI (0.1 eq) | CuI (0.12 eq) | Common Cu(I) source. |
| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq) | None | Ligand enhances solubility and stabilizes Cu(I).[4] |
| Base | Cs₂CO₃ (1.8 eq) | K₂CO₃ (anhydrous) (2.9 eq) | Cs₂CO₃ is more soluble and often more effective. |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone | Polar aprotic solvents are preferred. |
| Temperature | 100 °C | 55-60 °C (Reflux) | Higher temperature for a more robust system. |
| Time | 4 hours | 8+ hours | Monitor by TLC/LC-MS. |
| Reference | ChemicalBook Synthesis[6] | ChemicalBook Synthesis[6] |
Q2: I'm observing a significant amount of the undesired 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (1H-isomer). How can I improve the regioselectivity for the 2H-isomer?
This is the most critical challenge in this synthesis. The N-arylation of 1,2,3-triazole can occur on either the N1 or N2 position, leading to a mixture of regioisomers.[10] The desired 2H-isomer is generally the thermodynamically more stable product in the gas phase, but the outcome is heavily influenced by kinetics and reaction conditions.[3]
Causality Analysis: The regioselectivity is governed by the coordination of the triazole to the copper-ligand complex. Steric and electronic factors of the ligand, the solvent's polarity, and the counter-ion of the base all play a role in directing the arylation to the N2 position.
Strategies for Enhancing 2H-Regioselectivity:
-
Choice of Ligand: This is paramount. Diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine , are known to favor the formation of the 2H-isomer.[6] The ligand's steric bulk can disfavor coordination at the more sterically hindered N1 position of the triazole.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the triazole starting material and the transition state energies. While 1H-1,2,3-triazole is preferentially stabilized in polar solvents, the use of less polar aprotic solvents like dioxane or THF/DMF mixtures can sometimes favor 2H selectivity.[3][8]
-
Base and Counter-ion: The choice of base can influence the reaction. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃). The larger cesium cation may play a role in templating the transition state to favor N2 attack.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity, as the kinetic product (often the 1H-isomer) may be favored at higher temperatures. However, this must be balanced with achieving a reasonable reaction rate.
Caption: Key Factors Controlling N2-Regioselectivity.
Q3: I'm struggling to purify the final product and separate it from the 1H-isomer. What are the recommended purification strategies?
The 2H- and 1H-isomers often have very similar polarities, making chromatographic separation challenging and not ideal for large scales.[8] Crystallization is the most effective method for obtaining a regioisomerically pure product.
Causality Analysis: The two isomers have similar functional groups and molecular weights, resulting in close retention factors (Rf) on silica gel. However, their crystal packing abilities can differ significantly, allowing for separation by selective crystallization.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and perform an extraction with a suitable organic solvent like ethyl acetate. This will remove inorganic salts and highly polar impurities.[6]
-
Initial Isolation: Concentrate the organic extracts to obtain the crude solid product, which will be a mixture of the 2H and 1H isomers.
-
Recrystallization (Primary Method):
-
Solvent System: A mixture of a polar protic solvent and water is highly effective. A proven system is absolute ethanol and water .[6]
-
Procedure: a. Dissolve the crude solid in a minimal amount of hot absolute ethanol (e.g., 75-80 °C). b. If any insoluble material remains, perform a hot filtration. c. Slowly add purified water to the hot, clear solution until it just begins to turn cloudy (the cloud point). d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath. f. The desired this compound should crystallize as a white solid. The 1H-isomer tends to be more soluble and remains in the mother liquor.[8] g. Collect the solid by filtration, wash with a small amount of cold ethanol/water solution, and dry under vacuum.
-
-
Column Chromatography (If Necessary):
-
For small-scale purification or very difficult separations, column chromatography can be used.
-
Eluent System: A gradient elution using a mixture of hexanes and ethyl acetate is a good starting point. Careful optimization of the solvent gradient is required to achieve separation.[11]
-
Frequently Asked Questions (FAQs)
Q: How can I confirm the regiochemistry and purity of my final product? A: Spectroscopic analysis is essential.
-
¹H NMR: This is the most definitive method. The 2H-isomer is C₂-symmetric, meaning the two protons on the triazole ring (at the C4 and C5 positions) are chemically equivalent. They will appear as a single sharp singlet in the aromatic region (around δ 7.8-7.9 ppm).[6][12] In contrast, the 1H-isomer is asymmetric, and its two triazole protons are non-equivalent, appearing as two distinct doublets or singlets.
-
¹³C NMR: Similarly, the 2H-isomer will show a single signal for the two equivalent triazole carbons, whereas the 1H-isomer will show two separate signals.[6]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight and assess the purity by showing the ratio of the two isomers, which will have the same mass but different retention times.
Q: Why is a copper catalyst used instead of other transition metals like palladium? A: While palladium catalysis is used for some N-arylations, copper-catalyzed Ullmann-type reactions are historically and practically the most effective for coupling N-H bonds of heterocyles like 1,2,3-triazole with aryl halides.[9] Copper is more cost-effective and has a high affinity for nitrogen ligands, making it well-suited for this transformation. The development of specific copper-ligand systems has made it the standard for achieving high yields and selectivity in these reactions.[13]
Q: What are the main safety precautions for this reaction? A:
-
Solvents: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagents: 1,2,3-triazole and its derivatives can be toxic. Avoid inhalation and skin contact.
-
Inert Gas: When working with inert gases, ensure proper ventilation to prevent asphyxiation hazards.
Q: Are there any alternative synthetic routes? A: Yes, while the copper-catalyzed N-arylation of 1,2,3-triazole is the most direct route, other methods exist for forming substituted 1,2,3-triazoles, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[14][15] However, for this specific target, constructing the molecule via N-arylation of the pre-formed triazole ring is the most reported and industrially relevant method.[8]
References
- CN105294583A - Synthesizing method of this compound. (n.d.). Google Patents.
-
Zdanovskaia, M. A., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics. Available at: [Link]
-
Synthesis of the 2-aryl-1,2,3-triazoles 1. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Aryl-1,2,3-triazoles as medicinal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring this compound: Properties and Applications. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Rojas-León, C. A., et al. (2021). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules. Available at: [Link]
-
Saini, A., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
EP3619199B1 - Preparation of 2-([3][6][9]triazol-2-yl)-benzoic acid derivatives. (n.d.). Google Patents. Retrieved from
-
1H- and 2H-1,2,3-triazoles hybrids: Comparative study of photophysical properties. (n.d.). Bohrium. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). NSF Public Access. Retrieved from [Link]
-
Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). (n.d.). ResearchGate. Retrieved from [Link]
-
Lee, Y.-C., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (2024). Organic Letters. Available at: [Link]
-
1H- and 2H-1,2,3-triazoles hybrids: Comparative study of photophysical properties. (n.d.). ScienceDirect. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
da Silva, F. de C., et al. (2022). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Catalysts. Available at: [Link]
-
DFT and AFIR study on the copper( i )-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2 H -azirines. (n.d.). ResearchGate. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
1,2,3- Triazoles: general and key synthetic strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Trok, T., et al. (2024). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Molecules. Available at: [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules. Available at: [Link]
-
Yoo, W.-J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. Available at: [Link]
-
Zhao, Y., et al. (2021). DFT and AFIR study on the copper(i)-catalyzed mechanism of 5-enamine-trisubstituted-1,2,3-triazole synthesis via C–N cross-coupling and the origin of ring-opening of 2H-azirines. Physical Chemistry Chemical Physics. Available at: [Link]
-
NIH Public Access. (n.d.). SciSpace. Retrieved from [Link]
-
1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. (2024). ACS Applied Bio Materials. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lee, Y.-C., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]
-
A Practical Flow Synthesis of 1,2,3-Triazoles. (2022). ResearchGate. Retrieved from [Link]
-
Scarpino, A., et al. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts. Available at: [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). ChemistrySelect. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules. Available at: [Link]
-
An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and Characterization of Copper(I) Complexes with Triazole Derivative Ligands Containing an α-Diimine Moiety. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. CN105294583A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 10. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate in their synthetic endeavors. As a key building block in the synthesis of pharmaceuticals like Suvorexant, achieving high purity is paramount.[1] This guide provides in-depth, field-proven insights into the common challenges encountered during its purification and offers robust, validated solutions.
Our approach is rooted in a first-principles understanding of the chemistry involved. We will not only describe what to do but also explain why each step is critical for success.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: My crude product is a sticky, dark oil/gum after the initial workup. It's supposed to be a white solid. What went wrong?
Probable Cause: This is a common issue and typically points to the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or significant amounts of process impurities. The Ullmann coupling reaction, often used for its synthesis, is conducted at high temperatures and can generate colored byproducts.[2]
Solution Workflow:
-
Initial Acid-Base Extraction: The first and most critical step is to isolate your acidic product from neutral and basic impurities. This purifies the product and prepares it for crystallization.
-
Vigorous Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Proceed to Crystallization: Do not be discouraged by the initial appearance. The robust crystallization protocol detailed below is designed to handle such crude materials and yield a high-purity crystalline solid.
Q2: My NMR spectrum shows two distinct singlets for the triazole protons (around 7.9 ppm and 8.2 ppm). How do I remove the impurity?
Probable Cause: You have a mixture of the desired N2-isomer (this compound) and the undesired N1-regioisomer (5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid). This is the most prevalent challenge in this synthesis. The N2 isomer is thermodynamically favored, but the formation of the N1 isomer is a common side reaction.
Diagnostic Approach: Differentiating Regioisomers by NMR
The chemical environment of the triazole protons is distinct for each isomer.
-
Desired 2H-Isomer: The two protons on the C4 and C5 of the triazole ring are chemically equivalent due to the C2v symmetry of the 2-substituted triazole ring system. This results in a characteristic singlet integrating to 2H in the 1H NMR spectrum (typically around 7.88 ppm in CD₃OD).[3]
-
Undesired 1H-Isomer: The protons on the C4 and C5 of the triazole ring are in different chemical environments. This leads to two distinct signals (doublets or singlets depending on the substitution) in the 1H NMR spectrum.
Solution 1: Selective Crystallization (Recommended Method)
While separating these isomers can be challenging, a highly effective crystallization procedure can selectively isolate the desired N2 product. A patent for a large-scale synthesis of a related compound details a robust method that achieves excellent purity.[3][4]
Experimental Protocol: High-Purity Crystallization
-
Dissolution: Take your crude, dried product and add it to a flask with absolute ethanol. Use a ratio of approximately 2.3 mL of ethanol for every 1 gram of crude material.
-
Heating: Warm the mixture to 75-80 °C with stirring. The solid should completely dissolve to form a clear solution.
-
Holding Period: Maintain the solution at this temperature for at least 30 minutes.
-
Slow Cooling: Remove the heat source and allow the solution to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath and continue to cool to 0-5 °C for a minimum of one hour to maximize crystal formation.
-
Filtration: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold absolute ethanol to rinse away soluble impurities.
-
Drying: Dry the crystals under vacuum at 50-55 °C until a constant weight is achieved. This protocol has been shown to yield the product with >99.9% purity.[3]
Solution 2: Silica Gel Chromatography
If crystallization fails to provide the desired purity, or for small-scale purification, column chromatography is a viable alternative.
Experimental Protocol: Isomer Separation by Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is required. A reported starting point is a mixture of Dichloromethane/Methanol (50:1 v/v) .[3]
-
Procedure:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or dichloromethane.
-
Load the solution onto a pre-packed silica gel column.
-
Elute with the solvent mixture, collecting fractions.
-
Monitor the fractions by TLC, looking for the separation of the two spots corresponding to the isomers.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q3: My final product has a faint blue or green tint. What causes this and how can I fix it?
Probable Cause: This coloration is almost certainly due to residual copper catalyst from the Ullmann coupling reaction. Copper(I) and Copper(II) salts can form colored complexes with the triazole product. Even trace amounts can be visually apparent and may interfere with subsequent reactions.
Solution: Targeted Copper Removal during Workup
Incorporate a chelation and washing step into your initial acid-base workup to capture and remove copper ions.
Experimental Protocol: Copper Chelation Wash
-
After the initial reaction, quench the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Ammonia Wash: Wash the organic layer with a 5-10% aqueous ammonium hydroxide solution. The aqueous layer will often turn deep blue as the copper-ammonia complex forms. Repeat until the aqueous layer is colorless.
-
Alternative EDTA Wash: If your compound is base-sensitive, wash the organic layer with a 0.5M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. EDTA is a powerful chelating agent for copper ions.[5]
-
After the chelation wash, proceed with your standard water washes and brine wash before drying and concentrating the organic layer.
The crystallization protocol mentioned in Q2 is also highly effective at removing trace metals, with final products reported to have copper content below 5 ppm.[3]
Workflow & Logic Diagram
The following diagram illustrates the logical workflow for the purification of this compound, highlighting decision points based on common analytical results.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and melting point of the pure compound? A: Pure this compound is a white to light yellow crystalline powder.[6] Its melting point is reported to be in the range of 173-177 °C.[6]
Q: What purity level should I target for use as a pharmaceutical intermediate? A: For pharmaceutical applications, a purity of >98% is generally required, with many commercial suppliers offering >99.5% purity by HPLC.[6] It is also critical to have non-detectable levels of the regioisomer and minimal residual metals.
Q: Can I use a different solvent system for crystallization? A: While absolute ethanol is highly effective, other polar protic solvents or mixtures may work. Ethanol/water mixtures are commonly used for crystallizing benzoic acid derivatives. However, the protocol using absolute ethanol is well-documented to be effective for removing the key regioisomer and residual copper catalyst.[3] Any new system should be validated to ensure it selectively crystallizes the desired product.
Q: How can I be certain I have the correct 2H-triazol-2-yl isomer? A: The most definitive method is 1H NMR spectroscopy. The desired product will show a single, sharp peak for the two equivalent triazole protons. The undesired 1H-isomer will show two separate signals for its non-equivalent triazole protons. Corroborating this with 13C NMR and comparing it to literature values will provide definitive structural confirmation.[3][7]
References
-
Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. PubMed Central. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PubMed Central. Available at: [Link]
-
Preparation of 2-([5][8][9]triazol-2-yl)-benzoic acid derivatives. Google Patents. Available at:
-
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. ACS Publications. Available at: [Link]
-
Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Indian Academy of Sciences. Available at: [Link]
-
EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. DAV College, Jalandhar. Available at: [Link]
-
PREPARATION OF 2-([5][8][9]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. Google Patents. Available at:
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]
-
A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
2H?1,2,3?Triazole | Request PDF. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. NIH. Available at: [Link]
-
Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Beilstein Journals. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1G | Labscoop [labscoop.com]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
Introduction
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a critical intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] The most common synthetic route involves a copper-catalyzed N-arylation (Ullmann reaction) between an activated 2-halobenzoic acid derivative and 1,2,3-triazole.[3][4] While effective, this reaction is prone to several side reactions that can complicate synthesis, reduce yield, and challenge purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental issues.
Core Synthesis Workflow
The primary reaction involves the coupling of a 2-halo-5-methylbenzoic acid with 1,2,3-triazole using a copper(I) catalyst, a ligand, and a base in a suitable solvent. The choice of starting material (iodo- vs. bromo-benzoic acid), catalyst, ligand, base, and solvent are all critical parameters that influence reaction success and the side product profile.[3][5]
Caption: General workflow for the Ullmann coupling synthesis.
Troubleshooting & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My primary issue is low yield. What are the most likely causes and how can I fix them?
Low or no yield is often traced back to inactive reagents or suboptimal reaction conditions.
-
Cause A: Catalyst or Ligand Inactivity. Copper(I) salts like CuI are sensitive to oxidation. The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.
-
Troubleshooting:
-
Use Fresh Reagents: Use freshly opened or properly stored CuI. Old CuI can appear greenish or brownish due to oxidation to Cu(II), which is less effective.
-
Verify Ligand Quality: Ensure the ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, is pure. Ligands are key to preventing catalyst agglomeration and improving solubility.[6]
-
Pre-form the Catalyst Complex: In some cases, pre-stirring the CuI and ligand in the solvent for a few minutes before adding other reagents can improve results.
-
-
-
Cause B: Inappropriate Base or Solvent. The choice of base and solvent is critical for the solubility of the triazole salt and the overall reaction rate.
-
Troubleshooting:
-
Base Selection: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) because the resulting cesium salt of 1,2,3-triazole has better solubility in aprotic solvents like DMF or dioxane.[6]
-
Solvent Choice: DMF is generally a good solvent due to its high boiling point and ability to dissolve the reactants.[5] However, ensure it is anhydrous, as water can interfere with the reaction.
-
-
-
Cause C: Reaction Temperature and Time. Ullmann couplings typically require elevated temperatures to proceed at a reasonable rate.[7]
-
Troubleshooting:
-
Temperature Control: A reaction temperature between 80-100 °C is common for this synthesis.[5] Insufficient heat will result in a sluggish or incomplete reaction.
-
Monitor Reaction Progress: Track the disappearance of the starting 2-halobenzoic acid using TLC or LC-MS. Reactions are often run for 4-8 hours.[5]
-
-
Q2: My final product is contaminated with an isomer. How do I identify it and improve selectivity?
This is the most frequent and challenging side reaction. The N-arylation of 1,2,3-triazole can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The desired product is the N2-substituted isomer, while the 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is the common isomeric impurity.
-
The Mechanistic Challenge: N1 vs. N2 Arylation The regioselectivity of the arylation is highly dependent on steric and electronic factors, which are influenced by the catalyst system and reaction conditions. Generally, N2 arylation is thermodynamically favored, but the kinetic N1 product can also form.[8] Palladium-based catalyst systems have been shown to provide high N2 selectivity in some cases, but copper remains common for industrial synthesis.[9]
Caption: Competing pathways for N1 and N2 isomer formation.
-
Improving N2-Selectivity: Controlling regioselectivity is paramount. Research for the synthesis of Suvorexant has shown that specific conditions can heavily favor the desired N2 isomer.[3]
| Parameter | Condition Favoring N2 (Desired) | Condition Favoring N1 (Side Product) | Rationale |
| Halide | 2-Iodo -5-methylbenzoic acid | 2-Bromo -5-methylbenzoic acid | The more reactive C-I bond often leads to better selectivity under optimized conditions.[3] |
| Ligand | Bulky diamine ligands (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) | Simple or no ligand | Steric hindrance from the ligand-copper complex can sterically direct the arylation to the less hindered N2 position.[9] |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | The larger cesium cation can influence the geometry of the triazolide intermediate, favoring N2 attack. |
| Solvent | Aprotic polar (e.g., DMF, Dioxane) | Less polar solvents (e.g., Toluene) | Solvent can affect the solubility and reactivity of the triazolide salt, impacting the isomeric ratio. |
-
Analytical Identification: The two isomers can be distinguished by ¹H NMR spectroscopy. The two protons on the triazole ring of the symmetric N2 isomer are chemically equivalent and appear as a single sharp peak. For the asymmetric N1 isomer, these protons are non-equivalent and appear as two distinct signals (doublets).
Q3: Besides the main isomer, what other side products should I look for?
Other impurities can arise from starting materials or competing reaction pathways.
-
Unreacted Starting Materials: Incomplete conversion will leave 2-iodo-5-methylbenzoic acid and 1,2,3-triazole. This is typically a sign of catalyst deactivation or insufficient reaction time/temperature.
-
Protodehalogenation: The 2-halobenzoic acid can be reduced to 5-methylbenzoic acid. This is more common with palladium catalysts but can occur in Ullmann reactions, especially if a source of hydrogen (e.g., water, alcohol) is present.
-
Dimerization (Biaryl Formation): The classic Ullmann reaction can cause the 2-iodo-5-methylbenzoic acid to couple with itself, forming a biphenyl dicarboxylic acid.[7] This is usually a minor side product when N-arylation is efficient.
Caption: Flowchart for identifying and addressing impurities.
Q4: What is the most effective protocol for synthesis and purification?
The following protocol is a robust starting point based on literature procedures that favor high N2-selectivity.[2][5]
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-iodo-5-methylbenzoic acid (1.0 eq), cesium carbonate (1.8 eq), and cuprous iodide (CuI, 0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the benzoic acid).
-
Begin stirring the suspension.
-
Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq) followed by 1,2,3-triazole (2.5 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and maintain for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the 2-iodo-5-methylbenzoic acid is consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Separate the layers and acidify the aqueous layer to pH 1-2 using concentrated HCl.[5] This will precipitate the acidic product.
-
Extract the acidified aqueous layer again with ethyl acetate (2x).
-
-
Purification:
-
Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by:
-
Recrystallization: This is the preferred method for large-scale purification. A common solvent system is ethanol/water.[5] Dissolve the crude product in hot ethanol and add water until turbidity is observed, then cool slowly to induce crystallization.
-
Silica Gel Chromatography: If recrystallization is ineffective, chromatography using a dichloromethane/methanol gradient can be used to separate the product from isomers and other impurities.[5]
-
-
References
-
Proposed mechanism for N-arylation of triazole catalysed by CuO. ResearchGate. Available from: [Link]
-
Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. National Center for Biotechnology Information. Available from: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. International Journal of Chemical Sciences. Available from: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. National Center for Biotechnology Information. Available from: [Link]
-
Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. Available from: [Link]
-
Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. National Center for Biotechnology Information. Available from: [Link]
-
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. National Center for Biotechnology Information. Available from: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. National Center for Biotechnology Information. Available from: [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. Available from: [Link]
-
Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. Oklahoma State University. Available from: [Link]
-
Mastering Suvorexant Synthesis: A Deep Dive into Key Intermediates. Medium. Available from: [Link]
-
N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Royal Society of Chemistry. Available from: [Link]
-
Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. ACS Publications. Available from: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications. Available from: [Link]
-
Preparation of 2-([5][10][11]triazol-2-yl)-benzoic acid derivatives. Google Patents. Available from:
-
Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate. Available from: [Link]
-
Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Available from: [Link]
- Synthesizing method of this compound. Google Patents.
-
This compound. PubChem. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available from: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Center for Biotechnology Information. Available from: [Link]
-
A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. National Center for Biotechnology Information. Available from: [Link]
-
This compound. Active Biopharma. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 956317-36-5 [chemicalbook.com]
- 3. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 9. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
Welcome to the technical support guide for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals aiming to enhance the purity of this critical synthetic intermediate, notably used in the synthesis of the insomnia therapeutic, Suvorexant.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Question 1: How can I accurately assess the purity of my synthesized compound?
Answer: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantitative purity analysis of benzoic acid derivatives.[2][3] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and water with a modifier like phosphoric or formic acid to suppress ionization) and UV detection is highly effective.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 173°C) is a strong indicator of high purity.[4] Impurities will typically cause a depression and broadening of the melting point range.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. However, be aware that residual paramagnetic metals from the synthesis can cause signal broadening.[6]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor reaction progress and assess the number of components in your crude product. A single spot across multiple solvent systems suggests high purity.
Question 2: My crude product is a yellow or off-white solid. What causes this discoloration and how can I remove it?
Answer: The yellow tint often arises from colored organic byproducts or residual catalysts from the coupling reaction. The most effective way to address this is during recrystallization. After dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.[7]
Question 3: My ¹H NMR spectrum shows broad or distorted peaks, especially for the triazole protons. What is the likely cause?
Answer: This is a classic sign of paramagnetic impurities, most commonly residual copper(II) ions from the triazole synthesis, which often employs a copper(I) catalyst that can oxidize.[6] Even trace amounts of paramagnetic species can significantly broaden NMR signals, making structural confirmation difficult.[6]
Troubleshooting:
-
Chelating Wash: Before final purification, wash the organic solution of your compound with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester and remove copper ions.
-
Silica Gel Chromatography: Passing the material through a silica gel plug or column is often effective at removing baseline impurities, including metal salts.[8]
Question 4: HPLC analysis reveals a significant, closely-eluting impurity. What is it likely to be, and how can I separate it?
Answer: The most probable closely-eluting impurity is the unwanted regioisomer, 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid. The synthesis of 2-substituted-2H-1,2,3-triazoles can often produce a mixture of regioisomers.[4]
Separation Strategy:
-
Column Chromatography: This is the most reliable method for separating isomers. Due to the acidic nature of the compound, using a mobile phase with a small amount of acetic or formic acid (0.5-1%) can help reduce "tailing" and improve resolution on the silica gel column.[9] A typical eluent system is a gradient of methanol in dichloromethane.[1][10]
-
Fractional Recrystallization: This can be challenging but is sometimes possible if the isomers have sufficiently different solubilities in a particular solvent system. This requires careful experimentation with various solvents.
Purification Workflow: A Decision-Making Guide
The choice of purification strategy depends on the nature and quantity of impurities present. This diagram outlines a logical workflow for achieving high purity.
Caption: Workflow illustrating the separation principle of acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. [11]4. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The deprotonated product (sodium 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate) will be in the upper aqueous layer.
-
Drain the lower organic layer, which contains neutral impurities.
-
Wash the aqueous layer one more time with fresh organic solvent to remove any residual impurities.
-
Transfer the aqueous layer to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is between 1 and 2. [1][10]The pure product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum. [12][13]
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures. [7][14] Solvent Selection Data:
| Solvent System | Suitability for Recrystallization | Comments |
| Water | Poor | Low solubility even when hot. |
| Ethanol | Good | High solubility when hot, lower when cold. |
| Ethanol/Water | Excellent | Reported to produce high-purity white crystals. [10]The compound dissolves in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. |
| Acetone/Hexane | Good | Acetone is a good solvent; hexane can be used as the anti-solvent. |
Step-by-Step Procedure (using Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot absolute ethanol to just dissolve the solid completely. Keep the solution at or near boiling.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes. [7]4. (Optional Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
To the clear, hot solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [13]8. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly under vacuum.
Protocol 3: Purification via Flash Column Chromatography
This method is ideal for separating compounds with similar polarities, such as the desired product and its regioisomer. [15][16] Step-by-Step Procedure:
-
Select Eluent: Using TLC, determine a solvent system that gives the desired product an Rf value of approximately 0.2-0.3. [9]A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A common ratio reported is 50:1 DCM/MeOH. [1][10]Consider adding 0.5% acetic acid to the eluent to improve peak shape. [9]2. Pack Column: Pack a glass column with silica gel using the selected eluent system (wet packing).
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble samples, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. [8]4. Elute: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to force the solvent through the silica gel. [16]5. Collect Fractions: Collect small, sequential fractions of the eluting solvent.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Summary of Purification Methods
| Method | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Neutral & basic impurities, some metal salts | Fast, high capacity, inexpensive | Does not remove acidic impurities or isomers |
| Recrystallization | Minor impurities with different solubility profiles | Can yield very high purity material, scalable | Potential for product loss in mother liquor, may not remove isomers |
| Column Chromatography | Isomers, impurities with similar acidity | Excellent separation power, highly versatile | More time-consuming, requires more solvent, can be difficult to scale |
By understanding the nature of potential impurities and applying these targeted purification strategies, researchers can consistently achieve high purity for this compound, ensuring the quality and reliability of subsequent synthetic steps.
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Acid-Base Extraction. Diablo Valley College. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Recrystallization of Benzoic Acid. Angelo State University. [Link]
-
Recrystallization of Benzoic Acid. Austin Community College. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube. [Link]
-
How can benzoic acid be tested for purity? Quora. [Link]
-
Column chromatography. Columbia University. [Link]
-
Column Chromatography. Jack Westin. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
EP3619199B1 - Preparation of 2-(t[12][11][13]riazol-2-yl)-benzoic acid derivatives. Google Patents.
-
Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
-
Exp 8 part 2 Purity of benzoic acid. YouTube. [Link]
- CN105294583A - Synthesizing method of this compound.
-
Triazole. Wikipedia. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. jackwestin.com [jackwestin.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Small Molecule Probes
Introduction: The compound 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a well-documented chemical intermediate used in the synthesis of pharmaceuticals, most notably the dual orexin receptor antagonist Suvorexant.[1][2][3] While this specific molecule is a building block rather than a biological probe itself, its heterocyclic structure is representative of many compounds designed to interact with biological targets. In drug discovery and chemical biology, a critical challenge is ensuring that a small molecule selectively interacts with its intended target to elicit a specific biological response. Unintended interactions, known as off-target effects, can lead to ambiguous data, misinterpreted mechanisms of action, and potential toxicity.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively design experiments, troubleshoot issues, and validate the specificity of small molecule probes, using the principles applicable to compounds like this compound and its derivatives.
Part 1: Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common preliminary questions that form the basis of a rigorous experimental design.
Q1: What are off-target effects, and why are they the primary concern when working with small molecule inhibitors?
Q2: My compound, a structural analog of this compound, shows poor solubility in aqueous buffers. How should I handle this, and could it be mistaken for an off-target effect?
A2: Poor aqueous solubility is a frequent challenge.[6] Aggregation of a compound at high concentrations can lead to non-specific protein inhibition or assay interference, which can be easily misinterpreted as a specific biological effect. Here are several strategies to address solubility:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, the final concentration of DMSO in the assay medium should typically be kept below 0.5% to prevent solvent-induced artifacts.[6]
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH can significantly improve solubility.
-
Formulation Aids: In some in vitro assays, the use of co-solvents like polyethylene glycol (PEG) or low concentrations of non-ionic surfactants such as Tween-20 can help maintain solubility.[6] However, you must validate that these agents do not interfere with your assay.
Q3: What are the key differences between biochemical and cell-based assays for evaluating my compound's activity?
A3: Both assay formats are crucial, as they provide different and complementary information.
-
Biochemical Assays: These are performed in vitro using purified components (e.g., a target enzyme and a substrate).[7] They are essential for determining if your compound directly interacts with its intended target and for quantifying its potency (e.g., IC₅₀ or Kᵢ).[8] Common formats include fluorescence polarization (FP), FRET, and surface plasmon resonance (SPR).[7][8]
-
Cell-Based Assays: These assays measure the compound's effect in a more physiologically relevant context—living cells.[9] They provide data on cell permeability, stability in the cellular environment, and the engagement of the target within its native signaling pathway.[10] However, an effect in a cell-based assay alone does not prove direct target engagement, as the observed phenotype could be due to off-target interactions.[9]
Q4: I am observing inconsistent results between different batches of my synthesized compound. What are the likely causes?
A4: Batch-to-batch inconsistency is a major red flag that can undermine reproducibility. The most common causes are:
-
Variable Purity: Differences in synthetic yield or purification efficiency can lead to varying levels of active compound and the presence of impurities that may have their own biological activity.
-
Compound Instability: Small molecules can degrade over time due to factors like repeated freeze-thaw cycles, exposure to light, or suboptimal storage conditions.[6]
-
Solution: It is imperative to perform quality control (QC) on every new batch. This should include identity confirmation (e.g., via mass spectrometry) and purity analysis (e.g., via HPLC). Always prepare fresh dilutions from a stable, validated stock solution for each experiment.
Part 2: Troubleshooting Guide: Investigating Unexpected Results
When experimental outcomes deviate from the hypothesis, a systematic troubleshooting process is essential to distinguish true biological findings from artifacts.
Issue: My compound induces a potent and unexpected phenotype in my cell-based assay.
This is a common scenario. The following workflow can help dissect the underlying cause.
Part 3: Experimental Protocols & Workflows
Adhering to rigorous, multi-step validation protocols is the best way to build confidence in your results.
Protocol 1: A Step-by-Step Workflow for Validating a Novel Small Molecule Probe
This workflow outlines the logical progression from an initial "hit" to a well-validated chemical probe.
Protocol 2: Executing a Cellular Thermal Shift Assay (CETSA®) to Confirm Target Engagement
CETSA is a powerful method to verify that your compound directly binds its target in a cellular environment. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Materials:
-
Cells expressing the target protein.
-
Your small molecule inhibitor and vehicle control (e.g., DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plates.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
Methodology:
-
Compound Treatment: Treat cultured cells with your compound at the desired concentration (and a vehicle control) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermocycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C). Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and direct target engagement.
Part 4: Data Presentation & Interpretation
Clear data presentation is crucial for evaluating compound selectivity.
Table 1: Example Selectivity Profile for a Hypothetical Kinase Inhibitor
This table summarizes data from a broad kinase screen, a common method for identifying off-target activities.
| Target | % Inhibition @ 1 µM | Kᵢ (nM) | On/Off-Target Classification |
| Primary Target Kinase | 98% | 15 | On-Target |
| Kinase A | 85% | 150 | Off-Target |
| Kinase B | 55% | 800 | Off-Target |
| Kinase C | 12% | >10,000 | Not a significant hit |
| Kinase D | 8% | >10,000 | Not a significant hit |
Interpretation: The hypothetical inhibitor is potent against its primary target. It also shows activity against Kinase A and B, albeit at 10-fold and >50-fold lower potency, respectively. These should be considered significant off-targets that must be investigated in secondary cellular assays to determine their biological relevance.
Table 2: Recommended Maximum Working Concentrations for Common Solvents
Using excessive solvent can cause cellular stress and non-specific effects.
| Solvent | Recommended Max Final Concentration (Cell-Based Assays) | Potential Artifacts Above Limit |
| DMSO | 0.1% - 0.5% | Cytotoxicity, differentiation induction, altered gene expression |
| Ethanol | 0.1% - 0.5% | Cytotoxicity, membrane disruption, non-specific protein denaturation |
References
- BenchChem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- ChemicalBook. (2023). This compound.
- PubMed Central. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing.
- Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay.
- MedChemExpress. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Effects in Experimental Design.
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.
- PubMed Central. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
- TargetMol. (n.d.). This compound.
- ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?
- MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
- PDF. (n.d.).
- Patsnap Synapse. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery?
- TCI Chemicals. (n.d.). This compound.
- University of Nottingham. (n.d.). Discovery and applications of small molecule probes for studying biological processes.
- Chem-Impex. (n.d.). This compound.
- Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
- Chemistry World. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules.
-
Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([1][6][9]triazol-2-yl)-benzoic acid derivatives. Retrieved from Google Patents website.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- Labscoop. (n.d.). This compound.
- PubMed Central. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- LookChem. (n.d.). This compound.
- Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing.
- PubChem. (n.d.). 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid.
- Active Biopharma. (n.d.). This compound.
- Autech. (n.d.). Exploring this compound: Properties and Applications.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
- Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
Sources
- 1. This compound | 956317-36-5 [chemicalbook.com]
- 2. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 1G | Labscoop [labscoop.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 8. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zellbasierte Assays [sigmaaldrich.com]
- 10. nuvisan.com [nuvisan.com]
scaling up the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
An essential precursor in pharmaceutical development, particularly for the synthesis of the insomnia therapeutic Suvorexant, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 956317-36-5) presents unique challenges when transitioning from bench-scale synthesis to large-scale industrial production.[1][2][3] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of scaling up its synthesis.
Technical Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound, highlighting the critical stages from reaction setup to obtaining the final, high-purity product.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.
Issue 1: Poor Regioselectivity and Low Yield of the Desired N-2 Isomer
Question: My reaction is producing a roughly 1:1 mixture of the desired this compound (N-2 isomer) and the undesired 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid (N-1 isomer). How can I improve the N-2 selectivity?
Answer: Achieving high N-2 selectivity is the most critical challenge in this synthesis. The classic copper-catalyzed arylation of 1,2,3-triazole often yields a mixture of isomers.[4] Several factors influence the regioselectivity:
-
Catalyst and Ligand System: The choice of ligand is crucial. While the reaction can proceed with cuprous iodide (CuI) alone, the addition of a chelating ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine can significantly favor the formation of the N-2 isomer.[5] The ligand modulates the steric and electronic environment of the copper center, guiding the triazole to coordinate in a way that leads to the thermodynamically more stable N-2 product.
-
Reaction Conditions: Temperature and solvent play a significant role. Reactions in polar aprotic solvents like DMF at elevated temperatures (e.g., 100°C) are common.[3] However, optimization is key. For example, a large-scale process for a similar compound found that using THF/DMF at a lower temperature of 65°C provided an optimized 81:19 ratio of regioisomers.[6] It is essential to perform small-scale trials to find the optimal temperature for your specific substrate and catalyst system.
-
Alternative Catalytic Systems: For exceptionally high N-2 selectivity (>95%), a palladium-catalyzed arylation of 1,2,3-triazoles, developed by Buchwald et al., is a powerful alternative, although it may involve more costly reagents.[4]
Issue 2: Difficulty Separating N-1 and N-2 Regioisomers at Scale
Question: I am finding it difficult to separate the two regioisomers. Column chromatography is not a viable option for the multi-kilogram scale I am targeting. What are the recommended industrial methods?
Answer: Separating these isomers is a well-documented challenge, as they often have very similar physical properties.[6] The most effective industrial strategy is fractional crystallization , often by forming a salt of the benzoic acid.
-
Salt Formation and Crystallization: The regioisomers can have different solubilities when converted to their corresponding salts. A patented method for Suvorexant, which uses a similar triazole benzoic acid intermediate, involves forming the sodium salt.[4] By carefully selecting the solvent and crystallization conditions, the sodium salt of the desired N-2 isomer can be selectively precipitated, leaving the more soluble N-1 isomer salt in the mother liquor.[6]
-
Acidification and Final Crystallization: After isolating the purified salt, it is redissolved in water and acidified (e.g., with hydrochloric acid to a pH of 1.5-2.0) to regenerate the free benzoic acid, which precipitates as a high-purity solid.[5]
-
Recrystallization: A final recrystallization of the free acid from a solvent system like ethanol and water can further enhance purity, yielding a white crystalline solid with purity often exceeding 99%.[5]
Issue 3: Incomplete or Stagnant Reactions
Question: My reaction is very slow, and a significant amount of the starting 2-iodo-5-methylbenzoic acid remains even after 24 hours. How can I improve the conversion rate?
Answer: Several factors can lead to a sluggish reaction:
-
Catalyst Activity: Ensure the cuprous iodide (CuI) is of high purity and has not been excessively exposed to air and moisture, which can lead to oxidation and deactivation. Using freshly purchased or properly stored CuI is recommended.
-
Base Strength and Solubility: Caesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and solubility in solvents like DMF, but it is expensive.[5] Potassium carbonate (K₂CO₃) is a more cost-effective alternative for large-scale work but is less soluble and may require more vigorous stirring and longer reaction times.[5] Ensure the base is finely powdered and anhydrous.
-
Anhydrous Conditions: Moisture can negatively impact the catalytic cycle. Ensure all reagents and the solvent (especially DMF) are anhydrous.
-
Temperature Control: The reaction is temperature-sensitive. A temperature below the optimal range will result in slow conversion, while excessively high temperatures can lead to side product formation and degradation. Maintain a consistent internal reaction temperature (e.g., 100 °C).[5]
Issue 4: Product Discoloration
Question: My isolated crude product is a yellow or brownish solid, not the expected white powder. What causes this, and how can I purify it?
Answer: Discoloration in the crude product is typically caused by residual copper catalyst or byproducts from solvent degradation at high temperatures.
-
Copper Removal: The primary purification goal is the removal of copper salts. This is achieved during the workup. After the reaction, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.[5] The aqueous layer, containing the product as a salt, is then separated. Acidifying this aqueous layer precipitates the product, leaving the bulk of the copper salts behind in the solution.[3] Thorough washing of the filtered solid with purified water is crucial.
-
Recrystallization: The most effective method to remove color and obtain a high-purity white solid is recrystallization. A common and effective procedure involves dissolving the crude product in a mixture of absolute ethanol and purified water at an elevated temperature (75-80°C), followed by slow cooling to 0-5°C to induce crystallization.[5] The resulting white crystals are then filtered and washed with a cold ethanol solution.
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism of this reaction?
Answer: The synthesis is a variation of the Ullmann-Goldberg condensation , a copper-catalyzed N-arylation reaction. The proposed mechanism involves the oxidative addition of the aryl halide (2-iodo-5-methylbenzoic acid) to a Cu(I) species, followed by coordination of the 1,2,3-triazole. A subsequent reductive elimination step forms the C-N bond and regenerates the Cu(I) catalyst. The ligand plays a critical role in stabilizing the copper intermediates and influencing the regioselectivity of the triazole addition.
Core Reaction Pathway
Caption: Simplified catalytic cycle for the Ullmann-Goldberg N-arylation.
Question: Why is 2-iodo-5-methylbenzoic acid preferred over the 2-bromo derivative in laboratory settings?
Answer: The reactivity of aryl halides in Ullmann couplings follows the order: Ar-I > Ar-Br > Ar-Cl. The carbon-iodine bond is weaker and more easily activated by the copper catalyst, leading to faster reaction rates and often higher yields under milder conditions. For this reason, iodo derivatives are frequently used in laboratory and initial scale-up studies. However, on an industrial scale, the significantly lower cost of 2-bromo-5-methylbenzoic acid makes it the more economically viable starting material, despite requiring more forcing conditions or a more optimized catalytic system to achieve comparable results.[6]
Question: What are the critical safety considerations for scaling up this synthesis?
Answer: Scaling up introduces several safety considerations:
-
Solvent Handling: N,N-Dimethylformamide (DMF) is a high-boiling solvent with known reproductive toxicity. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Exothermic Reactions: While the reaction requires heating, the initial mixing of reagents and the subsequent neutralization during workup can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner.
-
Handling of Azides: While this specific protocol uses 1,2,3-triazole directly, some alternative synthetic routes to triazoles may involve the use of sodium azide or organic azides.[7][8] These compounds are potentially explosive and highly toxic.[9] Any synthesis involving azides requires strict safety protocols and specialized handling procedures.
-
Waste Disposal: The reaction generates waste containing copper salts and organic solvents. All waste streams must be handled and disposed of in accordance with local environmental regulations.
Experimental Protocol and Data
The following protocol is a representative lab-scale synthesis adapted from literature procedures.[3][5]
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-iodo-5-methylbenzoic acid (20 mmol, 5.24 g), 1,2,3-triazole (50 mmol, 3.45 g), caesium carbonate (36 mmol, 11.72 g), cuprous iodide (2 mmol, 0.38 g), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.6 mmol, 0.51 g).
-
Solvent Addition: Add N,N-dimethylformamide (30 mL) to the flask.
-
Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting 2-iodo-5-methylbenzoic acid is consumed (typically 4-8 hours).
-
Workup - Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL) to remove unreacted triazole and other organic-soluble impurities.
-
Workup - Acidification: Separate the aqueous layer and, while stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1.5-2.0. A large amount of white solid will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation. Filter the solid, wash the filter cake thoroughly with purified water (2 x 50 mL), and dry under vacuum at 50-55°C to yield the crude product.
-
Purification - Recrystallization: Transfer the crude solid to a flask. Add absolute ethanol (e.g., 200 mL) and purified water, warming to 75-80°C until the solid completely dissolves. Slowly cool the solution to 0-5°C to induce crystallization.
-
Final Product: Filter the white crystalline solid, wash with a small amount of cold ethanol, and dry in a vacuum oven at 55°C until a constant weight is achieved (loss on drying ≤ 0.5%).
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis. Note that optimization may be required when changing scale or reagents.
| Parameter | Value | Reference/Comment |
| Starting Material | 2-iodo-5-methylbenzoic acid | Bromo-derivative is a cost-effective alternative for scale-up.[6] |
| Reagent | 1,2,3-triazole | 2.5 equivalents |
| Catalyst | Cuprous Iodide (CuI) | 0.1 equivalents |
| Ligand | trans-N,N'-DMCDA | 0.18 equivalents |
| Base | Caesium Carbonate (Cs₂CO₃) | 1.8 equivalents (K₂CO₃ is an alternative).[5] |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone or Dioxane can also be used.[5][6] |
| Temperature | 100°C | Lower temperatures may be possible with catalyst optimization. |
| Reaction Time | 4 - 8 hours | Monitor by HPLC/TLC for completion. |
| Typical Yield | 68% - 93% | Yield is highly dependent on purification method and selectivity.[3][5] |
| Purity (Post-Recrystallization) | > 99.9% | [5] |
References
-
Roth, R., Schmidt, G., Prud'homme, A., & Abele, S. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Retrieved from [Link]
-
Roth, R., Schmidt, G., Prud'homme, A., & Abele, S. (2019). Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ACS Publications. Retrieved from [Link]
-
Idorsia Pharmaceuticals Ltd. (2021). Preparation of 2-([4][5][10]triazol-2-yl)-benzoic acid derivatives. European Patent EP3619199B1. Retrieved from
- CN105294583A. (2016). Synthesizing method of this compound.
-
Roth, R., Schmidt, G., Prud'homme, A., & Abele, S. (2019). Highly Selective Synthesis of 2‑(2H‑1,2,3-Triazol-2-yl)benzoic Acids. Figshare. Retrieved from [Link]
-
Roth, R., Schmidt, G., Prud'homme, A., & Abele, S. (2018). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW. Retrieved from [Link]
-
D. Amant, K. D. Barge, G. L. Controversia, and A. D. M. G. Gillmore. (2007). Making triazoles, the green way. RSC Education. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Retrieved from [Link]
-
Chachibaia, T. (2017). SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 956317-36-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and its Analogs in the Context of PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of the 2-(1,2,3-Triazol-2-yl)benzoic Acid Scaffold
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic accessibility have made it a valuable building block in the development of various therapeutic agents. A notable example is its role as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] Beyond its established applications, the unique electronic and structural features of the 1,2,3-triazole ring suggest its potential for broader biological activities, particularly in the realm of oncology.[3] The triazole moiety is a known pharmacophore in a number of enzyme inhibitors, including the promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4]
This guide provides a comparative analysis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and a series of its rationally designed analogs. The focus of this comparison is their potential as inhibitors of PARP-1, a key enzyme in the DNA damage response (DDR) and a validated target in cancer therapy. We will delve into the mechanistic rationale for this line of inquiry, present a structure-activity relationship (SAR) analysis based on established principles, and provide detailed experimental protocols for evaluating such compounds.
The Rationale for Targeting PARP-1
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This vulnerability is exploited by PARP inhibitors, which have shown significant clinical efficacy in treating cancers with underlying DNA repair defects.[4]
The catalytic domain of PARP-1 has a binding site for its substrate, nicotinamide adenine dinucleotide (NAD+). Many PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, competitively binding to this site and preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins.[5]
Comparative Analysis of this compound and its Analogs
To explore the potential of the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold as a PARP-1 inhibitor, we will compare the parent compound, this compound, with a series of analogs bearing different substituents at the 5-position of the benzoic acid ring. This systematic variation allows for an initial exploration of the structure-activity relationship (SAR) and the influence of electronic and steric effects on potential inhibitory activity.
The Analog Series:
-
Compound A (Parent): this compound
-
Compound B (Unsubstituted): 2-(2H-1,2,3-triazol-2-yl)benzoic acid
-
Compound C (Methoxy): 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
-
Compound D (Chloro): 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
-
Compound E (Fluoro): 5-fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Structure-Activity Relationship (SAR) Insights
While direct comparative experimental data for this specific series in a PARP-1 inhibition assay is not publicly available, we can infer potential trends based on established SAR principles for PARP inhibitors and substituted benzoic acids.
The core 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold can be envisioned to interact with the nicotinamide binding pocket of PARP-1. The carboxylic acid moiety could form crucial hydrogen bonds with residues such as Ser904 and Gly863, while the triazole and phenyl rings could engage in π-π stacking interactions with Tyr907.[5] The substituent at the 5-position can modulate the electronic properties and conformation of the entire molecule, thereby influencing its binding affinity.
-
Methyl Group (Compound A): The electron-donating nature of the methyl group can slightly increase the electron density of the aromatic ring. This may subtly influence the strength of the π-π stacking interactions. Sterically, the methyl group is relatively small and is unlikely to cause significant clashes within the binding pocket.
-
Unsubstituted (Compound B): This analog serves as a baseline to evaluate the effect of substituents. Its activity will depend on the intrinsic binding affinity of the core scaffold.
-
Methoxy Group (Compound C): The methoxy group is a strong electron-donating group through resonance and can also act as a hydrogen bond acceptor. The increased electron density could enhance π-π stacking. However, the orientation of the methoxy group is critical. If it introduces steric hindrance or unfavorable electronic interactions, it could decrease binding affinity. Studies on other inhibitor classes have shown that a para-methoxy group can enhance activity.[6]
-
Chloro and Fluoro Groups (Compounds D and E): These halogens are electron-withdrawing groups and can also participate in halogen bonding. The electron-withdrawing nature can alter the charge distribution of the aromatic ring, potentially influencing interactions with the binding site. Their relatively small size means they are less likely to cause steric hindrance. The specific impact on activity would depend on the precise electronic and steric requirements of the PARP-1 binding pocket.
Table 1: Predicted Physicochemical Properties and Postulated Impact on PARP-1 Inhibition
| Compound | Substituent (R) | Electronic Effect | Predicted Impact on Binding Affinity (relative to Unsubstituted) | Rationale |
| A | -CH₃ | Electron-donating (weak) | Potentially slight increase | May enhance π-π stacking interactions. |
| B | -H | Neutral | Baseline | Reference compound for SAR analysis. |
| C | -OCH₃ | Electron-donating (strong) | Potentially significant increase | Increased electron density could favor π-π stacking; potential for H-bonding. |
| D | -Cl | Electron-withdrawing | Variable | May alter charge distribution favorably for binding; potential for halogen bonding. |
| E | -F | Electron-withdrawing | Variable | Similar to chloro, with potential for specific fluorine interactions. |
Experimental Protocols for Evaluation
To empirically determine the PARP-1 inhibitory potential of this analog series, a tiered screening approach is recommended. This would typically involve an initial in vitro enzymatic assay followed by cell-based assays to confirm activity in a more biologically relevant context.
In Vitro PARP-1 Enzymatic Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the catalytic activity of purified PARP-1 enzyme. A common method is a colorimetric or fluorometric assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates inhibition of PARP-1 activity.[7]
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the test compounds (A-E) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Mixture: In each well, add the reaction buffer, activated DNA (to stimulate PARP-1), biotinylated NAD+, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding purified human PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Washing: Wash the plate to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate (e.g., TMB for colorimetric detection).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram 1: Workflow for In Vitro PARP-1 Enzymatic Assay
Caption: A stepwise workflow for determining the in vitro enzymatic inhibition of PARP-1.
Cell-Based PARP Inhibition Assay (Whole-Cell Assay)
This assay assesses the ability of the compounds to inhibit PARP activity within living cells, providing insights into cell permeability and target engagement in a physiological setting.
Principle: Cells are treated with a DNA-damaging agent to induce PARP-1 activity. The level of PAR produced is then quantified, typically by ELISA or Western blotting, in the presence and absence of the test compounds.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2-4 hours).
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to induce PARP-1 activation.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
PAR Quantification (ELISA):
-
Coat an ELISA plate with an anti-PAR antibody.
-
Add the cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody (e.g., a biotinylated anti-PAR antibody).
-
Proceed with a streptavidin-HRP and substrate detection system as described for the enzymatic assay.
-
-
Data Analysis: Determine the IC₅₀ values based on the reduction of the PAR signal.
Diagram 2: PARP-1 Signaling and Inhibition in DNA Repair
Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.
Conclusion and Future Directions
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The systematic evaluation of the proposed analog series, starting with this compound, will provide valuable SAR data to guide further optimization. The experimental protocols outlined in this guide offer a robust framework for assessing the in vitro and cellular activity of these compounds.
Future work should focus on expanding the analog library to probe a wider range of steric and electronic properties. Promising hits from the initial screen should be further characterized for their selectivity against other PARP family members and their pharmacokinetic properties. Ultimately, this line of investigation could lead to the discovery of novel and potent PARP inhibitors with therapeutic potential in oncology.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53260165, this compound. Retrieved from [Link]
- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-2 domain requirements for DNA damage-dependent activation and localization to sites of DNA damage. Journal of Biological Chemistry, 289(28), 19537-19551.
- Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
- Baxter, C. A., Cleator, E., Brands, K. M., Edwards, J. S., Reamer, R. A., Sheen, F. J., ... & Wallace, D. J. (2011). The first large-scale synthesis of the dual orexin receptor antagonist suvorexant (MK-4305). Organic Process Research & Development, 15(2), 367-375.
- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and characterization of (8S, 9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1, 2, 4-triazol-5-yl)-2, 7, 8, 9-tetrahydro-3H-pyrido [4, 3, 2-de] phthalazin-3-one (BMN 673, Talazoparib), a novel, highly potent, and orally efficacious poly (ADP-ribose) polymerase-1/2 inhibitor, as an anticancer agent. Journal of medicinal chemistry, 59(1), 335-357.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
- Zandar, A., et al. (2011). Synthesis and structure-activity relationship of 1-and 2-substituted-1, 2, 3-triazole letrozole-based analogues as aromatase inhibitors. European journal of medicinal chemistry, 46(9), 4006-4015.
- Exner, O., & Böhm, S. (2004). Background of the Hammett Equation As Observed for Isolated Molecules: Meta-and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 69(5), 1599-1605.
- Pearson, J. K., & Boyd, R. J. (2008). Effect of substituents on the GPx-like activity of ebselen: steric versus electronic. The journal of physical chemistry. A, 112(5), 1013-1017.
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
- Bayse, C. A. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. International journal of molecular sciences, 16(6), 12866–12879.
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
A Guide to Validating the Binding Affinity of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the binding affinity of the novel compound 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. While this specific molecule is not extensively characterized in public literature, its structural motifs, particularly the benzoic acid and triazole groups, are common in pharmacologically active agents. This guide will, therefore, establish a robust, target-agnostic validation strategy that can be adapted once a biological target is identified, using Cyclooxygenase-2 (COX-2) as an illustrative target due to the prevalence of benzoic acid derivatives as inhibitors.
We will explore orthogonal, biophysical methods to ensure the generated data is reliable and reproducible. The core principle of this guide is not just to provide protocols but to instill a self-validating logic into the experimental design, ensuring scientific integrity and trustworthiness in the results.
Part 1: The Strategic Imperative of Biophysical Validation
In early-stage drug discovery, hit compounds identified from high-throughput screens (HTS) can often be misleading. Many initial hits are artifacts of the assay technology, such as aggregators, reactive compounds, or fluorescent interferents. Therefore, validating a direct, physical interaction between the compound and its purified protein target is a critical step to confirm its mechanism of action and justify further investment.
This guide focuses on two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods are orthogonal, meaning they measure different physical phenomena to arrive at the same binding parameters. Agreement between these distinct techniques provides high confidence in the validity of the interaction.
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at a sensor surface as the analyte (compound) flows over the immobilized ligand (protein). It provides real-time kinetics (association rate, k_on; dissociation rate, k_off) and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event. It is the only technique that can determine the full thermodynamic profile of an interaction (enthalpy, ΔH; entropy, ΔS) in a single experiment, in addition to the binding affinity (K_D) and stoichiometry (n).
Part 2: Experimental Design and Protocols
The following sections detail the experimental workflows for validating the binding of this compound to a putative target, using COX-2 as our example.
Comparative Compound Selection
To contextualize the binding affinity of our test compound, it is essential to compare it against a well-characterized reference compound. For the COX-2 target, Celecoxib is an excellent choice as it is a potent and selective inhibitor with extensive public data.
| Compound | Putative Target | Rationale for Comparison |
| This compound | COX-2 (Example) | Test Article; Novel compound requiring affinity validation. |
| Celecoxib | COX-2 | FDA-approved drug; Well-established, high-affinity reference. |
Experimental Workflow: A Self-Validating Approach
The overall workflow is designed to ensure data quality at each step, from protein preparation to final data analysis.
Caption: High-level workflow for robust binding affinity validation.
Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (k_on, k_off) and equilibrium dissociation constant (K_D) of the compound-protein interaction.
Materials:
-
SPR instrument (e.g., Cytiva Biacore, Bruker Sierra SPR)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified COX-2 protein (>95% purity)
-
This compound and Celecoxib
-
Running buffer (e.g., HBS-EP+, pH 7.4, with 5% DMSO)
Methodology:
-
Chip Preparation & Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of EDC/NHS for 7 minutes. This creates reactive esters.
-
Inject purified COX-2 protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) over the surface. The primary amines on the protein surface will covalently couple to the activated esters.
-
Inject ethanolamine to deactivate any remaining reactive esters and block non-specific binding sites.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Analyte Titration:
-
Prepare a serial dilution of the test compound and Celecoxib in running buffer. A typical concentration range would span from 0.1x to 10x the expected K_D (e.g., 1 nM to 10 µM).
-
Inject each concentration over the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active cell signal.
-
Subtract the average of the blank injections from the compound injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract k_on, k_off, and calculate K_D (K_D = k_off / k_on).
-
Caption: A single cycle in a Surface Plasmon Resonance experiment.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_D, ΔH, n) of the compound-protein interaction.
Materials:
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
Purified COX-2 protein (>95% purity)
-
This compound and Celecoxib
-
Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4, with 5% DMSO)
Methodology:
-
Sample Preparation (Crucial Step):
-
Dialyze the purified protein extensively against the final ITC buffer to minimize buffer mismatch effects.
-
Dissolve the compounds in the final dialysis buffer. This is the most critical step for high-quality ITC data; any mismatch between the syringe and cell buffer will create large heats of dilution, obscuring the binding signal.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell (e.g., at 10-20 µM).
-
Load the concentrated compound solution into the injection syringe (e.g., at 100-200 µM, typically 10x the protein concentration).
-
Allow the system to thermally equilibrate.
-
-
Titration Experiment:
-
Perform a series of small injections (e.g., 20 injections of 2 µL each) of the compound from the syringe into the protein in the sample cell.
-
The instrument measures the minute heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, ΔH, and the stoichiometry (n).
-
Part 3: Interpreting and Comparing the Data
The power of this approach lies in comparing the K_D values obtained from two physically distinct methods.
Hypothetical Comparative Data:
| Compound | Method | K_D (nM) | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | ΔH (kcal/mol) | Stoichiometry (n) |
| This compound | SPR | 150 | 2.5 | 3.75 | - | - |
| ITC | 185 | - | - | -8.5 | 0.98 | |
| Celecoxib (Reference) | SPR | 25 | 4.0 | 1.0 | - | - |
| ITC | 30 | - | - | -10.2 | 1.01 |
Analysis and Trustworthiness:
-
Orthogonal Agreement: In this hypothetical dataset, the K_D values for our test compound from SPR (150 nM) and ITC (185 nM) are in close agreement. This concordance strongly suggests a true 1:1 binding interaction and that the measured affinity is not an artifact of a single technology.
-
Comparison to Reference: The test compound (K_D ≈ 170 nM) shows a weaker affinity for COX-2 compared to the reference compound Celecoxib (K_D ≈ 28 nM). This provides a clear benchmark for its potency.
-
Thermodynamic Insight: The ITC data reveals a favorable enthalpic contribution (ΔH = -8.5 kcal/mol), suggesting that hydrogen bonds and van der Waals interactions are likely driving the binding event. The stoichiometry value of ~1 confirms a 1:1 binding model.
By following this rigorous, multi-faceted approach, researchers can move beyond a simple affinity number. This method provides a comprehensive biophysical profile of the compound, establishing a foundation of trust in the data and enabling confident, data-driven decisions in the progression of a drug discovery project.
References
This is a representative list of resources relevant to the methodologies described. Real-world application would require citing specific papers detailing the target protein and reference compounds.
-
Principles of Surface Plasmon Resonance: An in-depth overview of the theory and application of SPR for studying molecular interactions. Source: Cytiva. URL: [Link]
-
Amine Coupling for SPR: A technical note detailing the most common method for immobilizing proteins on an SPR sensor surface. Source: Cytiva. URL: [Link]
-
Orthogonal methods for validating target engagement: A discussion on the importance of using multiple, distinct methods in drug discovery to validate hits. Source: Nature Reviews Drug Discovery. URL: [Link]
comparing the efficacy of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to known inhibitors
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comprehensive comparison of two prominent PARP inhibitors, Olaparib and Talazoparib, focusing on their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate their performance. This analysis is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the nuances between these two therapies.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs).[1][2][3] When a SSB occurs, PARP enzymes are recruited to the site of damage, where they catalyze the synthesis of poly (ADP-ribose) chains on themselves and other nuclear proteins. This process, in turn, recruits other DNA repair proteins to mend the break.[2]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[1][4] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs and maintain genomic integrity. The inhibition of PARP in these BRCA-mutated cells creates a state of "synthetic lethality".[1][2] With both the HR and BER pathways compromised, the accumulation of unrepaired DNA damage leads to genomic instability and, ultimately, cell death.[1][2]
Mechanism of Action: A Tale of Two Inhibitors
While both Olaparib and Talazoparib are potent PARP inhibitors, their mechanisms of action have subtle but significant differences, primarily in their ability to "trap" the PARP enzyme on DNA.
Olaparib , sold under the brand name Lynparza, is a first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[4][5] Its primary mechanism of action involves binding to the catalytic site of PARP, preventing the synthesis of poly (ADP-ribose) and thereby inhibiting the recruitment of DNA repair machinery.[1][2][6] In vitro studies have shown that Olaparib-induced cytotoxicity is a result of both the inhibition of PARP enzymatic activity and the formation of PARP-DNA complexes.[6]
Talazoparib , marketed as Talzenna, is another potent PARP inhibitor approved for the treatment of HER2-negative, locally advanced or metastatic breast cancer with a germline BRCA mutation.[7] While it also inhibits the catalytic activity of PARP, Talazoparib is particularly effective at trapping PARP1 on DNA.[8] This trapping mechanism is considered a key contributor to its cytotoxicity. The PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and leading to the collapse of replication forks and the formation of double-strand breaks.
The differential ability to trap PARP is a key pharmacodynamic distinction among PARP inhibitors. Talazoparib is reported to be a more potent PARP trapper than Olaparib.[8][9] This enhanced trapping activity may contribute to its efficacy at lower concentrations compared to other PARP inhibitors.[10]
Clinical Efficacy: A Comparative Overview
Both Olaparib and Talazoparib have demonstrated significant clinical efficacy in various settings, particularly in patients with BRCA-mutated cancers.
| Clinical Trial | Drug | Cancer Type | Key Findings |
| SOLO-1 | Olaparib | Advanced Ovarian Cancer (BRCAm) | Maintenance Olaparib showed a substantial benefit in progression-free survival (PFS) compared to placebo. |
| OlympiAD | Olaparib | Metastatic Breast Cancer (gBRCAm, HER2-) | Olaparib demonstrated a significant improvement in PFS compared to standard chemotherapy.[9] |
| POLO | Olaparib | Metastatic Pancreatic Cancer (gBRCAm) | Olaparib as maintenance therapy resulted in a statistically significant improvement in PFS compared to placebo.[5] |
| EMBRACA | Talazoparib | Advanced Breast Cancer (gBRCAm, HER2-) | Talazoparib significantly improved PFS compared with chemotherapy.[11] Real-world data has shown a median PFS of 8.7 months and an overall response rate of 63%.[12] |
In a head-to-head comparison for metastatic breast cancer, the EMBRACA trial for Talazoparib and the OlympiAD trial for Olaparib both showed a significant improvement in progression-free survival for the PARP inhibitor arm compared to physician's choice of chemotherapy.[9] While direct comparative trials are limited, the potency of Talazoparib in PARP trapping suggests it may have a different spectrum of activity and toxicity compared to Olaparib.
Experimental Protocol: In Vitro PARP Activity Assay
To quantitatively assess the inhibitory potential of compounds like Olaparib and Talazoparib, a cellular PARP activity assay can be employed. This protocol outlines a common method using a colon cancer cell line.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture LoVo (human colon carcinoma) cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Cell Lysis:
-
After treatment, harvest the cells and lyse them in a suitable PARP buffer.[13]
-
-
Protein Concentration Determination:
-
PARP Activity Assay:
-
Utilize a commercial PARP assay kit (e.g., a chemiluminescent or colorimetric assay).[13][14][15][16] These assays typically measure the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[13]
-
The detection is often carried out using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a chemiluminescent or colorimetric substrate.[13]
-
-
Data Acquisition and Analysis:
-
Read the resulting signal (luminescence or absorbance) using a plate reader.[13]
-
Plot the signal as a function of inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of PARP activity.[13]
-
Conclusion
Both Olaparib and Talazoparib are highly effective PARP inhibitors that have revolutionized the treatment of BRCA-mutated cancers. While both function through the principle of synthetic lethality, their differing potencies in PARP trapping may influence their clinical activity and toxicity profiles. The choice between these agents may depend on the specific cancer type, patient characteristics, and the treating physician's discretion. Further research and direct comparative studies will continue to elucidate the distinct advantages of each of these important therapeutic agents.
References
-
Olaparib - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved from [Link]
-
Olaparib - PMC - NIH. (n.d.). Retrieved from [Link]
-
Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved from [Link]
-
What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (n.d.). Retrieved from [Link]
-
List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (2023, April 14). Retrieved from [Link]
-
Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). Retrieved from [Link]
-
Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. (n.d.). Retrieved from [Link]
-
Efficacy and safety of talazoparib in Japanese patients with germline BRCA-mutated locally advanced or metastatic breast cancer: results of the phase 1 dose-expansion study - PubMed Central. (2022, July 30). Retrieved from [Link]
-
Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - NIH. (n.d.). Retrieved from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Retrieved from [Link]
-
Talazoparib Shows Real-World Clinical Benefit in Germline BRCA-Mutated, HER2-Negative, Advanced Breast Cancer | OncLive. (2022, March 9). Retrieved from [Link]
-
Talazoparib Exposure-Efficacy Analysis in Patients With Advanced Breast Cancer and Germline BRCA1/2 Mutations in the EMBRACA Trial - PubMed. (2020, May 28). Retrieved from [Link]
-
Effective natural inhibitors targeting poly ADP-ribose polymerase by computational study. (2021, January 23). Retrieved from [Link]
-
Beyond hormone therapy: Treatment options for advanced prostate cancer. (2025, October 2). Retrieved from [Link]
-
Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast - AACR Journals. (n.d.). Retrieved from [Link]
-
Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - NIH. (n.d.). Retrieved from [Link]
-
PARP assay for inhibitors | BMG LABTECH. (n.d.). Retrieved from [Link]
-
HT Universal Chemiluminescent PARP Assay Kit 96 samples - Genoprice. (n.d.). Retrieved from [Link]
-
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid – Chem-Impex. (n.d.). Retrieved from [Link]
-
This compound | C10H9N3O2 | CID 53260165 - PubChem. (n.d.). Retrieved from [Link]
-
5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid | C10H9N3O2 | CID 58398973 - PubChem. (n.d.). Retrieved from [Link]
-
EP3619199B1 - Preparation of 2-([1][5][6]triazol-2-yl)-benzoic acid derivatives. (n.d.). Retrieved from
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
This compound - Active Biopharma. (n.d.). Retrieved from [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - ResearchGate. (n.d.). Retrieved from [Link]
-
Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com [drugs.com]
- 4. Olaparib - NCI [cancer.gov]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 7. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation [jhoponline.com]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. Talazoparib Exposure-Efficacy Analysis in Patients With Advanced Breast Cancer and Germline BRCA1/2 Mutations in the EMBRACA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. genoprice.com [genoprice.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. As a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant, understanding its selectivity profile is paramount for predicting potential off-target effects and ensuring a comprehensive preclinical safety assessment.[1][2][3] This document will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation and visualization.
Introduction: The "Why" Behind Cross-Reactivity Profiling
This compound serves as a foundational scaffold for Suvorexant, a therapeutic agent that modulates the orexin system by antagonizing both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][4] While the final drug product undergoes extensive safety and selectivity testing, evaluating the cross-reactivity of key intermediates provides early insights into potential liabilities that may arise from the core chemical structure.
The presence of the 1,2,3-triazole and benzoic acid moieties necessitates a broad evaluation of potential off-target interactions. Triazole-containing compounds are known to interact with a variety of biological targets, and their off-target effects are a key consideration in drug development.[3][5][6] Similarly, benzoic acid derivatives have a wide range of biological activities and can interact with numerous enzymes and receptors.[7][8][9][10]
A thorough cross-reactivity study for a compound like this compound aims to:
-
Identify potential off-target binding: Determine if the compound interacts with other receptors, ion channels, or enzymes.
-
Quantify the degree of selectivity: Establish the compound's binding affinity for its intended targets versus off-targets.
-
Predict potential for adverse drug reactions (ADRs): Early identification of off-target interactions can help predict and mitigate potential side effects.[1][11]
-
Inform structure-activity relationship (SAR) studies: Guide medicinal chemistry efforts to optimize selectivity and reduce off-target binding.
Strategic Selection of an Off-Target Panel
A rationally designed off-target panel is crucial for a meaningful cross-reactivity assessment. For a CNS-acting compound's intermediate, the panel should include targets implicated in common CNS-related adverse effects, as well as targets with structural or functional similarities to the primary targets. The following panel is proposed for the initial screening of this compound.
Rationale for Target Selection:
-
GPCRs: Given that the primary targets (OX1 and OX2) are G-protein coupled receptors, a broad panel of other GPCRs is essential to assess selectivity within this large and diverse family of receptors, which are common targets for CNS drugs.[3][12][13]
-
Ion Channels: Off-target interactions with ion channels are a major source of safety liabilities, particularly cardiac toxicity (hERG) and CNS side effects.[14][15][16]
-
Enzymes and Transporters: These targets are included to screen for potential metabolic liabilities and interactions with neurotransmitter systems.[4][17]
Table 1: Proposed Off-Target Screening Panel
| Target Class | Specific Target | Rationale for Inclusion |
| GPCRs (Primary Targets) | Orexin 1 Receptor (OX1) | Intended target of the final drug product, Suvorexant. |
| Orexin 2 Receptor (OX2) | Intended target of the final drug product, Suvorexant. | |
| GPCRs (Off-Targets) | Adrenergic α1A, α2A, β1, β2 | Cardiovascular and CNS side effects. |
| Dopamine D1, D2, D3 | CNS side effects, potential for extrapyramidal symptoms. | |
| Serotonin 5-HT1A, 5-HT2A, 5-HT2B | Mood, sleep, and cardiovascular side effects. | |
| Muscarinic M1, M2, M3 | Anticholinergic side effects (dry mouth, blurred vision, etc.). | |
| Histamine H1, H2 | Sedation, weight gain. | |
| Cannabinoid CB1 | Psychoactive effects. | |
| Ion Channels | hERG (KCNH2) | Critical for assessing risk of QT prolongation and cardiac arrhythmia. |
| Nav1.5 (SCN5A) | Cardiac sodium channel, important for cardiac safety. | |
| Cav1.2 (CACNA1C) | L-type calcium channel, involved in cardiovascular function. | |
| GABA-A | Primary target of many sedative-hypnotics; important for CNS safety. | |
| Enzymes | Cyclooxygenase-1 (COX-1) | Potential for gastrointestinal side effects. |
| Cyclooxygenase-2 (COX-2) | Potential for cardiovascular side effects. | |
| Monoamine Oxidase A (MAO-A) | Potential for drug-drug interactions and CNS effects. | |
| Transporters | Serotonin Transporter (SERT) | Potential for affecting serotonin reuptake and mood. |
| Dopamine Transporter (DAT) | Potential for affecting dopamine reuptake and abuse liability. | |
| Norepinephrine Transporter (NET) | Potential for affecting norepinephrine reuptake and cardiovascular effects. |
Experimental Methodologies for Cross-Reactivity Assessment
A tiered approach, starting with broad screening followed by more detailed functional assays for any identified "hits," is a robust strategy.
Primary Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][18] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human OX1 or OX2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]-Suvorexant or another high-affinity orexin receptor antagonist).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled competitor).
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Secondary Screening: Cellular Functional Assays
For any significant binding "hits" identified in the primary screen, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the off-target.[6][20][21]
This protocol is suitable for assessing functional activity at Gq-coupled receptors like the muscarinic M1 and M3 receptors.
-
Cell Preparation:
-
Seed CHO cells stably expressing the target Gq-coupled receptor into a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells.
-
Include control wells with buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate reading of fluorescence intensity.
-
After establishing a baseline, inject a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to measure the fluorescence intensity for a set period to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the agonist-induced response for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of the functional response.
-
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for accurate interpretation.[4][18][22][23][24]
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Target | Assay Type | Ki (µM) | % Inhibition @ 10 µM |
| Orexin 1 Receptor | Radioligand Binding | 0.05 | 98% |
| Orexin 2 Receptor | Radioligand Binding | 0.08 | 95% |
| Adrenergic α1A | Radioligand Binding | > 10 | 12% |
| Dopamine D2 | Radioligand Binding | 8.5 | 55% |
| Serotonin 5-HT2A | Radioligand Binding | > 10 | 5% |
| Muscarinic M1 | Radioligand Binding | 5.2 | 68% |
| hERG | Radioligand Binding | > 10 | 2% |
| GABA-A | Radioligand Binding | > 10 | -3% |
| COX-1 | Enzyme Inhibition | > 10 | 8% |
| SERT | Radioligand Binding | > 10 | 15% |
Interpretation of Hypothetical Data:
-
High Affinity for Primary Targets: The low Ki values for OX1 and OX2 receptors indicate high-affinity binding, as expected for a precursor to a potent dual orexin receptor antagonist.
-
Selectivity Profile: The compound shows good selectivity against the majority of the off-targets screened, with Ki values greater than 10 µM and low percent inhibition at a 10 µM concentration.
-
Potential Off-Target "Hits": The compound shows moderate affinity for the Dopamine D2 and Muscarinic M1 receptors, with Ki values in the single-digit micromolar range and significant inhibition at 10 µM. These "hits" would warrant further investigation in functional assays to determine if this binding translates to a functional effect (antagonism or agonism).
-
Favorable Safety Profile: The lack of significant activity at the hERG channel is a positive indicator for cardiac safety.
Conclusion: A Framework for Informed Decision-Making
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. By employing a rational off-target panel and a tiered experimental approach combining radioligand binding and functional assays, researchers can build a robust selectivity profile. This early-stage characterization is invaluable for identifying potential liabilities, guiding medicinal chemistry efforts, and ultimately contributing to the development of safer and more effective therapeutics. The principles and protocols outlined herein are broadly applicable to the cross-reactivity profiling of other small molecules in drug discovery.
References
- Belsomra (suvorexant)
- Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1145–1150.
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005).
- Limbird, L. E. (2004). The "how" and "why" of radioligand binding. Molecular Interventions, 4(6), 326–328.
- Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology, 25(1), 1–9.
- Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433.
- Imbrici, P., et al. (2018). Ion Channels in Drug Discovery and Safety Pharmacology. In Methods in Molecular Biology (pp. 295–314). Humana Press, New York, NY.
- Kramer, J., et al. (2013). MICE models: superior to the HERG model in predicting Torsades de Pointes.
-
Graphviz - Graph Visualization Software. [Link]
-
Jemir. How should tables and textboxes be formatted? [Link]
-
Science Editing Experts. Creating tables in scientific papers: basic formatting and title. [Link]
-
International Studies Association. Table Preparation Guidelines. [Link]
-
National Institutes of Health. How to clearly articulate results and construct tables and figures in a scientific paper? [Link]
-
Fishery Management & Aquatic Conservation Lab. Captioning a figure or table. [Link]
-
Santa Clara University. Tips Figure Captions. [Link]
-
PubMed Central. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. [Link]
-
PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Tanso Biosciences. GPCR Safety Panels Launched. [Link]
-
PubMed Central. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
PubMed Central. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits. [Link]
-
PubMed Central. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. [Link]
-
Hays et al. Comparison of Ki Values. [Link]
-
PubMed. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. [Link]
-
Chad's Blog. Building diagrams using graphviz. [Link]
-
PubMed Central. Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. [Link]
-
ScienceDirect. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. [Link]
-
ResearchGate. Benzoic Acid and Derivatives. [Link]
-
MultiScreenTM. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]
-
Graphviz. Drawing graphs with dot. [Link]
-
PubMed Central. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. [Link]
-
ResearchGate. Defining activity based on a Ki cut-off. Experimental Ki values of... [Link]
-
EuroscreenFast. Profile your GPCR targeting compounds for selectivity. [Link]
-
Multispan Inc. Targeting GPCRs in the CNS: Advances in Drug Discovery Strategies. [Link]
-
Eurofins. Comparison of binding and functional data on a set of safety-related GPCRs. [Link]
-
Medium. Dot Language (graph based diagrams). [Link]
-
ResearchGate. (PDF) Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. [Link]
-
PubMed Central. A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]
-
bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
Sources
- 1. Practical Tips on Figure and Table Legends for Manuscripts - Enago Academy [enago.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Why are GPCRs good drug targets? [synapse.patsnap.com]
- 4. Enzymology in preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Editorial: New GPCR targets and modulators to treat CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ion channel library for drug discovery and safety screening on automated platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scu.edu [scu.edu]
- 19. xenotech.com [xenotech.com]
- 20. Pardon Our Interruption [opnme.com]
- 21. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 22. Quick tips on writing titles for tables and figures in scientific papers | Editage Insights [editage.com]
- 23. 3.4 Figures and Tables – Technical Writing Essentials [pressbooks.bccampus.ca]
- 24. Captioning a figure or table. [mcolvin.github.io]
Navigating the In-Vivo Landscape: A Comparative Guide to Validating the Activity of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in-vivo validation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a versatile triazole derivative with noted potential in oncology and inflammatory diseases.[1] This document moves beyond a mere listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust preclinical data package.
Foundational Understanding: Why In-Vivo Validation is Crucial
While in-vitro assays provide essential preliminary data on a compound's activity and mechanism of action, they lack the intricate biological systems of a living organism. In-vivo validation is the pivotal step to assess a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety profile in a complex physiological environment.[2] For this compound, which serves as a key intermediate in the synthesis of novel pharmaceutical agents, this step is paramount to ascertain its therapeutic potential.[1]
Strategic Selection of In-Vivo Models: A Dichotomous Approach
Given the documented potential of this compound in both anti-cancer and anti-inflammatory applications, a dual-track in-vivo validation strategy is recommended.[1] The choice of the animal model is critical and should be based on the specific research question and the translational relevance to human disease.
Investigating Anti-Inflammatory Activity
The initial assessment of anti-inflammatory potential often employs acute and chronic inflammation models. These models are well-established, reproducible, and provide rapid insights into a compound's efficacy.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rodents. This is a widely used and well-characterized model to evaluate the acute anti-inflammatory effects of a compound.[3][4] Carrageenan injection induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.
-
Chronic Inflammation Model: Adjuvant-Induced Arthritis in Rats. To explore the potential of this compound in chronic inflammatory conditions, the adjuvant-induced arthritis model is a suitable choice. This model shares many pathological features with human rheumatoid arthritis.
Probing Anti-Cancer Efficacy
For oncology applications, xenograft models are the cornerstone of preclinical in-vivo testing. These models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the evaluation of a compound's effect on tumor growth.[2][5]
-
Subcutaneous Xenograft Model. This is the most common and technically straightforward xenograft model. Human cancer cell lines relevant to the proposed mechanism of action of this compound should be selected.
-
Orthotopic Xenograft Model. For a more clinically relevant assessment, orthotopic models, where tumor cells are implanted into the corresponding organ of origin, are recommended. This approach better mimics the tumor microenvironment and metastatic potential.
Experimental Design and Protocols: Ensuring Rigor and Reproducibility
A well-designed study protocol is the bedrock of reliable in-vivo data. The following sections outline detailed experimental workflows for both anti-inflammatory and anti-cancer validation.
Workflow for In-Vivo Anti-Inflammatory Studies
Caption: Workflow for in-vivo anti-inflammatory validation.
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC in saline)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or positive control orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Workflow for In-Vivo Anti-Cancer Studies
Caption: Workflow for in-vivo anti-cancer validation.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (multiple dose levels)
-
Standard-of-Care Chemotherapeutic Agent
-
-
Administer treatments as per the determined schedule (e.g., daily, once weekly).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).
Comparative Analysis: Benchmarking Against Alternatives
To provide a comprehensive assessment of this compound, its performance should be compared against established drugs in the respective therapeutic areas.
| Therapeutic Area | Test Compound | Comparator Compound(s) | Rationale for Comparison |
| Anti-inflammatory | This compound | Indomethacin, Diclofenac (NSAIDs) | Benchmarking against standard non-steroidal anti-inflammatory drugs. |
| Dexamethasone (Corticosteroid) | Comparison with a potent steroidal anti-inflammatory agent. | ||
| Anti-cancer | This compound | Paclitaxel, Doxorubicin (Chemotherapy) | Evaluation against widely used cytotoxic agents. |
| A targeted therapy relevant to the cancer type | Comparison with a modern, mechanism-based therapeutic. |
Data Interpretation and Reporting: From Results to Insights
The culmination of in-vivo validation lies in the rigorous analysis and clear presentation of data. All quantitative data should be summarized in tables and graphs. Statistical significance should be determined using appropriate methods (e.g., ANOVA, t-test). The final report should not only present the results but also interpret their implications for the therapeutic potential of this compound.
Conclusion: A Roadmap to Clinical Translation
This guide provides a comprehensive and scientifically grounded framework for the in-vivo validation of this compound. By following these principles of strategic model selection, robust experimental design, and comparative analysis, researchers can generate a high-quality preclinical data package that will be instrumental in guiding the future development of this promising compound towards clinical applications.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences.
- Vertex AI Search. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Vertex AI Search.
- Vertex AI Search. This compound.
Sources
A Comparative Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid Against the COX-2 Inhibitor Celecoxib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. While this compound is primarily recognized as a key intermediate in the synthesis of the insomnia therapeutic, Suvorexant, its structural motifs—a benzoic acid derivative incorporating a 1,2,3-triazole ring—suggest a potential for anti-inflammatory activity[1][2][3]. This guide outlines the scientific rationale for this comparison, provides detailed experimental protocols for a head-to-head evaluation of cyclooxygenase (COX) enzyme inhibition, and presents the established performance of Celecoxib as a benchmark.
Introduction: The Rationale for a Comparative Study
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[4][5]. The presence of this heterocycle in this compound, coupled with the carboxylic acid group characteristic of many NSAIDs, provides a strong impetus for investigating its potential as a modulator of inflammatory pathways.
Cyclooxygenase (COX) enzymes are the primary targets of NSAIDs. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling[6][7]. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1[7][8].
Celecoxib is a selective COX-2 inhibitor widely used for the treatment of arthritis and other inflammatory conditions[7][9]. Its well-characterized inhibitory profile and extensive clinical data make it an ideal standard compound for benchmarking the potential anti-inflammatory activity of novel molecules like this compound.
Compound Profiles
This compound
-
Structure:
-
Chemical Properties: It is a white to off-white crystalline solid with limited solubility in water but soluble in organic solvents like DMSO and ethanol[11].
-
Known Applications: Primarily used as a synthetic intermediate for the drug Suvorexant[2][3]. Its broader biological activities are not yet extensively characterized in publicly available literature.
Celecoxib (Standard Compound)
-
Structure:
-
Molecular Formula: C₁₇H₁₄F₃N₃O₂S
-
Molecular Weight: 381.37 g/mol
-
-
Mechanism of Action: Selective inhibitor of the COX-2 enzyme[6][7].
-
Therapeutic Use: Treatment of osteoarthritis, rheumatoid arthritis, and acute pain[7][9].
Experimental Workflow for Comparative Analysis
To objectively assess the anti-inflammatory potential of this compound, a standardized in vitro cyclooxygenase inhibition assay is proposed. This workflow will determine the compound's inhibitory activity against both COX-1 and COX-2 enzymes, allowing for a direct comparison with Celecoxib.
Caption: Workflow for in vitro COX inhibition assay.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (standard)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E₂ (PGE₂) EIA Kit (for detection)
-
96-well plates
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of this compound and Celecoxib in DMSO.
-
Create a series of dilutions of each compound in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
-
-
Enzyme Preparation:
-
Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the diluted enzyme solution to each well.
-
Add the various dilutions of the test compound and the standard compound to their respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
-
Detection and Analysis:
-
Quantify the amount of PGE₂ produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 using a non-linear regression analysis.
-
Determine the COX-2 selectivity index by calculating the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher index indicates greater selectivity for COX-2.
-
Benchmark Data: Celecoxib
The following table summarizes the established inhibitory activity and selectivity of Celecoxib, which serves as the benchmark for this proposed study.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | 7.21 | 0.83 | ~8.7 |
| Note: These values are representative and may vary depending on the specific assay conditions. The provided data is based on previously published findings for comparative purposes.[12] |
Interpreting the Results
The data obtained from the proposed experiments will allow for a direct comparison of the anti-inflammatory potential of this compound with Celecoxib.
Caption: Decision tree for interpreting experimental outcomes.
A low IC₅₀ value against COX-2 would indicate potent inhibition, while a high COX-2 selectivity index would suggest a favorable safety profile with a reduced risk of gastrointestinal side effects. Should this compound demonstrate significant COX-2 inhibition, it would warrant further investigation as a potential anti-inflammatory agent.
Conclusion
This guide provides a robust scientific framework for the initial evaluation of this compound as a potential anti-inflammatory compound. By benchmarking against the well-characterized selective COX-2 inhibitor Celecoxib and employing standardized in vitro assays, researchers can generate the critical data needed to assess its therapeutic potential. The structural features of this compound are suggestive of biological activity beyond its current use as a synthetic intermediate, and the methodologies outlined herein offer a clear path to exploring this potential.
References
- Vertex AI Search. This compound synthesis - chemicalbook.
- Chem-Impex. This compound.
- Google Patents. CN105294583A - Synthesizing method of this compound.
- Guidechem. This compound.
- Benchchem. A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B.
- PubMed. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
- ChemicalBook. This compound.
- Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects.
- MedChemExpress. This compound | Drug Intermediate.
- A-Star Research. This compound CAS 956317-36-5.
-
Google Patents. EP3619199B1 - Preparation of 2-([1][13][14]triazol-2-yl)-benzoic acid derivatives. Available from:
- PubChem. This compound | C10H9N3O2 | CID 53260165.
- TCI Chemicals. This compound | 956317-36-5.
- ResearchGate. Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
- BOC Sciences. Exploring this compound: Properties and Applications.
- ChemicalBook. This compound | 956317-36-5.
- Benchchem. Performance Benchmark of Novel Triazole Derivatives in Oncology and Mycology.
- Australian Prescriber. COX-2 inhibitors.
- Scribd. Manuscript Benchmarking | PDF | Computational Chemistry | Density Functional Theory.
- Springer. Novel molecules containing structural features of NSAIDs and 1,2,3-triazole ring: Design, synthesis and evaluation as potential.
- Benchchem. Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications.
- National Institutes of Health. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.
- PubMed Central. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation.
- Research Square. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
- ResearchGate. Parameter prediction of derivative drugs.
- Active Biopharma. This compound.
- PubMed Central. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry.
- ResearchGate. Nonsteroidal anti‐inflammatory drugs (NSAIDs) based new 1,2,3‐triazole derivatives: Their design, one‐pot synthesis and in vitro evaluation | Request PDF.
- Echemi. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoicacid 956317-36-5.
- TCI Chemicals. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 956317-36-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN105294583A - Synthesizing method of this compound - Google Patents [patents.google.com]
A Guide to the Analytical Characterization of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid and the Enantioselective Analysis of its Chiral Derivative, Suvorexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. A critical examination of the stereochemistry of this benzoic acid derivative reveals its achiral nature. Consequently, this guide first elucidates the analytical methodologies for ensuring the purity and correct isomeric form of this crucial precursor. Subsequently, the focus shifts to a comparative analysis of the enantiomers of its chiral downstream product, Suvorexant, for which stereochemical purity is paramount for therapeutic efficacy and safety.
Part 1: Analysis of this compound: Beyond Enantiomers
A foundational aspect of drug development is the thorough characterization of all starting materials and intermediates. This compound, with the chemical structure C10H9N3O2, is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality.[1] Therefore, it does not exist as a pair of enantiomers. The primary analytical challenges for this compound lie in confirming its identity, assessing its purity, and, most importantly, quantifying the level of its constitutional isomers, which can form during synthesis.
The synthesis of this compound often involves the coupling of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole.[2] This reaction can lead to the formation of regioisomers, namely the 1H- and 4H-1,2,3-triazol-1-yl constitutional isomers, in addition to the desired 2H-1,2,3-triazol-2-yl product. The presence of these regioisomers can impact the yield and purity of the final active pharmaceutical ingredient (API), Suvorexant. Therefore, robust analytical methods are required to separate and quantify these isomers.
Analytical Techniques for Purity and Isomer Determination
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the workhorse for assessing the purity of this intermediate and separating it from its regioisomers. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode typically provides excellent resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure and identifying the specific regioisomer. The chemical shifts and coupling patterns of the triazole protons and carbons are distinct for the 1H-, 2H-, and 4H-isomers, allowing for unambiguous identification.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight confirmation of the main peak and any impurities, aiding in their identification.[2]
-
X-ray Powder Diffraction (XRPD): For the solid-state characterization of the crystalline form of this compound, XRPD is a powerful tool.[3]
Part 2: Comparative Analysis of Suvorexant Enantiomers
Suvorexant, synthesized from this compound, possesses a chiral center in its diazepane ring, and therefore exists as a pair of enantiomers.[3] The desired therapeutic activity resides in the (R)-enantiomer. Consequently, the enantioselective synthesis and analysis of Suvorexant are of paramount importance.[4][5] This section compares two leading analytical techniques for the chiral separation of Suvorexant: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a well-established and robust method for separating enantiomers. The key to this technique is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For Suvorexant and its intermediates, polysaccharide-based CSPs are particularly effective.[3][6][7]
Key Performance Characteristics:
-
High Resolution: With the appropriate choice of CSP and mobile phase, baseline separation of the Suvorexant enantiomers can be readily achieved.
-
Method Robustness: HPLC methods are generally robust and transferable between laboratories.
-
Versatility: A wide range of polysaccharide-based columns are commercially available, allowing for extensive method development and optimization.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[8][9][10] This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Key Performance Characteristics:
-
High Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates than in HPLC, leading to significantly faster analysis times.[11]
-
Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled, and the consumption of organic co-solvents is significantly lower than in normal-phase HPLC, making SFC a "greener" technique.[10]
-
Orthogonal Selectivity: The separation mechanism in SFC can differ from that in HPLC, sometimes providing better resolution for challenging separations.
Comparative Summary of Analytical Methods for Suvorexant Enantiomers
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase. |
| Speed | Moderate analysis times (typically 5-20 minutes). | Very fast analysis times (typically <5 minutes).[11] |
| Resolution | Generally high, baseline separation is achievable. | Often higher efficiency and resolution compared to HPLC. |
| Solvent Usage | Higher consumption of organic solvents, especially in normal-phase mode. | Significantly lower organic solvent consumption; environmentally friendly.[10] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Method Development | Well-established, extensive literature and column choices. | Can be more complex, but screening systems are improving. |
| Applicability | Widely applicable for analytical and preparative scale. | Excellent for high-throughput screening and preparative scale. |
Experimental Protocols
Protocol 1: Purity and Regioisomer Analysis of this compound by HPLC
Objective: To determine the purity of this compound and quantify the presence of its constitutional isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for 20 minutes.
-
Identify the peaks corresponding to this compound and its regioisomers based on their retention times (previously determined with reference standards if available).
-
Calculate the purity and the percentage of each isomer by area normalization.
Protocol 2: Chiral Separation of Suvorexant Enantiomers by HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of Suvorexant.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: CHIRALPAK IA (4.6 x 250 mm, 5 µm)[6]
-
Mobile Phase: n-hexane:isopropanol:diethylamine (85:15:0.3, v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 20 mg of the Suvorexant sample in 10 mL of ethanol.[6]
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis and record the chromatogram.
-
Identify the peaks for the (R)- and (S)-enantiomers based on the retention times of reference standards.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Visualizations
Caption: Workflow for the analysis of the achiral intermediate and the subsequent chiral analysis of Suvorexant.
Caption: Comparison of Chiral HPLC and Chiral SFC for Suvorexant enantiomer separation.
References
-
Mangion, I. K., Sherry, B. D., Yin, J., & Fleitz, F. J. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters, 14(13), 3458–3461. Available at: [Link]
-
PubMed. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lin, L. S., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(11), 1434-1436. Available at: [Link]
- Google Patents. (2022). CN107192766B - Method for measuring suvorexant chiral isomer by using HPLC.
- Google Patents. (2015). CN104569255A - Method for determining Suvorexant intermediate employing HPLC.
-
Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367-375. Available at: [Link]
-
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. (2025). RSC Advances. Available at: [Link]
- Google Patents. (2017). WO2017211733A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- Google Patents. (2022). CN107179356B - A kind of method for determination of related substances of Suvorexan by HPLC.
- Google Patents. (n.d.). A kind of method for determining Suvorexan and its intermediate by HPLC.
-
Neliti. (2018). Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Retrieved from [Link]
-
AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107192766B - Method for measuring suvorexant chiral isomer by using HPLC - Google Patents [patents.google.com]
- 7. CN104569255A - Method for determining Suvorexant intermediate employing HPLC - Google Patents [patents.google.com]
- 8. chromedia.org [chromedia.org]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Confirming Orexin Receptor Engagement of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the target engagement of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. As a key intermediate in the synthesis of the dual orexin receptor antagonist (DORA) suvorexant, the primary pharmacological targets of this compound are the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] This document will detail a suite of robust experimental methodologies to verify this interaction, compare its profile to other leading DORAs, and provide the scientific rationale behind each experimental choice.
The orexin neuropeptide signaling system is a critical regulator of wakefulness.[2] By antagonizing OX1R and OX2R, compounds can effectively suppress the wake drive, making them attractive therapeutic agents for insomnia.[2] Verifying that a compound directly and potently engages these receptors is a foundational step in its development.
The Orexin Signaling Pathway and Antagonist Mechanism of Action
The orexin system comprises two G protein-coupled receptors (GPCRs), OX1R and OX2R, which are activated by the neuropeptides orexin-A and orexin-B.[3] This signaling cascade promotes arousal and wakefulness. Dual orexin receptor antagonists, such as suvorexant, lemborexant, and daridorexant, competitively block the binding of orexin peptides to both receptors, thereby inhibiting this wake-promoting signal and facilitating the transition to sleep.[2][3]
Caption: Radioligand binding assay workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably overexpressing human OX1R or OX2R.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-suvorexant or a commercially available labeled orexin antagonist) and a range of concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a predetermined time (e.g., 60-90 minutes) at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This cell-based assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon orexin receptor activation.
Caption: Calcium flux assay workflow.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO cells stably expressing human OX1R or OX2R in black-walled, clear-bottom 96- or 384-well plates and culture overnight. [4]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately one hour at 37°C. [4]3. Compound Pre-incubation: Wash the cells and then pre-incubate with varying concentrations of the test compound or vehicle control. [5]4. Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a fixed concentration of orexin-A (agonist) to all wells and immediately measure the change in fluorescence intensity over time. [5]5. Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the orexin-A-induced calcium response against the antagonist concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells expressing orexin receptors with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble orexin receptor in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble receptor as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
Advanced Biophysical Characterization
For a more in-depth understanding of the binding kinetics, advanced biophysical techniques can be employed.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between a ligand and its target receptor.
Caption: Surface Plasmon Resonance (SPR) workflow.
Step-by-Step Methodology:
-
Receptor Immobilization: Immobilize purified, solubilized orexin receptors onto an SPR sensor chip.
-
Analyte Injection: Flow a series of concentrations of the test compound over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Dissociation: Flow buffer over the surface to measure the dissociation of the compound from the receptor.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Conclusion
Confirming the target engagement of this compound with the orexin receptors is a critical step in its development as a potential therapeutic agent. The multi-pronged approach outlined in this guide, combining direct binding assays, functional cellular assays, and biophysical characterization, provides a robust and scientifically rigorous framework for establishing a clear and compelling target engagement profile. By comparing the data generated for this compound with established dual orexin receptor antagonists, researchers can confidently position their molecule within the competitive landscape and make informed decisions for further development.
References
-
Daridorexant. In: Wikipedia. ; 2024. Accessed January 19, 2026. [Link]
-
Suvorexant. In: Wikipedia. ; 2024. Accessed January 19, 2026. [Link]
- Nagahara T, Saitoh T, Sato S, et al. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice. Neurosci Lett. 2015;585:149-154.
- Roecker AJ, Cox CD, Coleman PJ. Discovery and development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Med Chem Lett. 2016;7(4):386-390.
- Treiber A, Totah N, Del Tredici A, et al. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia. Int J Mol Sci. 2022;23(18):10789.
-
U.S. Food and Drug Administration. 214985Orig1s000. Published online 2021. Accessed January 19, 2026. [Link]
- Callander GE, Olorunda M, Monna D, et al. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods Mol Biol. 2014;1175:143-157.
-
U.S. Food and Drug Administration. 214985Orig1s000. Published online 2022. Accessed January 19, 2026. [Link]
- Callander GE, Olorunda M, Monna D, et al. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Front Neurosci. 2013;7:230.
- Navratilova I, Freeman S, Schuck P. Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Med Chem Lett. 2011;2(5):379-383.
- Malherbe P, Borroni E, Pinard E, et al. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. Molecules. 2020;25(24):5917.
-
Daridorexant. In: Wikipedia. ; 2024. Accessed January 19, 2026. [Link]
-
Orexin Receptor. DC Chemicals. Accessed January 19, 2026. [Link]
- Golebiewska U, Johnston JM, O'Boyle KM, et al. Surface plasmon resonance applied to G protein-coupled receptors. Biochim Biophys Acta. 2011;1818(5):1274-1285.
- Congreve M, Oswald C, Marshall FH.
- Dal Ben D, Capaldi S, Lambertucci C, et al. Methods to Immobilize GPCR on the Surface of SPR Sensors. In: Biosensors and Biodetection. ; 2017:331-343.
-
CALCIUM FLUX PROTOCOL. Accessed January 19, 2026. [Link]
- Muehlan C, Heuberger J, J-M G, et al. Effect of dual orexin receptor antagonists on OxA-induced calcium flux in CHO cells expressing recombinant human OX 1 or OX 2 receptors.
- Smart D, Jerman JC, Brough SJ, et al. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. Br J Pharmacol. 2001;132(6):1179-1182.
- Shaw J, Dai K, Wennerberg K, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. J Am Chem Soc. 2022;144(38):17488-17498.
-
GTPγS Binding Assay. Creative Bioarray. Accessed January 19, 2026. [Link]
- Lebon G, Bennett KA, Langmead CJ. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. Br J Pharmacol. 2014;171(2):392-405.
- Simeonov A, Jadhav A, Inglese J. GTPγS Binding Assays. In: Assay Guidance Manual.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 19, 2026. [Link]
- Zhang Y, Li Y, Liu Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Strange PG. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol. 2011;161(6):1238-1249.
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Accessed January 19, 2026. [Link]
- Almqvist H, Axelsson H, Jafari R, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: Assay Guidance Manual.
- Scott LJ. Lemborexant: First Approval. Drugs. 2020;80(4):425-432.
- Callander GE, Olorunda M, Monna D, et al. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. Minerva Access. Published online 2013.
- Koglin M, Deuther-Conrad W, Kranz M, et al. Structure-guided discovery of orexin receptor-binding PET ligands. ChemRxiv. 2021.
- Correlation between the EC 50 values and IC 50 values determined for the apoptosis and binding assays in CHO-S–OX1R.
- Kilduff TS, Ca-A-A, et al. Rapid identification of orexin receptor binding ligands using cell-based screening accelerated with magnetic beads. Mol Biosyst. 2011;7(5):1561-1569.
- Jensen J, Gyorgy A, Almqvist H, et al. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery.
- Miyamoto M. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo ®) on insomnia patients]. Nihon Yakurigaku Zasshi. 2020;155(4):235-242.
- Bylund DB, Toews ML. Radioligand Binding Methods: Practical Guide and Tips. Am J Physiol. 1993;265(4 Pt 1):L421-L429.
- Mi Z, Su Z, Tawa G, et al. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Cell Chem Biol. 2017;24(10):1310-1319.e5.
- Christopher JA, Aves SJ, Bennett KA, et al. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. J Med Chem. 2019;62(24):11233-11245.
Sources
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Introduction: As a novel compound in various research and development pipelines, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS No. 956317-36-5) requires meticulous handling and disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal. The procedures outlined herein are synthesized from authoritative safety data sheets and chemical waste management principles, designed to empower researchers to manage this chemical waste stream responsibly.
Section 1: Hazard Profile and Risk Assessment
The foundational step in safe disposal is a thorough understanding of the compound's intrinsic hazards. This compound is a light yellow solid powder that presents specific, significant risks that dictate all handling and disposal choices.[1][2]
The primary, most acute risk associated with this compound is its potential to cause severe and irreversible eye damage, as designated by the GHS hazard statement H318.[1][2][3] It is also classified as a skin irritant (H315).[3][4] While comprehensive environmental impact data is limited, the fundamental principle of chemical stewardship mandates that discharge into the environment must be prevented.[2]
Table 1: Physicochemical Properties and GHS Hazard Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 956317-36-5 | [2][3] |
| Molecular Formula | C₁₀H₉N₃O₂ | [3] |
| Appearance | Light yellow solid powder | [1][2] |
| Primary Hazard | H318: Causes serious eye damage | [1][2][3] |
| Secondary Hazard | H315: Causes skin irritation | [3][4] |
| Signal Word | Danger | [1][2] |
Section 2: Pre-Disposal Safety Protocols
Before handling waste, establishing a robust safety perimeter is critical. This involves both personal diligence (PPE) and environmental controls (engineering).
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye and Face Protection: Due to the high risk of serious eye damage (H318), standard safety glasses are insufficient. Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [1] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.
-
Skin Protection: To prevent skin irritation (H315), wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat or impervious clothing .[1][2][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
Respiratory Protection: Handling should occur in a well-ventilated area. If dust generation is unavoidable or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary to prevent inhalation.[1]
Engineering Controls
Always handle this compound and its associated waste within a certified chemical fume hood.[5] This not only protects the user from inhaling dust but also contains any potential spills. An emergency eyewash station and safety shower must be immediately accessible.[4]
Section 3: Step-by-Step Waste Disposal Protocol
Disposal is not a single action but a systematic process. Follow these steps to ensure compliance and safety.
Step 1: Waste Characterization and Segregation
-
Designation: All this compound, whether unused, expired, or part of a reaction mixture, must be classified as hazardous chemical waste .[4][6]
-
Segregation: Do not mix this waste with non-hazardous materials (e.g., regular trash) or other incompatible waste streams. It should be collected in a dedicated waste container. This is crucial because benzoic acid derivatives can react with strong bases or oxidizing agents.[7]
Step 2: Containerization
-
Primary Container: Collect waste in a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Solids: Collect solid waste, including contaminated items like weigh boats and wipes, directly into the designated container.
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Contaminated Labware: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After this decontamination, the glassware can be washed normally.
Step 3: Labeling
Proper labeling is a legal and safety requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The associated hazards (e.g., "Corrosive - Eye Damage," "Irritant").
-
The date accumulation started.
-
Your name, department, and contact information.
Step 4: Interim Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be secure, away from drains, and segregated from incompatible chemicals.[8]
-
Ensure the container remains closed except when adding waste.
Step 5: Final Disposition
-
Do not attempt to neutralize or dispose of this chemical down the drain. [2][7] This is a violation of regulations and poses an environmental risk.
-
The sole acceptable method of disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][4]
-
The material will likely be disposed of via controlled high-temperature incineration with flue gas scrubbing , which is the standard and safest method for destroying organic chemical waste.[2][9]
Section 4: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]
-
Don PPE: Wear the full PPE detailed in Section 2.1.
-
Prevent Dusting: Do NOT dry sweep. Gently cover the spill with a damp inert material (like sand or vermiculite) or carefully moisten the powder with a light water spray to prevent dust from becoming airborne.[7][8]
-
Collect Material: Using non-sparking tools, carefully scoop the material into your designated hazardous waste container.[2]
-
Decontaminate Area: Wipe the spill area clean with a cloth dampened with soap and water. Collect the cloth and any contaminated materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
First-Aid for Exposure
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If irritation occurs or persists, get medical advice.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or a doctor immediately.[1][2]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 9. redox.com [redox.com]
Comprehensive Guide to Personal Protective Equipment for Handling 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS No. 956317-36-5). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure safe laboratory operations. The protocols herein are designed to be self-validating, grounding every recommendation in established safety standards and the known properties of the compound.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific hazards of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). This compound, a white to light yellow solid powder, is a key intermediate in pharmaceutical synthesis, notably for suvorexant.[1][2][3] Its hazard profile, as compiled from multiple safety data sheets (SDS), dictates a cautious and well-planned approach to handling.
The primary risks associated with this compound are:
-
Serious Eye Damage/Irritation: The most consistently reported hazard is the risk of causing serious eye damage (H318) or serious eye irritation (H319).[1][4][5][6][7] This is the critical hazard driving the stringent requirement for eye protection.
-
Skin Irritation: The compound is classified as a skin irritant (H315), causing irritation upon contact.[1][6][8]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause respiratory irritation (H335).[6][8]
-
Harmful if Swallowed: Some sources classify it as harmful if swallowed (Acute Toxicity, Oral - Category 4, H302).[6][8]
These hazards necessitate a multi-layered PPE strategy that prevents ocular, dermal, and respiratory exposure.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Primary PPE Control |
| Serious Eye Damage / Irritation | H318 / H319 | Causes serious eye damage or irritation upon contact.[1][4][5][6][7] | Safety Goggles / Face Shield |
| Skin Irritation | H315 | Causes skin irritation.[1][6][8] | Chemical-Resistant Gloves, Lab Coat |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation if inhaled as dust.[6][8] | Fume Hood, Respirator (if needed) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6][8] | Engineering Controls, Good Hygiene |
The Core of Protection: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk management process. The foundation of safety begins with engineering controls, which are then supplemented by appropriate PPE.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood.[8] This is the most critical step in minimizing respiratory exposure by containing dust and aerosols at the source. The fume hood also provides a physical barrier for splash and splatter protection.
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification of this compound as causing serious eye damage, robust eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[4][5][9][10] Standard safety glasses do not provide an adequate seal against dust and are therefore insufficient.[10]
-
Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when handling solutions or during vigorous reactions), a face shield must be worn in addition to safety goggles.[10] The goggles protect from dust and direct splashes, while the face shield provides a secondary barrier for the entire face.
Hand Protection: Selecting the Right Glove
To prevent skin irritation, chemical-resistant gloves are essential.
-
Glove Type: Nitrile gloves are a suitable choice for handling triazole compounds and provide good resistance to a range of chemicals.[11][12] They offer a balance of protection and dexterity.[12] Always inspect gloves for any signs of degradation or punctures before use.[9]
-
Glove Technique: For extended work or when handling larger quantities, consider double-gloving to provide an additional layer of protection.[10] Contaminated gloves must be removed immediately using a technique that avoids skin contact, followed by hand washing.
Body Protection: Shielding Against Contamination
A lab coat should be worn to protect street clothes and underlying skin from contamination.
-
Material and Fit: A buttoned, long-sleeved lab coat made of a suitable material like cotton or a synthetic blend is required.[11]
-
Additional Protection: For tasks with a higher risk of splashes or significant dust generation, consider a chemical-resistant apron worn over the lab coat. Some safety protocols recommend fire/flame resistant and impervious clothing.[4][5]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
When to Use a Respirator: A respirator is required if engineering controls are not available or insufficient to maintain exposure below occupational limits, or during emergency situations like a large spill.[5][11][13]
-
Type of Respirator: For this solid compound, a full-face respirator with P3 (Europe) or N100/P100 (US) particulate filters is appropriate if dust is generated outside of a fume hood.[14] Use of a respirator requires enrollment in a respiratory protection program, including fit-testing and training.[13]
Operational Plan: Step-by-Step Safety Procedures
Procedural discipline is as crucial as the equipment itself. The following workflows for donning and doffing PPE are designed to prevent cross-contamination.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the handling task.
Donning and Doffing Sequence
Following a strict sequence for putting on and taking off PPE is critical to avoid contaminating yourself and your workspace.
Caption: Standard sequence for donning and doffing PPE.
Emergency and Disposal Plans
Accidental Exposure and First Aid
Immediate and correct first aid is vital in case of exposure.[4][5][6]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6] An eyewash station must be accessible.[6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4][5][6] A safety shower must be accessible.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4][5][6]
Spill Response
For any spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Small Spill (inside fume hood): Wearing appropriate PPE, collect the spilled solid using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
Large Spill (outside fume hood): Evacuate the area. Wear a full-face respirator, chemical-impermeable gloves, and protective clothing. Prevent the chemical from entering drains.[4] Collect and arrange for disposal according to local regulations.
Disposal of Contaminated PPE and Waste
Proper disposal prevents the spread of contamination.
-
Contaminated PPE: Disposable items like gloves should be placed in a designated, sealed container for hazardous waste. Reusable items like lab coats must be decontaminated or laundered professionally if contaminated.
-
Chemical Waste: All waste containing this compound must be collected in suitable, closed, and clearly labeled containers for disposal by a licensed waste disposal company, in accordance with all local, state, and federal regulations.[4][6] Do not discharge into the environment.[4]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
This compound | C10H9N3O2 | CID 53260165 - PubChem. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. [Link]
-
Chemical Safety: Personal Protective Equipment. [Link]
-
Personal Protective Equipment (PPE). [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]
-
This compound. [Link]
-
This compound CAS 956317-36-5 - Home Sunshine Pharma. [Link]
Sources
- 1. This compound, 1G | Labscoop [labscoop.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
